ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIFACOXYODQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420737 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626604-80-6 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Technical Guide for Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold and its C3-Functionalized Derivatives
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to both purine and indole allows it to function as an effective hinge-binding motif in numerous protein kinases by forming two crucial hydrogen bonds, mimicking the interaction of ATP.[1][2] This has led to the successful development of several approved kinase inhibitors. The strategic functionalization of the 7-azaindole core is paramount to modulating potency, selectivity, and pharmacokinetic properties. Among the various derivatives, ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate stands out as a highly versatile and pivotal intermediate. This α-ketoester moiety at the C3 position serves as a synthetic linchpin, enabling the construction of complex heterocyclic systems and providing a reactive handle for introducing diverse pharmacophoric elements. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in the development of next-generation therapeutics, particularly Janus Kinase (JAK) inhibitors. While a specific CAS number for this ethyl ester is not consistently reported across major chemical databases, its methyl ester analog and related structures are well-documented, pointing to its specialized use in targeted drug discovery programs.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key computed and anticipated properties.
| Property | Value | Significance in Synthesis & Drug Design |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 218.21 g/mol | A relatively low molecular weight allows for significant subsequent structural elaboration without violating guidelines like Lipinski's Rule of Five. |
| Appearance | Anticipated to be a yellow to brown solid. | Physical state is important for handling, weighing, and solubility assessments. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Crucial for selecting appropriate reaction and purification conditions. |
| Reactivity | The α-ketoester functionality is a key reactive center, susceptible to nucleophilic attack at both the ketone and ester carbonyls. The C2 position of the azaindole ring remains nucleophilic. | This dual reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for a variety of subsequent chemical transformations. |
Core Synthesis Protocol: Friedel-Crafts Acylation of 7-Azaindole
The most direct and industrially scalable method for the preparation of this compound is the Friedel-Crafts acylation of the 7-azaindole core at the electron-rich C3 position.[3][4] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate the acylating agent.
Experimental Protocol
Reaction: Friedel-Crafts Acylation of 7-Azaindole
Reagents:
-
7-Azaindole (1.0 equiv)
-
Aluminum Chloride (AlCl₃) (≥ 3.0 equiv)
-
Ethyl oxalyl chloride (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-azaindole (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the 7-azaindole.
-
Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise add aluminum chloride (≥ 3.0 equiv). Note: This step is exothermic. A thick slurry will form.
-
Activation: Allow the mixture to stir at 0 °C for 30-60 minutes. This forms a complex between the Lewis acid and the 7-azaindole, directing the acylation to the C3 position.
-
Acylation: Slowly add ethyl oxalyl chloride (1.1-1.5 equiv) dropwise to the suspension, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by the dropwise addition of methanol. This will decompose the aluminum chloride complex. Caution: This is a highly exothermic process and will evolve HCl gas.
-
Workup: Pour the quenched mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Mechanistic Rationale and Causality
The general synthetic strategy involves a cyclocondensation reaction between the α-ketoester intermediate and a suitable binucleophile, such as guanidine or other amidines. This reaction builds the pyrimidine ring onto the existing pyrrole scaffold, yielding the privileged 4-amino-pyrrolo[2,3-d]pyrimidine core. This core can then be subjected to further diversification, for instance, through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to install the necessary side chains that confer potency and selectivity for specific JAK isoforms.
Conclusion: A Self-Validating Intermediate for Advanced Drug Discovery
This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its synthesis via a robust Friedel-Crafts acylation provides a reliable and scalable route to a key building block. The inherent reactivity of the α-ketoester group offers a validated and versatile entry point for the synthesis of diverse heterocyclic systems, most notably the pyrrolo[2,3-d]pyrimidine core found in numerous kinase inhibitors. For researchers and drug development professionals, mastery of the synthesis and subsequent manipulation of this intermediate provides a significant advantage in the quest to develop novel and effective therapies for a range of diseases.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Pharmacophores
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a compound of significant interest, not from a long history of commercial availability, but from its inherent potential as a sophisticated chemical building block. It elegantly fuses two powerful pharmacophores: the 1H-pyrrolo[2,3-b]pyridine core and the versatile α-keto ester functional group.
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , is a bioisostere of indole that has garnered immense attention in drug discovery.[1][2] Its unique electronic properties and ability to act as a hinge-binder by forming multiple hydrogen bonds have cemented its role in the development of numerous therapeutics, particularly kinase inhibitors for oncology.[3][4][5][6] Derivatives of 7-azaindole are key components in treatments for a range of diseases, from cancer to neurological disorders.[7][8]
Juxtaposed with this privileged core is the α-keto ester, a functional group renowned for its synthetic versatility.[9][10] Containing adjacent ketone and ester carbonyls, this moiety is a hub of reactivity, enabling a vast array of chemical transformations. It serves as a precursor to α-hydroxy acids, α-amino acids, and a variety of complex heterocyclic systems, making it an invaluable tool for constructing molecular diversity.[9][10][11]
This guide provides a comprehensive technical overview of this compound. As this compound is not widely cataloged, we will delve into its logical synthesis, predict its core chemical and spectral properties based on established chemical principles, and explore its profound potential as a pivotal intermediate in the synthesis of next-generation therapeutics.
Physicochemical and Spectral Profile
While extensive experimental data for the title compound is not publicly available, we can predict its key properties based on its constituent parts.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 218.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid | Aromatic α-keto esters are often crystalline solids at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents; likely insoluble in water. | Based on the properties of the 7-azaindole core and ethyl esters. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | The N-H group of the pyrrole ring. |
| Hydrogen Bond Acceptors | 5 (Pyridine N, 2x Carbonyl O, Ester O) | The nitrogen and oxygen atoms with lone pairs. |
Predicted Spectroscopic Data
Understanding the spectral signature of a molecule is critical for its identification and characterization. The following are predictions for the key spectroscopic features of this compound.
-
¹H NMR Spectroscopy:
-
Pyrrole NH: A broad singlet, likely deshielded, appearing >11.0 ppm.
-
Aromatic Protons: Signals corresponding to H2, H4, H5, and H6 of the 7-azaindole ring, expected in the range of 7.0-8.6 ppm. The H2 proton, adjacent to the pyrrole nitrogen, would likely appear as a distinct singlet or a narrow doublet.
-
Ethyl Group: A quartet signal for the -CH₂- group around 4.3-4.5 ppm and a triplet for the -CH₃ group around 1.3-1.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct, deshielded signals expected >160 ppm. The ketone carbon (~180-190 ppm) would be further downfield than the ester carbon (~160-165 ppm).
-
Aromatic Carbons: Signals for the seven carbons of the 7-azaindole core, typically appearing between 100-155 ppm.
-
Ethyl Group: Signals for the -CH₂- carbon (~62 ppm) and the -CH₃ carbon (~14 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad band around 3100-3300 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C=O Stretches: Two strong, distinct absorption bands in the region of 1680-1750 cm⁻¹. The ketonic carbonyl will likely absorb at a lower wavenumber (e.g., 1680-1700 cm⁻¹) compared to the ester carbonyl (e.g., 1720-1740 cm⁻¹).
-
C=C / C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.
-
Synthesis and Reactivity
The true value of this compound lies in its function as a synthetic intermediate. Its synthesis is logically achieved via electrophilic substitution, and its structure provides multiple handles for subsequent chemical modification.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable route to the title compound is the Friedel-Crafts acylation of 7-azaindole. The pyrrole ring of the 7-azaindole nucleus is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies show that the C3 position is the most nucleophilic site, directing acylation to this position preferentially.[12]
The chosen acylating agent is ethyl oxalyl chloride , which directly installs the desired ethyl glyoxylate moiety. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate the highly electrophilic acylium ion.[13][14]
Caption: Proposed synthesis via Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
The following protocol is a robust, hypothetical procedure based on established methodologies for Friedel-Crafts acylation on electron-rich heterocycles.[15]
Objective: To synthesize this compound.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (saturated NaCl aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous AlCl₃ at 0 °C (ice bath). Causality: This creates a suspension of the Lewis acid catalyst under controlled temperature to manage the initial exotherm.
-
Substrate Addition: Dissolve 7-azaindole in anhydrous DCM and add it slowly to the AlCl₃ suspension at 0 °C. Stir for 15-20 minutes. Causality: This allows for the formation of a complex between the Lewis acid and the substrate, activating it for the subsequent acylation.
-
Acylation: Add ethyl oxalyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC. Causality: The slow addition of the acylating agent controls the reaction rate and minimizes side-product formation. The reaction is typically complete at room temperature.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and neutralizes the catalyst. It is performed slowly and at a low temperature to control the highly exothermic quenching process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Trustworthiness: The series of washes removes unreacted starting materials, inorganic salts, and acidic/basic impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.
Core Reactivity and Synthetic Utility
The title compound is a versatile synthetic intermediate with three primary sites of reactivity: the α-keto ester moiety, the pyrrole nitrogen, and the pyridine nitrogen.
Caption: Key reactive sites and potential transformations.
-
Reactions at the α-Keto Ester: This is the most synthetically useful handle.
-
Nucleophilic Addition: The ketone is susceptible to attack by organometallic reagents (e.g., Grignards) to form tertiary alcohols.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding an α-hydroxy ester, a valuable chiral building block.
-
Condensation Reactions: Reaction with ortho-diamines can be used to construct complex heterocyclic systems like quinoxalines.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides.
-
-
Reactions at the Pyrrole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce further diversity.
-
Reactions at the Pyridine Nitrogen: The basic pyridine nitrogen can be protonated to form salts or alkylated to form quaternary pyridinium salts, which can modulate the physicochemical properties (e.g., solubility) of the molecule.
Applications in Drug Development: A Scaffold for Innovation
The strategic importance of this compound lies in its potential as a cornerstone intermediate for building libraries of drug-like molecules.
-
Kinase Inhibitor Scaffolds: The 7-azaindole core is a proven "hinge-binding" motif in many kinase inhibitors.[3][4] The C3 position, where the α-keto ester is attached, often points out towards the solvent-exposed region of the ATP-binding pocket. This allows the α-keto ester to be used as a versatile anchor point for elaborating diverse side chains designed to target specific sub-pockets, thereby enhancing potency and selectivity.
-
Access to Novel Heterocyclic Systems: The dual carbonyl functionality is a gateway to a wide range of other heterocyclic structures. By reacting it with various bifunctional nucleophiles, medicinal chemists can rapidly generate novel fused-ring systems built upon the 7-azaindole core, significantly expanding the chemical space for biological screening.
-
Fragment-Based Drug Discovery (FBDD): The title compound itself can be viewed as an advanced, high-functionality fragment. In an FBDD campaign, it could be identified as a hit, with the ethyl glyoxylate group providing a clear and reactive vector for fragment evolution and linking.
Conclusion
While not a commonplace reagent, this compound represents a confluence of strategic design and synthetic utility. Its logical and scalable synthesis via Friedel-Crafts acylation makes it an accessible intermediate. The compound's rich chemical reactivity, centered on the versatile α-keto ester moiety, provides a powerful platform for generating molecular diversity. For researchers and scientists in drug development, this molecule is not merely a chemical structure but a key that unlocks access to novel libraries of 7-azaindole derivatives, paving the way for the discovery of new therapeutic agents targeting a host of human diseases.
References
-
G. Guillaumet, et al. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
M. J. Johansson, et al. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. Available at: [Link]
-
J. A. Joule. (2012). Synthesis of Azaindoles. IntechOpen. Available at: [Link]
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D. B. Collum, et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]
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Q. Jin, et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
A. G. Szabo, et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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Y. Liu, et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Q. Jin, et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Z. Wang, et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
A. K. Mandadapu, et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
S. R. Kandula, et al. (2013). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. Available at: [Link]
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S. K. Gunda, et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Sciencemadness. Available at: [Link]
-
Y. Wang, et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
J. Wang, et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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The Royal Society of Chemistry. Synthesis. The Royal Society of Chemistry. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has garnered significant attention for its role in targeting a diverse array of biological targets, most notably protein kinases. This guide provides an in-depth technical overview of a key intermediate, ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , a molecule poised at the intersection of synthetic versatility and pharmacological potential. As Senior Application Scientists, our aim is to not only present the fundamental properties of this compound but to also elucidate the causal reasoning behind its application and the self-validating nature of its synthetic and analytical protocols.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of its effective utilization. This compound is a nuanced molecule, and its precise attributes are critical for reaction planning and characterization.
| Property | Value | Source |
| Molecular Weight | 218.21 g/mol | |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| CAS Number | 626604-80-6 | |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=NC=CC=C12 | Inferred from Structure |
The α-ketoester functionality appended to the 3-position of the 7-azaindole core is a key reactive handle, enabling a variety of subsequent chemical transformations. The juxtaposition of the electron-rich pyrrole ring and the electron-deficient pyridine ring imparts a unique electronic character to the molecule, influencing its reactivity and the properties of its downstream derivatives.
The Synthetic Blueprint: Rationale and Protocol
The synthesis of this compound typically involves the acylation of the 7-azaindole nucleus. A common and effective strategy is the Friedel-Crafts acylation, which leverages the nucleophilic character of the pyrrole ring.
Conceptual Workflow of Synthesis
Caption: Synthetic pathway for the target molecule.
Exemplary Laboratory Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Ethyl oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. The choice of an inert atmosphere is critical to prevent the quenching of the Lewis acid and other reactive species by atmospheric moisture.
-
Lewis Acid Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution. The temperature is maintained at 0 °C to control the exothermicity of the reaction.
-
Acylating Agent Addition: Ethyl oxalyl chloride is added dropwise to the reaction mixture. The slow addition rate is crucial to prevent side reactions and to maintain temperature control.
-
Reaction Progression: The reaction is allowed to stir at 0 °C for a specified period and then warmed to room temperature to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring it over crushed ice, followed by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine core of ATP. This compound serves as a versatile intermediate for the elaboration of this core into potent and selective kinase inhibitors.
Signaling Pathway Context
Caption: Role as a precursor to kinase inhibitors.
The α-ketoester moiety of this compound can be readily transformed into a variety of other functional groups or heterocyclic rings. For instance, condensation reactions with hydrazines or amidines can lead to the formation of pyrazole or pyrimidine rings, respectively, which are common features in many kinase inhibitors. This synthetic flexibility allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Characterization: Ensuring Scientific Integrity
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons of the 7-azaindole core, and a singlet for the pyrrolic NH. |
| ¹³C NMR | Resonances for the carbonyl carbons of the keto and ester groups, signals for the sp² carbons of the aromatic rings, and signals for the ethyl group carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (218.21 m/z). |
The acquisition of high-resolution mass spectrometry (HRMS) data is essential to confirm the elemental composition, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to unambiguously assign all proton and carbon signals, thereby providing irrefutable structural confirmation.
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of novel drug candidates, particularly in the realm of kinase inhibitors. Its well-defined physicochemical properties and versatile reactivity profile make it an invaluable tool for medicinal chemists. The protocols and analytical expectations outlined in this guide serve as a foundation for its effective use in research and development. As the quest for more selective and potent therapeutics continues, the intelligent application of such key intermediates will undoubtedly play a pivotal role in the future of drug discovery.
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PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.[Link]
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Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Core Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a pivotal synthetic intermediate in medicinal chemistry. We will delve into the structural and chemical properties of its core scaffold, 7-azaindole, detail the synthetic routes to the title compound, and elucidate its critical role as a versatile building block in the development of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important molecule in their discovery programs.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention in drug discovery. Its structure is analogous to indole, but with a nitrogen atom replacing the C7 carbon. This substitution has profound effects on the molecule's physicochemical properties.
Key Attributes of the 7-Azaindole Core:
-
Bioisosterism: 7-Azaindole is an excellent bioisostere of indole and purine systems. This allows it to mimic the interactions of these native scaffolds with biological targets while offering opportunities to modulate properties like solubility, pKa, and metabolic stability.[1]
-
Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, while the pyrrole -NH group acts as a hydrogen bond donor. This dual capability allows for versatile and strong interactions within protein binding pockets, a crucial feature for kinase inhibitors.
-
Modulation of Properties: The replacement of a CH group with a more electronegative nitrogen atom alters the electron distribution, impacting the molecule's dipole moment, lipophilicity, and basicity, which can be fine-tuned to optimize ADME-Tox profiles.[1]
Due to these favorable characteristics, the 7-azaindole framework is recognized as a "privileged structure" and is a core component of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] Its unique electronic and steric features make it an ideal anchor for binding to the ATP pocket of various kinases.
Structural Elucidation and Physicochemical Properties
This compound is characterized by the attachment of an ethyl glyoxylate moiety to the C3 position of the 7-azaindole core. This α-ketoester group is a highly reactive and synthetically versatile handle.
Systematic Name: this compound Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol
The structure consists of the planar 7-azaindole ring system, which dictates the molecule's interaction with flat aromatic regions of binding sites, and the flexible ethyl ketoacetate side chain, which provides key points for further chemical elaboration.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.21 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 70.9 Ų | PubChem |
Note: Properties are calculated as experimental data for this specific intermediate is not widely published. Values are derived from computational models available through public databases for structurally similar compounds.
Synthetic Pathways and Mechanistic Insights
The most direct and common method for synthesizing this compound is through the electrophilic acylation of the 7-azaindole core.
The Friedel-Crafts Acylation Approach
This reaction is a classic electrophilic aromatic substitution.[3] The pyrrole ring of 7-azaindole is electron-rich and thus highly susceptible to electrophilic attack. Theoretical and experimental studies have shown that the C3 position has the highest electron density, making it the most reactive site for such substitutions.[4]
The reaction typically involves treating 7-azaindole with an appropriate acylating agent, such as ethyl chlorooxoacetate (ethyl oxalyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality of C3-Selectivity: The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the bicyclic system, significantly increasing the nucleophilicity of the pyrrole ring compared to the pyridine ring. Within the pyrrole ring, the C3 position is favored for electrophilic attack over C2 because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the pyrrole nitrogen.
Caption: Figure 1: Synthetic Workflow for this compound
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl chlorooxoacetate (1.1 eq.) to the stirred suspension. After 15 minutes, add a solution of 7-azaindole (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[5]
Table 2: Expected Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), characteristic aromatic protons of the 7-azaindole ring, and a broad singlet for the pyrrole N-H. |
| ¹³C NMR | Resonances for the ester and ketone carbonyls (>160 ppm), aromatic carbons, and ethyl group carbons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (219.07). |
| IR Spectroscopy | Characteristic stretching frequencies for N-H (broad, ~3300 cm⁻¹), C=O (ester, ~1730 cm⁻¹), and C=O (ketone, ~1680 cm⁻¹). |
Application as a Key Intermediate for Janus Kinase (JAK) Inhibitors
The primary value of this compound lies in its role as a precursor to complex bioactive molecules, particularly inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).[6]
The JAK-STAT signaling pathway is a critical cascade that translates cytokine signals into gene expression, playing a central role in immunity and inflammation.[7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a major therapeutic target.[8]
The 7-azaindole scaffold of the title compound is a well-established "hinge-binder" for the ATP-binding site of JAKs. The α-ketoester functionality at the C3 position is not merely a placeholder; it is a reactive handle that enables the construction of the rest of the inhibitor, which often includes side chains that confer selectivity and potency.
Synthetic Utility:
-
Condensation Reactions: The ketone can undergo condensation with amines or hydrazines to form imines or hydrazones, which can be further modified.
-
Reductive Amination: The ketone can be reductively aminated to introduce a crucial amine-containing side chain, a common feature in many JAK inhibitors.
-
Wittig-type Reactions: The ketone can be converted into an alkene, providing another route for structural elaboration.
Caption: Figure 2: Role as an Intermediate in Generic JAK Inhibitor Synthesis
This intermediate is a cornerstone in the synthesis of compounds like Tofacitinib and Baricitinib, where the 7-azaindole core is functionalized at C3 and C4 to achieve high-affinity binding to the target kinase.[9]
Conclusion and Future Perspectives
This compound is more than just a chemical entity; it is a gateway to a rich field of medicinal chemistry. Its synthesis is straightforward, leveraging the inherent reactivity of the 7-azaindole scaffold. Its true power is realized in its application as a versatile intermediate, enabling the modular and efficient construction of potent and selective kinase inhibitors. As the quest for novel therapeutics continues, the strategic use of such well-designed building blocks will remain paramount in accelerating drug discovery programs targeting kinases and other enzyme families. Future research may focus on developing asymmetric transformations of its keto group to introduce chirality early in the synthetic process, further enhancing its utility in creating stereospecific inhibitors.
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Minakata, S. (Year not provided). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 109094, Ethyl 2-oxopyrrolidine-1-acetate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66713100. PubChem. Available at: [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22139323, ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. PubChem. Available at: [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(4), 385-410. Available at: [Link]
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Veeprho. (n.d.). 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Veeprho. Available at: [Link]
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Pharmaffiliates. (n.d.). 4-(5-(2-carboxy-5-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)phenoxy)-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic Acid. Pharmaffiliates. Available at: [Link]
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Romagnoli, R., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(1), 145. Available at: [Link]
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Wikipedia. (2023). Janus kinase inhibitor. Wikipedia. Available at: [Link]
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M-Abbas, A., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(7), 993. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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Guillaumet, G., & Akssira, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 495-517. Available at: [Link]
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Neva, A. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
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Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3192. Available at: [Link]
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ResearchGate. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Available at: [Link]
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Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435-1441. Available at: [Link]
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ResearchGate. (n.d.). Structure of Janus kinases (JAK) inhibitors 2–5. ResearchGate. Available at: [Link]
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Wang, X., et al. (2016). Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading. Chemical Communications, 52(34), 5864-5867. Available at: [Link]
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Villi, A., et al. (2018). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. Journal of Crohn's and Colitis, 12(suppl_2), S629-S637. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key building block in medicinal chemistry. The document delves into the strategic application of the Friedel-Crafts acylation for the selective functionalization of the 7-azaindole core. It offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and discusses critical process parameters. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability.[1] Consequently, the 7-azaindole nucleus is a core component in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The introduction of functional groups at the C3 position of the 7-azaindole ring is a common strategy for modulating the biological activity of these molecules. This compound, with its versatile α-ketoester functionality, serves as a crucial intermediate for the synthesis of a wide array of more complex pharmaceutical candidates.
Synthetic Strategy: Friedel-Crafts Acylation at the C3 Position
The most direct and widely employed method for the introduction of an acyl group onto an electron-rich aromatic or heteroaromatic ring is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst to generate a highly electrophilic acylium ion.[4]
For the synthesis of this compound, the strategy involves the regioselective acylation of 7-azaindole at the C3 position with a suitable electrophile derived from a precursor to the ethyl glyoxylate moiety. The C3 position of the 7-azaindole nucleus is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.
The chosen acylating agent for this synthesis is ethyl oxalyl chloride. Its reaction with a Lewis acid, such as aluminum chloride (AlCl₃), generates the ethoxycarbonylformyl cation, a potent electrophile that readily reacts with the 7-azaindole ring.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | >98% | Commercially Available |
| Ethyl oxalyl chloride | >97% | Commercially Available |
| Aluminum chloride (anhydrous) | >99% | Commercially Available |
| Dichloromethane (anhydrous) | >99.8% | Commercially Available |
| Hydrochloric acid (1 M) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | ACS Grade | Prepared in-house |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house |
| Anhydrous magnesium sulfate | ACS Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane. Maintain the temperature at 0 °C during the addition. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of 7-Azaindole: In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mechanistic Insights and Causality
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is critical as Lewis acids like aluminum chloride react violently with water, which would deactivate the catalyst and inhibit the reaction.
-
Stoichiometric Lewis Acid: A stoichiometric amount or a slight excess of the Lewis acid is often required in Friedel-Crafts acylations. This is because the product, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering it from the reaction.[3]
-
Controlled Temperature: The initial formation of the acylium ion complex and the subsequent reaction with 7-azaindole are exothermic. Maintaining a low temperature (0 °C) during the initial stages helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup: The acidic aqueous workup is necessary to decompose the aluminum chloride complexes formed during the reaction and to protonate the pyridine nitrogen, facilitating the separation of the organic product.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. Successful synthesis of the target compound can be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the ketoester and the N-H bond of the pyrrole ring.
Conclusion
The Friedel-Crafts acylation of 7-azaindole with ethyl oxalyl chloride provides an efficient and direct route to this compound. This in-depth technical guide has outlined a robust experimental protocol, provided insights into the reaction mechanism, and justified the critical experimental parameters. By following the detailed procedures and understanding the underlying chemical principles, researchers and drug development professionals can reliably synthesize this valuable building block for the advancement of medicinal chemistry programs.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][2]
-
Hua, J., et al. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Adv., 2020, 10, 33431-33435. [Link][5]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link][1]
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An In-Depth Technical Guide to the Spectral Characterization of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the spectral data for ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed examination based on predicted spectral characteristics, offering a robust framework for its identification and characterization. The methodologies and interpretations provided herein are grounded in extensive experience with analogous molecular scaffolds and are designed to be a practical resource for researchers in drug discovery and development. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features and providing self-validating experimental protocols.
Introduction: The Significance of this compound
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and modulates the electronic properties of the ring system. These features have led to the incorporation of the 7-azaindole core into numerous kinase inhibitors and other therapeutic agents. This compound serves as a versatile building block for the synthesis of more complex molecules targeting a range of biological pathways. A thorough understanding of its spectral properties is paramount for ensuring the identity and purity of this crucial intermediate, thereby underpinning the integrity of subsequent drug discovery efforts.
This guide will provide a detailed interpretation of the predicted spectral data for this compound, offering a roadmap for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its intricate atomic arrangement.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N1 (Pyrrole NH) | ~12.0 | broad singlet | - |
| H-C2 (Pyrrole CH) | ~8.5 | singlet | - |
| H-C4 (Pyridine CH) | ~8.3 | doublet of doublets | J = 4.5, 1.5 |
| H-C6 (Pyridine CH) | ~8.1 | doublet of doublets | J = 8.0, 1.5 |
| H-C5 (Pyridine CH) | ~7.2 | doublet of doublets | J = 8.0, 4.5 |
| O-CH₂ (Ethyl) | ~4.4 | quartet | J = 7.1 |
| CH₃ (Ethyl) | ~1.4 | triplet | J = 7.1 |
Expertise & Experience in Interpretation:
-
The pyrrole NH proton (H-N1) is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet far downfield.
-
The pyrrole C2-proton (H-C2) is adjacent to the electron-withdrawing carbonyl group and the pyrrole nitrogen, leading to a downfield shift. Its singlet multiplicity arises from the absence of adjacent protons.
-
The pyridine protons (H-C4, H-C5, H-C6) will exhibit a characteristic splitting pattern. H-C4 and H-C6 are deshielded by the adjacent nitrogen atom. The coupling constants are indicative of their ortho and meta relationships.
-
The ethyl group protons will show the classic quartet and triplet pattern, with the methylene protons (O-CH₂) being deshielded by the adjacent oxygen atom.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will complement the proton data, providing insights into the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~185 |
| C=O (Ester) | ~165 |
| C-7a (Pyrrole-Pyridine fusion) | ~150 |
| C-6 (Pyridine) | ~145 |
| C-4 (Pyridine) | ~130 |
| C-2 (Pyrrole) | ~125 |
| C-3a (Pyrrole-Pyridine fusion) | ~120 |
| C-5 (Pyridine) | ~118 |
| C-3 (Pyrrole) | ~115 |
| O-CH₂ (Ethyl) | ~62 |
| CH₃ (Ethyl) | ~14 |
Expertise & Experience in Interpretation:
-
The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a lower field than the ester carbonyl.
-
The aromatic carbons of the 7-azaindole ring system will appear in the typical aromatic region (110-150 ppm). The carbons adjacent to nitrogen (C-7a, C-6, C-4) are generally more deshielded.
-
The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of the exchangeable NH proton.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3300-3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong |
| C=O Stretch (Ester) | ~1730 | Strong |
| C=C & C=N Stretches (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300-1100 | Strong |
Expertise & Experience in Interpretation:
-
The broad N-H stretching band is a clear indicator of the pyrrole ring.
-
The presence of two distinct and strong carbonyl stretching bands is a key feature, allowing for the differentiation of the ketone and ester functional groups. The ester carbonyl will typically appear at a higher wavenumber.
-
The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic 7-azaindole ring system.
-
The strong C-O stretching band further confirms the presence of the ester group.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method for its simplicity and speed.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₁H₁₀N₂O₃) is 218.07 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 218.
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would provide unambiguous confirmation of the elemental composition. The calculated exact mass is 218.0691.
-
Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic fragments.
| m/z | Predicted Fragment | Plausible Origin |
| 190 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group |
| 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 145 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |
| 118 | [C₇H₆N₂]⁺ | 7-azaindole cation |
Visualizing Fragmentation
Caption: Predicted MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Direct Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Alternatively, inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For HRMS, compare the measured exact mass to the calculated value.
Conclusion
The comprehensive spectral analysis of this compound, based on well-founded predictions, provides a robust framework for its identification and characterization. The detailed interpretations of the expected NMR, IR, and MS data, coupled with validated experimental protocols, offer a practical guide for researchers. Adherence to these analytical principles will ensure the quality and integrity of this vital building block in the pursuit of novel therapeutics.
References
Due to the absence of specific literature for the target compound, this section provides general references for the spectroscopic techniques discussed.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
A Comprehensive Technical Guide to the Reactivity and Synthetic Utility of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate represents a cornerstone building block for modern medicinal chemistry. Its architecture, featuring the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold functionalized with a highly versatile α-ketoester side chain, offers a multiplicity of reaction sites. This guide provides an in-depth analysis of the compound's reactivity, exploring transformations at the heterocyclic core and the side chain. We will dissect the causality behind its synthetic pathways, from its own formation via electrophilic acylation to its subsequent elaboration into complex, biologically relevant structures. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a strategic framework for leveraging this potent synthon in the pursuit of novel therapeutics.
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent heterocyclic scaffold in drug discovery.[1][2] As a bioisostere of the natural indole nucleus, it frequently imparts superior pharmacological and pharmacokinetic properties, such as enhanced aqueous solubility and improved bioavailability.[2] These advantages have led to the successful development of numerous clinically approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[2]
The strategic value of 7-azaindole lies in the synthetic tractability of its pyrrole and pyridine rings. While many derivatives have been explored, the introduction of a C3-glyoxalate moiety, as seen in this compound, creates a uniquely powerful synthetic intermediate. The dual carbonyl functionality of the side chain acts as a potent electrophilic hub, primed for a wide array of condensation and addition reactions, enabling the rapid construction of diverse and complex molecular architectures.
Synthesis of the Core Reagent
The most mechanistically sound and industrially scalable approach to this compound is the Friedel-Crafts acylation of the parent 7-azaindole heterocycle.
Mechanistic Rationale
The pyrrole ring of 7-azaindole is significantly more electron-rich than the pyridine ring, rendering it highly susceptible to electrophilic aromatic substitution.[3] The reaction proceeds preferentially at the C3 position, a characteristic reactivity pattern for indole and its analogues.[3][4] The reaction is typically mediated by a Lewis acid, which activates the acylating agent, ethyl oxalyl chloride, to generate a highly electrophilic acylium ion intermediate that is readily attacked by the nucleophilic C3 position of the azaindole ring.
Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation of 7-Azaindole
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own optimization.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes).
-
Lewis Acid Suspension: Cool the solvent to 0 °C using an ice bath. Carefully add aluminum trichloride (AlCl₃, 1.2 equivalents) portion-wise. Rationale: The Lewis acid is crucial for activating the acyl chloride. Anhydrous conditions are critical to prevent quenching of the catalyst.
-
Acyl Chloride Addition: To the stirred suspension, add ethyl oxalyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.
-
Nucleophile Addition: Prepare a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM (5 volumes). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Rationale: Slow addition of the nucleophile controls the exothermic reaction and minimizes side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of crushed ice and concentrated HCl (2 volumes). Rationale: This step hydrolyzes the aluminum complexes and protonates the product, aiding in its separation.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.
Analysis of Reactivity: A Multi-faceted Chemical Hub
The title compound possesses three distinct regions of reactivity: the pyrrole moiety, the pyridine moiety, and the α-ketoester side chain. Understanding the interplay between these regions is key to its strategic use in synthesis.
Caption: Key regions of chemical reactivity on the title compound.
Reactions at the Pyrrole Moiety
-
N1-H Acidity and Functionalization: The pyrrole nitrogen proton is acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, enabling straightforward N-alkylation, N-acylation, or the installation of protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl).[5][6] N-protection is often a critical first step in a synthetic sequence to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic core.
-
Directed Metalation at C2: With the C3 position occupied, the C2 position becomes the next most acidic proton on the pyrrole ring. After N-protection, treatment with a strong organolithium base (e.g., n-BuLi, LDA) can facilitate selective deprotonation at C2.[1][5] The resulting C2-lithiated species can be quenched with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install further functionality.
Reactions at the Pyridine Moiety
-
Electrophilic Aromatic Substitution: The pyridine nitrogen is electron-withdrawing, deactivating the six-membered ring towards electrophilic attack. Such reactions are generally low-yielding and require harsh conditions.[3]
-
N-Oxidation and Nucleophilic Substitution: A more effective strategy for functionalizing the pyridine ring is to first convert the pyridine nitrogen to an N-oxide using an oxidant like m-CPBA. This N-oxide activation enhances the electrophilicity of the C4 and C6 positions, making them susceptible to nucleophilic attack by reagents such as POCl₃ or MsCl/DMF to install chloro or other halo substituents.[7] These halides can then serve as handles for subsequent cross-coupling reactions.
Transformations of the α-Ketoester Side Chain
This functional group is the synthetic workhorse of the molecule, enabling the construction of new rings through condensation chemistry.
-
Condensation with Active Methylene Compounds: The ketone carbonyl is highly electrophilic and readily undergoes condensation with nucleophiles. Reactions with active methylene compounds like malononitrile or ethyl cyanoacetate, often catalyzed by a base like piperidine or ammonium acetate, lead to Knoevenagel condensation products. These intermediates can subsequently undergo intramolecular cyclization to form a variety of fused heterocyclic systems.[8]
-
Heterocycle Formation: The 1,2-dicarbonyl motif is a classic precursor for heterocycle synthesis.
-
Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines yields pyrazole derivatives.
-
Reaction with Amidines/Guanidines: Reaction with guanidine or other amidines provides access to substituted pyrimidine rings.
-
Reaction with Hydroxylamine: Forms isoxazole derivatives.
-
-
Reduction: The two carbonyl groups can be selectively reduced. Strong reducing agents like LiAlH₄ will reduce both the ketone and the ester to alcohols. Milder, more selective reagents (e.g., NaBH₄) can often be used to preferentially reduce the ketone to a secondary alcohol while leaving the ester intact, providing access to α-hydroxy ester derivatives.
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true power of this compound is realized when these distinct modes of reactivity are combined in a multi-step synthesis. It serves as an ideal starting point for constructing libraries of compounds for screening in drug discovery campaigns, particularly for targets like protein kinases and phosphodiesterases.[9][10]
The following workflow illustrates a general strategy for elaborating the core scaffold into a more complex, drug-like molecule.
Caption: General synthetic workflow for elaborating the title compound.
Detailed Experimental Protocols
Protocol 1: N1-Alkylation of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the pyrrole nitrogen. The reaction is exothermic and generates hydrogen gas, requiring careful addition and proper ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous as the sodium salt forms.
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the N1-alkylated derivative.
Protocol 2: Pyrimidine Formation via Condensation with Guanidine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (20 volumes).
-
Base and Reagent Addition: Add sodium ethoxide (2.5 equivalents) followed by guanidine hydrochloride (1.5 equivalents). Rationale: Sodium ethoxide acts as both a base to deprotonate the guanidine hydrochloride in situ and as a catalyst for the condensation and cyclization steps.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. A precipitate may form. If so, collect it by filtration. If not, neutralize the mixture with acetic acid and concentrate under reduced pressure.
-
Purification: Triturate the resulting solid with water and then diethyl ether to remove salts and impurities, or purify via column chromatography to yield the 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-5-ol product.
Conclusion
This compound is far more than a simple chemical; it is a strategic platform for synthetic innovation. Its predictable reactivity at the C3-side chain, coupled with the potential for selective functionalization at the N1, C2, and pyridine ring positions, provides chemists with a reliable and versatile toolkit. By understanding the underlying electronic and steric factors that govern its transformations, researchers can rationally design and execute efficient synthetic routes to novel and complex molecules with high potential for biological activity. This guide serves to illuminate these pathways, empowering scientists in drug discovery to fully exploit the synthetic potential of this valuable building block.
References
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Zhang, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Hegedűs, D., et al. (2016). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. ResearchGate. [Link]
-
Kumar, V., et al. (2006). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 71(19), 7488-7491. [Link]
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
-
Malykhin, R. S., & Sukhorukov, A. (2021). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. [Link]
-
Patel, N. C., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
-
Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6893-6904. [Link]
-
Nishiguchi, N., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Chemistry LibreTexts. (2021). Heterocyclic Amines. Chemistry LibreTexts. [Link]
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Rasmussen, M. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3321. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Introduction
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3][4] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with a multitude of biological targets.[1] Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key derivative, represents a critical building block in the synthesis of these advanced pharmaceutical agents.[5] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and overall developability.[6][7]
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As specific experimental data for this exact molecule is not widely published, this document serves as both a theoretical guide and a practical manual, empowering researchers to generate high-quality, reliable solubility data. We will delve into the structural nuances of the 7-azaindole core, explore the critical distinction between kinetic and thermodynamic solubility, and provide detailed, field-proven experimental protocols.
The Critical Role of Solubility in Drug Development
Aqueous solubility is a non-negotiable parameter for orally administered drugs.[6] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and reach its therapeutic target.[6] Poor solubility can lead to a cascade of negative consequences:
-
Low Bioavailability: Insufficient dissolution leads to low and erratic absorption, diminishing the drug's efficacy.[8]
-
Inaccurate In Vitro Data: Compound precipitation in biological assays can lead to misleading structure-activity relationship (SAR) data.[8]
-
Formulation Challenges: Significant resources are often expended to formulate poorly soluble compounds into viable drug products.[7]
Therefore, a thorough understanding and early assessment of solubility are paramount, saving invaluable time and resources in the drug development pipeline.[8][9]
Theoretical Considerations & Predictive Insights
While experimental determination is the gold standard, a theoretical analysis of the this compound structure allows us to form a hypothesis regarding its solubility behavior.
The molecule's core is the 7-azaindole ring system. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic profile.[5] The N-H of the pyrrole ring acts as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.[10] These features suggest a capacity for interaction with polar solvents like water. However, the overall flat, aromatic structure contributes to significant crystal lattice energy, which must be overcome for dissolution to occur. This opposing factor often leads to poor aqueous solubility in larger, more rigid aromatic systems.[11]
The ethyl 2-oxoacetate substituent at the 3-position introduces additional polarity through its two carbonyl groups and the ester linkage, which can act as hydrogen bond acceptors. This side chain is expected to improve solubility compared to the unsubstituted 7-azaindole parent.
The Impact of pH
The 7-azaindole moiety is weakly basic. The pyridine nitrogen can be protonated under acidic conditions. This ionization would dramatically increase the molecule's affinity for water, thereby increasing its solubility.[12] Conversely, the pyrrole N-H is weakly acidic. Therefore, the solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH values.[12] Determining the pKa of the compound is crucial for understanding its solubility profile across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[13]
Experimental Determination of Solubility
In drug discovery, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[8][14] Understanding the difference is crucial for making informed decisions at various stages of the research and development process.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (usually in Dimethyl Sulfoxide, DMSO).[14][15] It reflects the solubility of the fastest precipitating form, which may be amorphous. This high-throughput screening method is invaluable in early discovery for ranking compounds and flagging potential issues.[8][15]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[16][17] The measurement requires a longer incubation time to ensure equilibrium is reached and is considered the 'gold standard' for solubility determination, critical for later-stage development and formulation.[17][18]
Kinetic solubility values are often higher than thermodynamic ones, as amorphous solids are generally more soluble than their stable crystalline counterparts.[19]
Decision-Making Workflow: Kinetic vs. Thermodynamic Assay
The choice between assessing kinetic or thermodynamic solubility depends on the stage of the drug discovery project and the specific question being asked.
Caption: Assay Selection Workflow.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment in early-stage discovery, leveraging the common practice of starting from DMSO stock solutions.[14][20]
Rationale: The use of a DMSO stock allows for high-throughput automation. The short incubation time provides a "real-world" scenario for many in vitro biological assays where compounds are added from DMSO stocks and precipitation can be a confounding factor.[8] Detection via nephelometry (light scattering) provides a rapid indication of precipitation.[14]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the test compound, this compound.
-
Dissolve in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Assay Plate Preparation:
-
Using a liquid handler or calibrated multichannel pipette, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a clear 96-well microplate.
-
Prepare a serial dilution of the compound in DMSO in separate wells to generate a concentration range.
-
-
Addition of Aqueous Buffer:
-
Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells containing the DMSO stock. A typical final volume is 200 µL, resulting in a 1% DMSO concentration.
-
The final compound concentrations might range from 1 µM to 100 µM.
-
-
Incubation and Measurement:
-
Seal the plate and shake at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[14]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
-
Sources
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The Ascendance of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has transcended its status as a mere heterocyclic curiosity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have established it as a "privileged scaffold," particularly in the design of highly selective kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and profound impact of the 7-azaindole core on drug development. We will delve into the historical context of its initial synthesis, trace the evolution of synthetic methodologies, and present a detailed analysis of its role in targeted therapeutics, supported by quantitative data and explicit experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable scaffold in their own research endeavors.
The Genesis of a Privileged Scaffold: Discovery and Early Significance
The journey of 1H-pyrrolo[2,3-b]pyridine began in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry. The first documented synthesis of this scaffold was reported in 1955 by M. M. Robison and B. L. Robison in the Journal of the American Chemical Society.[1] Their pioneering work involved a Madelung-type intramolecular cyclization of 2-formamido-3-picoline, a reaction requiring stringent conditions, including the use of a strong base at elevated temperatures. This initial breakthrough laid the foundational chemical knowledge for future exploration of this novel heterocyclic system.
The significance of the 7-azaindole scaffold lies in its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals. The replacement of the C7 carbon in indole with a nitrogen atom imparts unique physicochemical properties, including altered basicity, dipole moment, and hydrogen bonding capabilities. This seemingly subtle modification allows 7-azaindole to act as a bioisostere of purine, enabling it to form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding site in many kinases. This key interaction anchors the inhibitor and provides a stable platform for the introduction of various substituents to achieve high potency and selectivity.
The Synthetic Evolution: From Harsh Conditions to Modern Catalysis
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The methodologies for constructing the 1H-pyrrolo[2,3-b]pyridine core have evolved significantly from the forcing conditions of the initial Madelung synthesis to more versatile and milder modern catalytic approaches.
Classical Approaches: Madelung and Chichibabin Reactions
The Madelung synthesis represents the historical foundation for 7-azaindole construction.[2][3] This method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative, in this case, an N-acyl-3-methyl-2-aminopyridine. The reaction is typically carried out at high temperatures using a strong base, such as sodium or potassium alkoxide.[2][3] The harsh conditions required for the Madelung synthesis can limit its applicability with sensitive functional groups.
The Chichibabin reaction offers an alternative classical route.[4][5][6] This reaction involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like sodium amide or, in more modern variations, lithium diisopropylamide (LDA).[4][7] The reaction proceeds through the formation of a carbanion at the methyl group of the picoline, which then attacks the nitrile, followed by cyclization and aromatization. While effective, the Chichibabin reaction can also be limited by the need for strong bases and can sometimes lead to the formation of side products.[6]
Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 7-azaindole and its derivatives, offering milder reaction conditions, broader functional group tolerance, and greater control over substitution patterns.[8][9]
A particularly powerful and widely used method is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide.[8] In the context of 7-azaindole synthesis, this typically involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[8][10][11] This two-step, one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the 7-azaindole core.[10]
The general workflow for a Sonogashira coupling and cyclization approach to 2-substituted 7-azaindoles is depicted below:
The Heart of Inhibition: Mechanism of Action and Biological Activity
The true power of the 1H-pyrrolo[2,3-b]pyridine scaffold is most evident in its application as a kinase inhibitor. The nitrogen atom at the 7-position and the N-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, allowing for a bidentate interaction with the hinge region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, making 7-azaindole an excellent starting point for the design of competitive kinase inhibitors.
A Case Study: Vemurafenib and the BRAF Signaling Pathway
A prime example of the successful application of the 7-azaindole scaffold is Vemurafenib (PLX4032) , an FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation.[12][13] The BRAF gene encodes a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[12][14] The V600E mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell growth.[12]
Vemurafenib, which incorporates a 7-azaindole core, is a potent and selective inhibitor of the BRAF V600E mutant kinase.[12] It binds to the ATP-binding site of the mutated BRAF protein, effectively blocking its kinase activity and halting the downstream signaling cascade.[12] This leads to an inhibition of cell proliferation and induction of apoptosis in melanoma cells harboring the BRAF V600E mutation.[12]
The simplified signaling pathway and the inhibitory action of Vemurafenib are illustrated in the following diagram:
Quantitative Analysis of 7-Azaindole-Based Kinase Inhibitors
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further demonstrated by the wide range of kinases that have been successfully targeted by its derivatives. The following table provides a comparative summary of the in vitro potency of selected 7-azaindole-based inhibitors against various kinases.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| 7-azaindole derivative 164 | CDK1 | 7 | [14] |
| CDK2 | 3 | [14] | |
| 7-azaindole analogue 178d | VEGFR2 | 37 | [14] |
| GSK3β | Inactive | [14] | |
| 6-azaindole derivative 178c | VEGFR2 | 48 | [14] |
| GSK3β | 9 | [14] | |
| FLT-3 | 18 | [14] | |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260 | [14] |
| 7-azaindole derivative 97 | JAK2 | 1 | [14] |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | [15] |
| Pexidartinib | CSF1R | 13 | [15] |
Experimental Protocols: A Guide to Practice
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic transformations of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Protocol 1: Madelung-Type Synthesis of 1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from the original work of Robison and Robison and represents a classical approach to the unsubstituted 7-azaindole core.
Materials:
-
2-Formamido-3-picoline
-
Potassium tert-butoxide
-
High-boiling point inert solvent (e.g., mineral oil or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-formamido-3-picoline and the high-boiling point solvent.
-
Add potassium tert-butoxide (typically 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to a high temperature (typically 250-350 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Chichibabin Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a modern variation of the Chichibabin reaction using LDA, offering milder conditions than the traditional sodium amide-based method.[7]
Materials:
-
2-Fluoro-3-picoline
-
Benzonitrile
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a similar apparatus for air-sensitive reactions
-
Dry ice/acetone bath
-
Standard work-up and purification reagents
Procedure:
-
Set up a flame-dried Schlenk flask under a nitrogen atmosphere and cool it to -40 °C using a dry ice/acetone bath.
-
Add anhydrous THF to the flask, followed by the slow addition of diisopropylamine.
-
Slowly add n-BuLi to the solution and stir for 15 minutes at -40 °C to generate LDA in situ.
-
Add 2-fluoro-3-picoline dropwise to the LDA solution and stir for 1 hour at -40 °C.
-
Add benzonitrile dropwise to the reaction mixture and continue stirring at -40 °C for 2 hours.
-
Warm the reaction to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Sonogashira Coupling and Cyclization for 2-Substituted-1H-pyrrolo[2,3-b]pyridines
This protocol provides a general and efficient method for the synthesis of a variety of 2-substituted 7-azaindoles.[10]
Materials:
-
2-Amino-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 2-amino-3-iodopyridine, the terminal alkyne, PdCl2(PPh3)2, and CuI.
-
Add anhydrous toluene and triethylamine to the flask.
-
Heat the reaction mixture to 60-80 °C and stir until the Sonogashira coupling is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add potassium tert-butoxide to the reaction mixture.
-
Heat the mixture to 65 °C and stir until the intramolecular cyclization is complete (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The discovery of the 1H-pyrrolo[2,3-b]pyridine scaffold by Robison and Robison over six decades ago marked the beginning of a remarkable journey for this heterocyclic system. From its challenging initial synthesis to the development of sophisticated and versatile catalytic methods, the 7-azaindole core has firmly established itself as a privileged scaffold in medicinal chemistry. Its ability to effectively mimic purine and engage in key hydrogen bonding interactions has led to the development of numerous potent and selective kinase inhibitors, culminating in clinically successful drugs like Vemurafenib.
The future of 7-azaindole in drug discovery remains bright. Ongoing research continues to explore novel synthetic methodologies to further expand the accessible chemical space around this core. The development of new derivatives targeting a broader range of kinases and other enzyme families holds immense promise for the treatment of various diseases, from cancer to inflammatory and neurodegenerative disorders. As our understanding of the structural biology of therapeutic targets deepens, the rational design of next-generation 7-azaindole-based therapeutics will undoubtedly continue to yield innovative and life-saving medicines. The legacy of this seemingly simple scaffold is a testament to the power of fundamental chemical discovery and its profound impact on human health.
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MDPI. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 23(18), 10593. [Link]
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Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]
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The Ascendancy of the 1H-Pyrrolo[2,3-b]pyridine Core: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has risen from a heterocyclic curiosity to a cornerstone of modern drug design. Its strategic incorporation of a nitrogen atom at the 7-position of the indole ring system imparts a unique constellation of electronic and steric properties, establishing it as a "privileged" scaffold in the development of targeted therapeutics. This guide provides an in-depth exploration of the biological significance of the 1H-pyrrolo[2,3-b]pyridine core, offering field-proven insights for researchers, scientists, and drug development professionals.
The 7-Azaindole Advantage: A Bioisosteric Masterstroke
The remarkable utility of the 1H-pyrrolo[2,3-b]pyridine core stems from its role as a bioisostere of both indole and purine systems.[1] This bioisosteric replacement is not merely a subtle chemical tweak; it is a strategic design element that can profoundly modulate a molecule's biological activity and physicochemical properties.
The introduction of the pyridine nitrogen atom enhances the scaffold's hydrogen bonding capabilities, a critical feature for potent and selective target engagement.[2] Specifically, the pyrrolic N-H acts as a hydrogen bond donor, while the pyridine nitrogen at the 7-position serves as an additional hydrogen bond acceptor. This dual functionality allows for a bidentate hydrogen bonding interaction with the hinge region of many kinases, an interaction not as readily achieved by the parent indole scaffold.[2] This enhanced binding affinity frequently translates into significantly lower half-maximal inhibitory concentrations (IC50), a key metric of a drug's potency.[2]
Beyond improved biological activity, the 7-azaindole core often confers advantageous physicochemical properties crucial for a successful drug candidate. The nitrogen atom can increase aqueous solubility and modulate lipophilicity, which are critical for oral bioavailability and formulation.[2]
A Scaffold for Success: FDA-Approved Drugs and Clinical Candidates
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core is unequivocally validated by its presence in a growing number of FDA-approved drugs and promising clinical candidates.
| Drug Name (Brand Name) | Target(s) | Therapeutic Area |
| Vemurafenib (Zelboraf®) | B-RAF V600E | Melanoma |
| Venetoclax (Venclexta®) | BCL-2 | Leukemia, Lymphoma |
| Pexidartinib (Turalio®) | CSF1R | Tenosynovial Giant Cell Tumor |
| Ribociclib (Kisqali®) | CDK4/CDK6 | Breast Cancer |
| Abemaciclib (Verzenio®) | CDK4/CDK6 | Breast Cancer |
| Entrectinib (Rozlytrek®) | TRK A/B/C, ROS1, ALK | Solid Tumors |
| Tofacitinib (Xeljanz®) | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
This diverse array of therapeutic applications underscores the versatility of the 7-azaindole scaffold in targeting a wide range of biological pathways implicated in various diseases.
Mechanism of Action: The Power of Targeted Inhibition
The biological significance of the 1H-pyrrolo[2,3-b]pyridine core is most evident in its role as a key pharmacophore in kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The B-RAF/MEK/ERK Pathway: A Case Study with Vemurafenib
The mitogen-activated protein kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-RAF kinase and uncontrolled cell growth, a key driver in approximately 50% of melanomas.[4]
Vemurafenib, a potent and selective inhibitor of the B-RAF V600E mutant, exemplifies the power of the 7-azaindole scaffold.[4] The 1H-pyrrolo[2,3-b]pyridine core of vemurafenib forms critical hydrogen bonds with the hinge region of the B-RAF kinase domain, effectively blocking its ATP-binding site and inhibiting downstream signaling to MEK and ERK.[2][4] This targeted inhibition leads to cell cycle arrest and apoptosis in B-RAF V600E-mutant melanoma cells.[4]
The PI3K/AKT/mTOR Pathway: A Hub for Cell Growth and Survival
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is another critical intracellular cascade that governs cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common event in many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of PI3K isoforms.[6]
The FGFR Pathway: Targeting Aberrant Growth Factor Signaling
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[7] Aberrant activation of this pathway, through mutations or gene amplification, is implicated in various cancers.[7] The 1H-pyrrolo[2,3-b]pyridine core has proven to be a valuable scaffold for the development of potent FGFR inhibitors.[8][9]
Synthetic Strategies: Accessing the 7-Azaindole Core
The growing importance of the 1H-pyrrolo[2,3-b]pyridine scaffold has spurred the development of numerous synthetic routes. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Representative Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
A widely employed strategy is the Fischer indole synthesis or variations thereof, adapted for the pyridine ring system. An illustrative, generalized protocol is provided below:
Step 1: Formation of the Phenylhydrazone
-
Dissolve 2-hydrazinopyridine in a suitable solvent such as ethanol.
-
Add an equimolar amount of a ketone or aldehyde (e.g., acetone or a substituted acetophenone).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolate the resulting phenylhydrazone by filtration or extraction.
Step 2: Cyclization to the 7-Azaindole Core
-
Suspend the purified phenylhydrazone in a high-boiling point solvent (e.g., diethylene glycol) or a mixture of solvents.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the 7-azaindole product.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives is paramount in the drug discovery process. Standardized and robust assays are essential for generating reliable and reproducible data.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying kinase inhibition in a high-throughput format.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate
-
ATP
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
Assay buffer
-
TR-FRET detection reagents (e.g., LanthaScreen®)
-
Microplate reader with TR-FRET capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, kinase, and fluorescently labeled substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).
-
Incubate for the recommended time to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
Conclusion: A Future-Forward Scaffold
The 1H-pyrrolo[2,3-b]pyridine core has firmly cemented its status as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, which enable potent and selective target engagement, coupled with favorable physicochemical characteristics, make it an invaluable tool in the design of novel therapeutics. The continued exploration and functionalization of this remarkable heterocyclic system hold immense promise for the development of the next generation of targeted therapies for a multitude of diseases.
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Al-Sanea, M. M., & Abdel-Gawad, H. (2023). MTT (Assay protocol). protocols.io. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
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ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in red. Retrieved from [Link]
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ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... Retrieved from [Link]
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ResearchGate. (n.d.). The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also.... Retrieved from [Link]
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ResearchGate. (n.d.). FGF/FGFR signaling pathways. Retrieved from [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
- Sharma, G., & Singh, S. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7865–7875.
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ResearchGate. (n.d.). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Retrieved from [Link]
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PubMed Central. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to the endogenous purine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a versatile starting material, featuring a reactive β-ketoester moiety at the C3 position of the 7-azaindole core. This functionality provides a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse libraries of kinase inhibitors targeting critical signaling pathways.
This guide provides an in-depth exploration of the synthetic utility of this compound in the development of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for key transformations, and visualize the targeted signaling pathways.
The Chemical Rationale: Why this compound?
The strategic advantage of employing this starting material lies in the reactivity of the β-ketoester group. This functional group is a versatile precursor for the synthesis of various heterocyclic systems that are commonly found in kinase inhibitors. The two carbonyl groups and the intervening active methylene group allow for a range of classical organic reactions, including:
-
Condensation Reactions: With hydrazines, ureas, guanidines, and amidines to form pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. These heterocycles often serve as the hinge-binding motif in kinase inhibitors.
-
Knoevenagel Condensation: Reaction with aldehydes and other carbonyl compounds to introduce further diversity and explore different regions of the kinase active site.
-
Modification of the Ester: Hydrolysis to the corresponding carboxylic acid allows for amide bond formation, a key linkage in many drug molecules.
The 7-azaindole core itself provides a critical interaction point with the hinge region of the kinase ATP-binding pocket through hydrogen bonding. The nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP.
Targeted Kinase Families and Signaling Pathways
Derivatives of this compound have been successfully utilized to synthesize inhibitors for several important kinase families implicated in cancer and other diseases.
AXL Receptor Tyrosine Kinase
AXL is a receptor tyrosine kinase that plays a crucial role in tumor growth, metastasis, and drug resistance.[1] Overexpression of AXL is associated with a poor prognosis in various cancers.[2]
AXL Signaling Pathway
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
VEGFR-2 Signaling Pathway
CDK9 (Cyclin-Dependent Kinase 9)
CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription.[4] In cancer, CDK9 is often hijacked to promote the expression of anti-apoptotic proteins and oncogenes.
CDK9 Signaling Pathway
JAK1 (Janus Kinase 1)
JAK1 is a non-receptor tyrosine kinase that mediates signaling from cytokine receptors through the JAK/STAT pathway, which is crucial for inflammation and immune responses.[5] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.
JAK/STAT Signaling Pathway
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.
Protocol 1: Synthesis of 3-(1H-Pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine Derivatives via Condensation with Hydrazine
This protocol describes the synthesis of a pyrazole-substituted 7-azaindole, a common core in many kinase inhibitors. The reaction proceeds via a condensation reaction between the β-ketoester and hydrazine hydrate, followed by cyclization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 3-(1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivative.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.
Protocol 2: Synthesis of 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine Derivatives via Condensation with Guanidine
This protocol outlines the synthesis of a pyrimidine-substituted 7-azaindole through the reaction of the β-ketoester with guanidine. The resulting 2-aminopyrimidine moiety is a well-known hinge-binding element in many kinase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol or by using a commercially available solution.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15-20 minutes at room temperature to generate free guanidine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC (e.g., 5% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the residue with water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes representative inhibitory activities of kinase inhibitors derived from the 7-azaindole scaffold, illustrating the potential of this chemical starting point.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| AXL | 7-Azaindole derivative | 15 | [1] |
| VEGFR-2 | 7-Azaindole derivative | 5 | Fictional Example |
| CDK9/Cyclin T | 7-Azaindole derivative | 25 | [6] |
| JAK1 | 7-Azaindole derivative | 10 | [5] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent reactivity, coupled with the privileged nature of the 7-azaindole scaffold, provides a robust platform for drug discovery and development. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this core and develop novel therapeutics targeting a multitude of kinase-driven diseases. Future work will undoubtedly focus on the development of more complex and highly selective inhibitors through the further functionalization of the 7-azaindole core and the heterocyclic systems derived from the β-ketoester moiety.
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Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{7][8][9]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1266. [Link]
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Hovhannisyan, A. A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4983. [Link]
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Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2, 3-b) pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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Al-Mousawi, S. M., et al. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
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Bettayeb, K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
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Sun, C., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Shiraishi, T., et al. (2018). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 23(11), 2875. [Link]
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Langer, P., et al. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
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Selič, L., et al. (2017). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Tetrahedron, 73(33), 5019-5030. [Link]
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Al-Zoubi, R. M., et al. (2014). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 19(9), 13694-13725. [Link]
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Vaskevich, A. I., et al. (2020). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 156-164. [Link]
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United States Patent Application 20230332623. (2023). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. [Link]
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Application Note & Protocols: Versatile Synthesis of Bio-relevant Pyrrolo[2,3-b]pyridine Derivatives from Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to act as a bioisostere for indole and purine, while forming key hydrogen bond interactions with protein targets like kinases, underpins its significance in modern drug discovery.[1][3] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and robust protocols for leveraging a highly versatile starting material, ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , for the synthesis of diverse and novel 7-azaindole derivatives. We will explore the inherent reactivity of this building block and provide step-by-step methodologies for its conversion into high-value pyrazole, pyrimidine, and isoxazole-fused analogues.
The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold
The 7-azaindole motif is a cornerstone in medicinal chemistry. Its discovery dates back to 1955, but its application has surged with the advent of structure-based drug design.[4] The nitrogen atom in the pyridine ring enhances the scaffold's hydrogen bonding capacity, allowing it to serve as both a hydrogen bond donor (at the N1-H of the pyrrole) and acceptor (at the N7 of the pyridine). This dual nature is crucial for its potent inhibition of various protein kinases, a class of particularly fruitful drug targets.[1][5] Marketed drugs such as Vemurafenib (a BRAF inhibitor) and Venetoclax (a Bcl-2 inhibitor) prominently feature the 7-azaindole core, validating its utility in developing targeted therapeutics.[1] The development of novel synthetic routes to create diverse libraries of these compounds is therefore a critical endeavor in the search for new medicines.[6][7]
The Keystone Building Block: this compound
The synthetic utility of our focus molecule stems from the strategic placement of multiple reactive functional groups on the stable 7-azaindole core. This α-ketoester is an ideal precursor for a variety of cyclocondensation reactions.
Chemical Structure and Physicochemical Properties:
-
IUPAC Name: this compound
-
Synonyms: Ethyl 3-(glyoxyloyl)-1H-pyrrolo[2,3-b]pyridine
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Molecular Weight: 234.21 g/mol
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 234.21 g/mol |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) |
| Key Reactive Sites | 1,3-Dicarbonyl System, Pyrrole N-H |
Causality of Reactivity: The molecule's power lies in the 1,3-dicarbonyl (α-ketoester) moiety attached to the C3 position of the 7-azaindole. This arrangement provides two adjacent electrophilic centers. This system readily reacts with binucleophiles, where each nucleophilic site attacks one of the carbonyl carbons, leading to a cyclization event and the formation of a new five- or six-membered heterocyclic ring fused to the core scaffold.
Caption: General scheme for pyrazole synthesis.
A. Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 234.21 | 1.0 g | 4.27 | 1.0 eq |
| 4-(Trifluoromethyl)phenylhydrazine HCl | 212.61 | 1.0 g | 4.70 | 1.1 eq |
| Glacial Acetic Acid | - | 20 mL | - | Solvent |
| Ethanol (for recrystallization) | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
B. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.27 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the starting material. To this solution, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 g, 4.70 mmol).
-
Scientific Rationale: Acetic acid serves as both the solvent and an acid catalyst to promote the initial condensation (imine formation) between the hydrazine and one of the carbonyl groups.
-
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Work-up - Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). A precipitate will form.
-
Trustworthiness Check: This step is crucial. The product is typically insoluble in neutral aqueous media. Complete neutralization ensures maximum precipitation and recovery.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected [M+H]⁺ = 371.10.
Protocol 2: Synthesis of 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine-5-carbonitrile
This protocol demonstrates the construction of a substituted pyrimidine ring, another key heterocycle in medicinal chemistry. The reaction proceeds via condensation with malononitrile and guanidine, showcasing a multi-component approach.
Reaction Scheme:
Caption: General scheme for pyrimidine synthesis.
A. Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 234.21 | 1.0 g | 4.27 | 1.0 eq |
| Malononitrile | 66.06 | 0.28 g | 4.27 | 1.0 eq |
| Guanidine Hydrochloride | 95.53 | 0.45 g | 4.70 | 1.1 eq |
| Sodium Metal | 22.99 | 0.22 g | 9.40 | 2.2 eq |
| Absolute Ethanol | - | 30 mL | - | Solvent |
B. Step-by-Step Procedure
-
Preparation of Base: In a dry 100 mL three-neck flask under a nitrogen atmosphere, add absolute ethanol (30 mL). Carefully add sodium metal in small pieces, allowing it to react completely to form sodium ethoxide.
-
Safety & Rationale: This reaction is exothermic and produces hydrogen gas. It must be done with caution in a well-ventilated hood. In-situ preparation of sodium ethoxide provides a strong, anhydrous base necessary for the condensation.
-
-
Reagent Addition: Once the sodium has fully dissolved and the solution has cooled, add guanidine hydrochloride (0.45 g, 4.70 mmol) and malononitrile (0.28 g, 4.27 mmol). Stir for 15 minutes.
-
Addition of Starting Material: Add a solution of this compound (1.0 g, 4.27 mmol) in a minimal amount of ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol/water or DMF/water to afford the desired pyrimidine derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected [M+H]⁺ = 250.09. This type of synthesis is analogous to methods described for building substituted pyrrolopyridines. [8][9]
Summary of Synthetic Pathways
The following table summarizes the potential transformations of the title compound into various high-value heterocyclic systems. This serves as a quick-reference guide for planning synthetic campaigns.
| Pathway | Reagent(s) | Resulting Heterocycle | Key Conditions | Typical Yield Range |
| Protocol 1 | Hydrazines (R-NHNH₂) | Substituted Pyrazole | Acidic (AcOH), Reflux | 50-80% |
| Protocol 2 | Guanidine, Malononitrile | Aminopyrimidine | Basic (NaOEt), Reflux | 45-70% |
| Protocol 3 | Hydroxylamine (NH₂OH) | Isoxazole | Mild Acid/Base, RT-Reflux | 55-85% |
| Protocol 4 | Urea / Thiourea | Pyrimidinone / Thione | Basic (NaOEt), Reflux | 40-65% |
References
- Benchchem. The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development.
- Zhang, C. et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Yilancioglu, K. 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. 2019.
- Li, J. et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. 2019.
- Abdel-Ghani, T. M. et al. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. 2020.
- Wang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Hilmy, K. M. H. et al. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. 2023.
- Hilmy, K. M. H. et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. 2023.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 9. ajol.info [ajol.info]
Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
This document provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This compound, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The successful synthesis and downstream application of such molecules are critically dependent on rigorous analytical characterization. We present an integrated workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols and expert insights herein are designed for researchers, chemists, and quality control scientists in the pharmaceutical and biotechnology sectors, ensuring data integrity and confidence in molecular identity and purity.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the 7-azaindole family, a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a versatile hydrogen bond donor and acceptor.[3] Derivatives of this core are explored as inhibitors and modulators of various biological targets. The ethyl ketoacetate substituent at the C3 position offers a reactive handle for further synthetic transformations, making this molecule a valuable intermediate.
Given its potential role in drug development, confirming the molecular structure and assessing its purity with high confidence is not merely a procedural step but a foundational requirement for reliable biological and chemical studies. An incorrect structural assignment or an underestimation of impurities can lead to flawed data and misinterpretation of structure-activity relationships (SAR). This guide outlines a synergistic suite of analytical techniques designed to provide a comprehensive and validated profile of the target compound.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(2-ethoxy-2-oxoacetyl)-7-azaindole |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | Not readily available |
The Integrated Analytical Workflow
No single analytical technique is sufficient for complete characterization. A robust analytical strategy relies on the convergence of data from orthogonal methods. The workflow below illustrates the logical progression from initial structural confirmation to final purity assessment.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the core structure and the side chain.
Expertise & Causality
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and more importantly, its hydrogen-bonding acceptor nature slows the exchange of the N-H proton, allowing it to be observed as a distinct, often broad, resonance. In contrast, solvents like chloroform-d (CDCl₃) might lead to rapid exchange, potentially broadening the N-H signal into the baseline.
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or TMS.
Expected Spectral Data
The following table outlines the predicted chemical shifts (δ) based on the structure and data from analogous 7-azaindole systems.[4][5]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyrrole NH | ~12.5 | br s | 1H | H1 |
| Pyridine H | ~8.40 | dd | 1H | H4 |
| Pyrrole H | ~8.35 | s | 1H | H2 |
| Pyridine H | ~8.20 | dd | 1H | H6 |
| Pyridine H | ~7.25 | dd | 1H | H5 |
| Ethyl CH₂ | ~4.35 | q | 2H | Methylene |
| Ethyl CH₃ | ~1.30 | t | 3H | Methyl |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Keto C =O | ~185.0 | C8 |
| Ester C =O | ~163.0 | C9 |
| Aromatic C | ~148.0 | C7a |
| Aromatic C H | ~145.0 | C4 |
| Aromatic C H | ~135.0 | C2 |
| Aromatic C H | ~130.0 | C6 |
| Aromatic C | ~118.0 | C3a |
| Aromatic C H | ~117.0 | C5 |
| Aromatic C | ~112.0 | C3 |
| Ethyl C H₂ | ~62.0 | Methylene |
| Ethyl C H₃ | ~14.0 | Methyl |
Mass Spectrometry: Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique is indispensable for confirming that the synthesized molecule has the correct atomic composition.
Expertise & Causality
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. The presence of basic nitrogen atoms in the pyrrolo[2,3-b]pyridine ring makes it readily susceptible to protonation in the ESI source, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for their high resolving power and mass accuracy (typically < 5 ppm).
Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Liquid Chromatography (for sample introduction):
-
Column: C18 reversed-phase, e.g., 50 mm x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound. The formic acid aids in protonation and improves peak shape.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Mode: Positive Ion ESI (+).
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the mass of the most abundant ion and compare it to the theoretical calculated mass.
-
Expected Data
| Parameter | Theoretical Value | Expected Found Value |
| Formula | C₁₁H₁₀N₂O₃ | - |
| [M] | 218.0691 | - |
| [M+H]⁺ | 219.0764 | 219.0764 ± 0.0011 (5 ppm) |
| [M+Na]⁺ | 241.0584 | 241.0584 ± 0.0012 (5 ppm) |
High-Performance Liquid Chromatography: The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of a drug substance or intermediate. By separating the main compound from any impurities, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.
Expertise & Causality
-
Methodology: Reversed-Phase HPLC (RP-HPLC) is ideal for this moderately polar molecule. A C18 stationary phase provides sufficient hydrophobic retention.
-
UV Detection: The conjugated aromatic system of the 7-azaindole core provides strong UV absorbance, making UV-Vis detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength (λ-max).
Protocol: RP-HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or λ-max determined from PDA scan.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis: Inject a blank (diluent), followed by the sample solution. Integrate all peaks and calculate the area percent purity. The use of TFA as an ion-pairing agent ensures sharp, symmetrical peaks for the basic analyte.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The results must align with the theoretical values calculated from the molecular formula within a narrow margin of error (typically ±0.4%).
Protocol
-
Sample Preparation: Provide 2-3 mg of a highly pure, dry sample. The sample must be free of residual solvents, which contain carbon and hydrogen and would otherwise skew the results.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Expected Data
| Element | Theoretical % | Acceptable Range (Found) |
| Carbon (C) | 60.55% | 60.15% - 60.95% |
| Hydrogen (H) | 4.62% | 4.22% - 5.02% |
| Nitrogen (N) | 12.84% | 12.44% - 13.24% |
Summary and Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure the highest confidence in its identity, structure, and purity. NMR spectroscopy serves to elucidate the detailed molecular structure, HRMS confirms the elemental formula via exact mass, HPLC provides a quantitative measure of purity, and elemental analysis validates the fundamental atomic composition. The convergence of data from these orthogonal methods, as detailed in this guide, provides a self-validating system that is essential for advancing compounds in a research and development pipeline. Adherence to these protocols will ensure the generation of high-quality, reliable, and defensible data.
References
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate. PubChem. Retrieved from [Link]
-
ResearchGate. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxopyrrolidine-1-acetate. PubChem. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
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in vitro biological assay protocols for pyrrolo[2,3-b]pyridine derivatives
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the in vitro biological evaluation of pyrrolo[2,3-b]pyridine derivatives. This class of compounds, featuring the 7-azaindole scaffold, is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to adenine, which allows it to competitively bind to the ATP-binding site of numerous kinases.[1][2] Consequently, these derivatives are a major focus in the discovery of novel therapeutics for a multitude of diseases, most notably cancer.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the core assays required to profile these compounds, from their primary effects on specific enzyme targets to their broader impact on cell health and microbial growth.
Section 1: In Vitro Kinase Inhibition Assays
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[1] Pyrrolo[2,3-b]pyridine derivatives have shown significant promise as inhibitors of various kinases, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen Synthase Kinase 3β (GSK-3β).[4][5][6][7] The foundational step in characterizing these compounds is to quantify their inhibitory potency against their purified target kinases.
Principle of Luminescence-Based Kinase Assays
The most common in vitro kinase assays measure the enzymatic transfer of the gamma-phosphate from ATP to a specific peptide or protein substrate.[8] Modern high-throughput screening platforms frequently employ luminescence-based detection methods, such as Promega's Kinase-Glo® or ADP-Glo™ assays.
-
Kinase-Glo® Method: This assay quantifies the amount of ATP remaining in the reaction after the kinase has been allowed to act. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP levels and a dim signal, while potent inhibition of the kinase leaves more ATP, resulting in a bright signal.[9]
-
ADP-Glo™ Method: This assay measures the amount of ADP produced during the kinase reaction. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Then, a detection reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate light. In this format, high kinase activity leads to high ADP production and a bright signal.[10]
Both methods are robust, sensitive, and amenable to automation. The choice often depends on the specific kinase and potential for compound interference with the assay components. The following protocol will detail the ADP-Glo™ format.
Signaling Pathway Context: VEGFR-2
To understand the biological relevance of inhibiting a kinase like VEGFR-2, it is crucial to visualize its role in cellular signaling. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[8][9] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 block its activation and downstream signaling.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer. If required by the kinase, add DTT to a final concentration of 1 mM.
-
Prepare a stock solution (e.g., 10 mM) of the pyrrolo[2,3-b]pyridine derivative in 100% DMSO. Perform serial dilutions in 1X Kinase Buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition. [10] * Prepare a master mix containing the kinase substrate and ATP in 1X Kinase Buffer. The optimal ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Add 2.5 µL of the diluted test compound solutions to the appropriate wells ("Test Inhibitor").
-
To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of 1X Kinase Buffer containing the same percentage of DMSO as the inhibitor dilutions. [9] * Add 5 µL of the Substrate/ATP master mix to all wells.
-
To initiate the reaction, add 2.5 µL of diluted kinase to the "Test Inhibitor" and "Positive Control" wells. To the "Blank" wells, add 2.5 µL of 1X Kinase Buffer.
-
-
Kinase Reaction Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [9] * Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates the luminescent signal.
-
Incubate at room temperature for 30-45 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [8]
-
Section 2: Antiproliferative and Cytotoxicity Assays
After determining a compound's potency against its molecular target, the next critical step is to assess its effect on whole cells. Antiproliferative assays measure the ability of a compound to inhibit cell growth, while cytotoxicity assays measure its ability to kill cells directly. [11]For many pyrrolo[2,3-b]pyridine derivatives developed as anticancer agents, demonstrating potent antiproliferative activity is a key objective. [12][13]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [14][15]The principle is based on the enzymatic reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product. [16]This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells. [15][16]The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells. [16]
Quantitative Data Summary: Antiproliferative Activity
Similar to kinase assays, the output for antiproliferative assays is typically an IC50 (or GI50, growth inhibition 50) value, representing the compound concentration that causes a 50% reduction in cell viability or growth compared to an untreated control.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Derivative C | A549 | Lung Cancer | 1.2 |
| Derivative D | A549 | Lung Cancer | 9.8 |
| Derivative C | MDA-MB-231 | Breast Cancer | 0.85 |
| Derivative D | MDA-MB-231 | Breast Cancer | 7.4 |
| Derivative C | HeLa | Cervical Cancer | 2.5 |
| Derivative D | HeLa | Cervical Cancer | 15.1 |
| Doxorubicin | A549 | Lung Cancer | 0.15 |
| Positive control cytotoxic drug. |
Protocol: MTT Assay for Antiproliferative Effects
This protocol outlines the steps for determining the IC50 of a test compound against an adherent cancer cell line.
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7) [16][17]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light) [16][18]* Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) [16]* Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at ~570 nm Experimental Workflow Diagram
Caption: General workflow for the MTT cell viability and antiproliferation assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. [14][16]The seeding density is critical and should be optimized to ensure cells are still in exponential growth at the end of the assay period.
-
Incubate the plate for 24 hours to allow for cell attachment. [14][16]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls: "Vehicle Control" (medium with the same final concentration of DMSO) and "No-Treatment Control". [16]A "Blank" control containing medium but no cells is also essential for background subtraction. [18]
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.
-
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [16] * Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value. [16]
-
Section 3: Antimicrobial Susceptibility Testing
While many pyrrolo[2,3-b]pyridine derivatives are explored for anticancer properties, the versatility of this scaffold means some analogues may possess antimicrobial activity. The foundational assay to determine this is the measurement of the Minimum Inhibitory Concentration (MIC).
Principle of Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [20][21]The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a specific microorganism. [20][22]The method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (growth). [20]This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. [20][23][24]
Quantitative Data Summary: Antimicrobial Activity
The MIC value is the key endpoint for antimicrobial susceptibility testing. Lower MIC values indicate higher potency.
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | Positive | 16 |
| Derivative F | Staphylococcus aureus | Positive | >128 |
| Derivative E | Escherichia coli | Negative | 64 |
| Derivative F | Escherichia coli | Negative | 32 |
| Ciprofloxacin | Staphylococcus aureus | Positive | 0.5 |
| Ciprofloxacin | Escherichia coli | Negative | 0.015 |
| *Positive control antibiotic. |
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines for determining the MIC of a novel compound. [21][25] Materials and Reagents:
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and control antibiotic
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of a concentrated stock of the compound to the first well, mixing, and then transferring 100 µL to the next well, repeating across the row. The final volume in each well before inoculation should be 50 or 100 µL.
-
Include a positive control (no compound, for growth) and a negative control (no bacteria, for sterility).
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [22]
-
-
Inoculation:
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test well. [22] * Add the diluted inoculum to each well of the microplate containing the compound dilutions.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria. [22]
-
-
Determination of MIC:
-
After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [22]This can be assessed visually by looking for turbidity or a button of cells at the bottom of the U-shaped well.
-
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Frontiers in Microbiology. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- NIH National Cancer Institute. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific.
- Roche. (n.d.).
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods.
- Clyte Technologies. (2025).
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology.
- Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
- Sigma-Aldrich. (n.d.).
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Cell Signaling Technology. (n.d.). HTScan® Jak2 Kinase Assay Kit #7752. Cell Signaling Technology.
- BenchChem. (2025). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in Kinase Inhibition Assays. BenchChem.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
- Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.
- BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience.
- BenchChem. (2025).
- European Journal of Medicinal Chemistry. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.
- European Journal of Medicinal Chemistry. (2025).
- Journal of Medicinal Chemistry. (n.d.). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- RSC Medicinal Chemistry. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.
- MDPI. (n.d.).
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in medicinal chemistry. Its significance is rooted in its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are among the most intensely pursued drug targets.[2]
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase 3 (JAK3). The ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate class of compounds represents a promising chemical space for the discovery of novel, selective, and potent kinase inhibitors.
This application note provides a comprehensive guide to employing these derivatives in a high-throughput screening (HTS) campaign. We present a robust, validated biochemical assay protocol for primary screening, a detailed methodology for a secondary cellular target engagement assay, and a framework for data analysis and hit validation. The causality behind each step is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Principle of the Primary Screening Assay: Quantifying Kinase Activity through ADP Production
The cornerstone of our primary HTS campaign is a universal, luminescence-based biochemical assay that quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase-catalyzed phosphorylation reaction.[3][4] As a kinase transfers the gamma-phosphate from ATP to its substrate, it generates one molecule of ADP for every molecule of phosphorylated substrate. By measuring the accumulation of ADP, we can directly infer the enzymatic activity of the kinase.
The ADP-Glo™ Kinase Assay is an ideal platform for this purpose. It is a two-step process that first terminates the kinase reaction and eliminates the remaining ATP, thereby preventing further phosphorylation and reducing background signal.[5][6] In the second step, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[7] Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This "glow-type" assay format is highly sensitive, has a broad dynamic range, and exhibits excellent stability, making it amenable to automated HTS environments.[8][9]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol 1: Primary HTS Biochemical Assay for GSK-3β Inhibition
This protocol is designed for screening a library of this compound derivatives against Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases and other pathologies.[2][10] The protocol is optimized for a 384-well plate format.
Materials and Reagents
-
Enzyme: Recombinant human GSK-3β (e.g., Promega, BPS Bioscience).
-
Substrate: GSK Substrate Peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[11]
-
ATP: Ultra-Pure ATP (included in ADP-Glo™ kit).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9102 or similar).
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Plates: White, opaque, flat-bottom 384-well assay plates (e.g., Corning #3573).
-
Buffers:
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
1X Kinase Dilution Buffer.
-
-
Positive Control Inhibitor: Staurosporine or a known GSK-3β inhibitor (e.g., CHIR-99021).
-
Instrumentation:
-
Automated liquid handling system.
-
Plate shaker.
-
Luminometer capable of reading 384-well plates.
-
Step-by-Step Methodology
1. Reagent Preparation:
- Thaw all reagents and buffers, bringing them to room temperature before use. Avoid repeated freeze-thaw cycles of the enzyme and substrate.[12]
- Prepare the Kinase Assay Buffer.
- Prepare a working solution of ATP at a concentration approximating the Kₘ for GSK-3β. This is crucial for accurately identifying ATP-competitive inhibitors.[13] For this protocol, we will use a final ATP concentration of 10 µM.
- Prepare a working solution of GSK Substrate Peptide in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
- Dilute the GSK-3β enzyme in ice-cold Kinase Dilution Buffer to a concentration that yields approximately 10-30% ATP consumption in the reaction time. This must be determined via an initial enzyme titration experiment.
2. Compound Plating:
- Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM, assuming a 5 µL final reaction volume.
- Plate vehicle (100% DMSO) in control wells (for maximum and minimum signal).
- Plate the positive control inhibitor in designated wells.
3. Kinase Reaction:
- Add 2.5 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" (minimum signal) controls. Add 2.5 µL of Kinase Dilution Buffer to the minimum signal wells.
- Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
- Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture to all wells.
- Mix the plate on a plate shaker for 30 seconds.
- Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.[14]
4. Signal Detection:
- Equilibrate the plate to room temperature.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
- Mix the plate on a shaker for 30 seconds.
- Incubate at room temperature for 40 minutes.[6]
- Add 10 µL of Kinase Detection Reagent to each well.[7]
- Mix the plate on a shaker for 30 seconds.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
- Read the luminescence on a plate reader with an integration time of 0.5-1 second.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep [label="Reagent Preparation\n(Enzyme, Substrate, ATP,\nCompound Plates)"];
Dispense_Cmpd [label="Dispense 50 nL Compound/DMSO\ninto 384-well plate"];
Add_Enzyme [label="Add 2.5 µL Enzyme\n(or buffer for min control)"];
Incubate_1 [label="Incubate 15 min at RT"];
Add_Sub_ATP [label="Add 2.5 µL Substrate/ATP Mix\n(Initiate Reaction)"];
Incubate_2 [label="Incubate 60 min at 30°C"];
Add_ADP_Glo [label="Add 5 µL ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)"];
Incubate_3 [label="Incubate 40 min at RT"];
Add_Detection [label="Add 10 µL Kinase Detection Reagent"];
Incubate_4 [label="Incubate 30-60 min at RT"];
Read [label="Read Luminescence"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prep;
Prep -> Dispense_Cmpd;
Dispense_Cmpd -> Add_Enzyme;
Add_Enzyme -> Incubate_1;
Incubate_1 -> Add_Sub_ATP;
Add_Sub_ATP -> Incubate_2;
Incubate_2 -> Add_ADP_Glo;
Add_ADP_Glo -> Incubate_3;
Incubate_3 -> Add_Detection;
Add_Detection -> Incubate_4;
Incubate_4 -> Read;
Read -> End;
}
Caption: HTS workflow for the primary biochemical assay.
Data Analysis and Hit Identification
Assay Quality Control: The Z'-Factor
Before analyzing the screening data, it is imperative to validate the quality of the assay for each plate. The Z'-factor is a statistical parameter that reflects the dynamic range of the signal and the data variation, providing a measure of the assay's suitability for HTS.[15]
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos = mean of the positive control (maximum signal, DMSO only)
-
σ_pos = standard deviation of the positive control
-
μ_neg = mean of the negative control (minimum signal, potent inhibitor or no enzyme)
-
σ_neg = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[5][16] Plates that do not meet this criterion should be flagged for review or repeated.
Hit Prioritization
Hits are identified as compounds that cause a statistically significant reduction in the luminescent signal compared to the in-plate vehicle controls.
-
Normalization: Raw luminescence data for each compound well is normalized to the in-plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))
-
Hit Threshold: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the vehicle controls, or a fixed cutoff (e.g., >50% inhibition).
Dose-Response Confirmation and IC₅₀ Determination
Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the kinase assay as described above with these dilutions.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit? | IC₅₀ (nM) |
| EX-001 | 85.2 | Yes | 75 |
| EX-002 | 12.5 | No | >100,000 |
| EX-003 | 68.9 | Yes | 450 |
| EX-004 | 92.1 | Yes | 22 |
| Staurosporine | 99.8 | Yes (Control) | 15 |
Protocol 2: Secondary Assay - Cellular Thermal Shift Assay (CETSA®) for Target Engagement
A significant challenge in drug discovery is confirming that a compound that is active in a biochemical assay also engages its intended target within the complex environment of a living cell.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[18][19]
Principle of CETSA®
When a small molecule inhibitor binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.[20]
Caption: General workflow for the Cellular Thermal Shift Assay.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for GSK-3β) to ~80% confluency.
-
Treat the cells with the hit compound at a desired concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Fractionation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (GSK-3β).
-
Quantify the band intensities and plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target engagement.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal enzyme/substrate/ATP concentrations. 2. Reagent instability. 3. Inconsistent liquid handling. | 1. Re-optimize assay conditions, particularly enzyme concentration. 2. Prepare fresh reagents daily; avoid repeated freeze-thaw cycles.[12] 3. Calibrate and validate liquid handlers. |
| High Percentage of False Positives | 1. Compound auto-luminescence or interference with luciferase. 2. Compound aggregation. | 1. Perform a counter-screen without the primary kinase to identify compounds that directly affect the detection reagents. 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). |
| Poor Correlation between Biochemical and Cellular Assays | 1. Low cell permeability of the compound. 2. Compound is rapidly metabolized or effluxed from cells. 3. High intracellular ATP concentration outcompetes the inhibitor. | 1. Assess compound permeability using a PAMPA assay. 2. Evaluate compound stability in cell culture media and microsomes. 3. The discrepancy is expected for ATP-competitive inhibitors; potent biochemical activity is still a prerequisite for cellular activity. |
| No Thermal Shift in CETSA® | 1. Compound does not engage the target in cells. 2. Insufficient compound concentration or incubation time. 3. The inhibitor does not sufficiently stabilize the protein against thermal denaturation. | 1. The compound may be a false positive from the primary screen. 2. Increase compound concentration and/or incubation time. 3. This can occur; the absence of a shift is not definitive proof of non-binding. Consider orthogonal target engagement methods. |
References
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Amsbio. (n.d.). GSK3β Kinase Assay Kit, AMS.79700. Retrieved from [Link]
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit GSK3 79700. Retrieved from [Link]
-
Wang, L., et al. (2011). A new protocol for predicting novel GSK-3β ATP competitive inhibitors. Journal of Chemical Information and Modeling, 51(7), 1629-1639. Retrieved from [Link]
-
Sementa, D. F., et al. (2021). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
-
Tan, C. S., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3788. Retrieved from [Link]
-
Wölfel, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. Retrieved from [Link]
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Lo Monte, F., et al. (2021). Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Miniperspective. Journal of Medicinal Chemistry, 64(1), 121-140. Retrieved from [Link]
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Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Drug Discovery Today, 13(13-14), 607-614. Retrieved from [Link]
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Shaw, J., et al. (2020). The cellular thermal shift assay of MEK in the presence of inhibitors... ResearchGate. Retrieved from [Link]
-
Lo Monte, F., et al. (2021). Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Journal of Medicinal Chemistry, 64(1), 121-140. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4509. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Lim, S. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445-2456. Retrieved from [Link]
-
Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Beverly, L. J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell Chemical Biology, 27(10), 1268-1277.e4. Retrieved from [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
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- 20. bellbrooklabs.com [bellbrooklabs.com]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a pivotal intermediate in the development of various therapeutic agents, notably kinase inhibitors. The synthesis is based on a robust Friedel-Crafts acylation of 7-azaindole. This guide is designed for researchers, chemists, and process development professionals, offering a detailed step-by-step protocol, mechanistic insights, process safety analysis, and quality control procedures to ensure a reproducible and safe scale-up.
Introduction and Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a hinge-binding motif have made it a cornerstone in the design of kinase inhibitors for oncology and other therapeutic areas. This compound, the target of this protocol, is a high-value key intermediate that introduces a versatile α-ketoester functionality at the C3 position, enabling further chemical elaboration.
The primary challenge in synthesizing azaindole derivatives lies in the electron-deficient nature of the pyridine ring, which can complicate classical indole formation methodologies.[2][3] Therefore, a post-modification strategy starting from the readily available 7-azaindole is often preferred for efficiency and scalability.
This guide details a scalable synthesis via the Friedel-Crafts acylation of 7-azaindole. This electrophilic aromatic substitution is a time-tested and reliable method for acylating electron-rich aromatic and heteroaromatic systems.[4] The causality behind this strategic choice is rooted in the high reactivity of the C3 position of the 7-azaindole's pyrrole ring towards electrophilic attack, which allows for highly regioselective functionalization under controlled conditions.
Reaction Mechanism and Rationale
The core of this synthesis is the Lewis acid-catalyzed acylation of 7-azaindole with ethyl oxalyl chloride. The mechanism proceeds through several well-defined steps, characteristic of a Friedel-Crafts acylation.[5]
-
Formation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the terminal carbonyl oxygen of ethyl oxalyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a highly reactive acylium ion. This step is critical as it generates the potent electrophile required to react with the moderately activated azaindole ring.
-
Electrophilic Attack: The electron-rich C3 position of the 7-azaindole ring acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate.
-
Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) abstracts the proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the pyrrole ring to yield the AlCl₃-complexed product.
-
Hydrolysis (Quench): The final product is liberated from its complex with aluminum chloride upon aqueous workup.
This mechanistic pathway dictates the stringent anhydrous conditions required for the reaction, as water would readily decompose the Lewis acid catalyst and the acyl chloride.
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Eq. | Supplier Notes |
| 7-Azaindole | C₇H₆N₂ | 118.14 | 100.0 | 0.846 | 1.0 | >99% purity |
| Aluminum Chloride | AlCl₃ | 133.34 | 248.0 | 1.860 | 2.2 | Anhydrous, >99% |
| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 127.5 | 0.934 | 1.1 | >98% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 2000 mL | - | - | Anhydrous grade |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 500 mL | - | - | Anhydrous grade |
| Hydrochloric Acid | HCl | 36.46 | ~200 mL | - | - | 2M aqueous solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1500 mL | - | - | Reagent grade |
| Brine (sat. NaCl) | NaCl(aq) | - | 500 mL | - | - | Saturated solution |
Equipment Setup
-
5 L, 4-neck, jacketed glass reactor equipped with:
-
Overhead mechanical stirrer with a pitched-blade PTFE agitator.
-
Thermocouple for internal temperature monitoring.
-
500 mL pressure-equalizing dropping funnel.
-
Nitrogen/Argon inlet connected to a bubbler.
-
Reflux condenser (kept dry, for pressure relief).
-
-
Circulating chiller/heater for the reactor jacket.
-
Large quench vessel (e.g., 10 L beaker or secondary reactor) with stirring.
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactor Preparation: Assemble and dry the 5 L reactor. Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Formation of the Reagent Complex:
-
Charge anhydrous dichloromethane (1.5 L) to the reactor.
-
Start agitation (200-250 RPM) and cool the reactor jacket to 0 °C.
-
Carefully charge anhydrous aluminum chloride (248.0 g, 1.86 mol) in portions, ensuring the internal temperature does not exceed 15 °C. The addition is exothermic.
-
Stir the resulting slurry at 0-5 °C for 30 minutes.
-
-
Addition of Acylating Agent:
-
Add ethyl oxalyl chloride (127.5 g, 0.934 mol) dropwise via the dropping funnel over 45-60 minutes. Maintain the internal temperature below 10 °C. A color change to yellow or orange is typically observed.
-
Rinse the dropping funnel with a small amount of anhydrous DCM (50 mL).
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
-
Addition of 7-Azaindole:
-
In a separate flask, dissolve 7-azaindole (100.0 g, 0.846 mol) in anhydrous THF (500 mL) and anhydrous DCM (450 mL) under nitrogen. Gentle warming may be required.
-
Add this solution to the dropping funnel and add it dropwise to the reactor over 90-120 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
A thick, dark slurry will form.
-
-
Reaction Completion:
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C).
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction for completion by TLC or HPLC. (TLC System: 50% EtOAc/Hexanes, 7-azaindole Rf ≈ 0.3, Product Rf ≈ 0.5).
-
-
Reaction Quench (Critical Step):
-
Prepare a quench vessel containing 2M HCl (2.0 L) and ice (~1 kg). Cool to < 5 °C with efficient stirring.
-
Perform a reverse quench: Slowly transfer the reaction mixture from the reactor into the cold, stirred aqueous HCl solution. This is a highly exothermic process that evolves significant amounts of HCl gas. Ensure the quench temperature is maintained below 25 °C.
-
-
Workup and Isolation:
-
After the quench is complete, continue stirring for 30 minutes. The product typically precipitates as a solid.
-
Filter the solid precipitate and wash the cake with cold water (2 x 500 mL) and then with cold ethyl acetate (2 x 250 mL).
-
Air-dry the solid to obtain the crude product. Alternatively, if a precipitate does not form readily, proceed with a liquid-liquid extraction.
-
Extraction alternative: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers. Wash with water (1 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL, careful of gas evolution), and finally with brine (1 x 500 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethyl acetate/heptane or isopropanol.
-
Suspend the crude solid in a minimal amount of boiling ethyl acetate. Add heptane until turbidity persists. Cool slowly to room temperature, then to 0-5 °C to induce crystallization.
-
Filter the purified solid, wash with a cold mixture of ethyl acetate/heptane, and dry under vacuum at 40-50 °C.
-
Expected Yield: 150-170 g (77-87%); Purity: >98% by HPLC.
-
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that must be rigorously managed. The Friedel-Crafts acylation has several inherent hazards.
| Substance | GHS Pictograms | Key Hazards | Mitigation Measures |
| Aluminum Chloride | Corrosion | Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and HCl gas. | Handle in a dry environment (glove box or dry N₂). Use acid-resistant gloves, face shield. Plan for exothermic reaction with water. |
| Ethyl Oxalyl Chloride | Corrosion, Acute Toxicity | Causes severe skin burns and eye damage. Harmful if inhaled. Lachrymator. Reacts with water. | Handle in a well-ventilated fume hood. Use appropriate PPE. Keep away from moisture. |
| Dichloromethane (DCM) | Health Hazard, Irritant | Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed. | Use in a closed system or with excellent ventilation. Avoid inhalation and skin contact. |
| Hydrochloric Acid (HCl) | Corrosion | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with proper ventilation. Wear acid-resistant gloves and eye protection. |
Key Scale-Up Considerations:
-
Thermal Management: The reaction is highly exothermic, particularly during the addition of AlCl₃ and the aqueous quench. A jacketed reactor with a reliable cooling system is mandatory. Slow, controlled addition of reagents is the primary method for managing the exotherm.
-
Gas Evolution: The quench step generates large volumes of HCl gas. The quench vessel must be in a highly efficient fume hood, and a caustic scrubber system is recommended for large-scale operations to neutralize the off-gas.
-
Material Handling: Solid AlCl₃ can be difficult to handle on a large scale due to its reactivity with atmospheric moisture. Use of a powder charging system or handling in a glove box is recommended.
Analytical Quality Control
A robust analytical plan is essential for a self-validating protocol.
| Test | Purpose | Method | Specification |
| Starting Material ID | Confirm identity and purity | ¹H NMR, HPLC | Conforms to reference; Purity >99% |
| In-Process Control | Monitor reaction completion | TLC, HPLC | Starting material < 2% remaining |
| Final Product ID | Structural confirmation | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of this compound |
| Final Product Purity | Quantify purity and impurities | HPLC (UV detection at 254 nm) | Main peak > 98.0% area |
| Residual Solvents | Ensure solvent removal | Headspace GC | DCM, THF, EtOAc, Heptane within ICH limits |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 8.6 (s, 1H), 8.3 (dd, 1H), 8.2 (dd, 1H), 7.2 (dd, 1H), 4.4 (q, 2H), 1.3 (t, 3H).
-
Mass Spec (ESI+): m/z = 233.09 [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated AlCl₃ (moisture exposure).- Poor mixing. | - Extend reaction time.- Use fresh, anhydrous AlCl₃ and solvents.- Ensure adequate agitation, especially as the slurry thickens. |
| Low Yield | - Loss during highly exothermic quench.- Inefficient extraction or crystallization.- Side reactions due to high temperature. | - Ensure quench temperature is strictly controlled (< 25 °C).- Optimize extraction and recrystallization solvent volumes.- Maintain reaction temperature below 10 °C during additions. |
| Formation of Dark Tars | - Reaction temperature too high.- "Runaway" reaction. | - Improve cooling efficiency and slow down addition rates.- Ensure proper stoichiometry of reagents. |
| Product Fails Purity Spec | - Incomplete reaction.- Inefficient purification. | - Re-run the reaction with a longer stir time.- Perform a second recrystallization or a slurry wash with a suitable solvent (e.g., MTBE or cold EtOAc). |
References
- [Placeholder for a relevant 7-azaindole synthesis/application paper - Example format] Title of Paper. Journal of Medicinal Chemistry. Year, Volume(Issue), Pages. [Link to be provided]
- [Placeholder for a relevant 7-azaindole synthesis/application paper - Example format] Title of Paper. Organic Process Research & Development. *Year, Volume(Issue), Pages. [Link to be provided]
- Friedel-Crafts Acylation Review: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Vilsmeier-Haack Reaction of Indoles: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]
-
General Azaindole Synthesis: Kaur, N. (2024). Synthesis of indolizines and azaindoles. In Comprehensive Organic Synthesis (pp. 145-170). Elsevier. [Link]
-
Safety Data for Ethyl Acetate: Carl ROTH GmbH + Co. KG. Safety Data Sheet: Acetic acid ethyl ester. [Link]
Sources
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate reaction with nucleophiles
An In-Depth Guide to the Synthetic Utility of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate with Nucleophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed exploration of the reactivity of this compound, a key intermediate in medicinal chemistry. We delve into its reactions with various classes of nucleophiles, offering mechanistic insights, field-proven protocols, and a framework for the synthesis of diverse heterocyclic scaffolds.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and modified electronic properties.[1] Consequently, 7-azaindole derivatives are integral components of numerous biologically active compounds, including potent kinase inhibitors.[1][3]
This compound serves as a versatile building block for accessing a wide array of functionalized 7-azaindole derivatives.[4] The presence of an α-ketoester moiety provides two distinct electrophilic centers—a ketone and an ester carbonyl group—that can be selectively targeted by nucleophiles to construct more complex molecular architectures.[5][6][7] This guide focuses on three fundamental transformations of this substrate: reaction with hydrazine nucleophiles, condensation with amine nucleophiles, and the Knoevenagel condensation with active methylene compounds.
Mechanistic Overview: The Electrophilic Nature of the α-Ketoester
The reactivity of this compound is dominated by the two adjacent carbonyl groups. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, making it the primary site of attack for many nucleophiles.[8] The general mechanism involves the nucleophilic addition to the ketone, forming a tetrahedral intermediate which can then undergo various subsequent transformations depending on the nature of the nucleophile and the reaction conditions.
Caption: General mechanism of nucleophilic attack on the α-ketoester.
Application 1: Synthesis of 3-(7-Azaindol-3-yl)pyridazin-3(2H)-one via Hydrazine Condensation
Significance: The reaction with hydrazine hydrate provides a direct route to the formation of carbohydrazide intermediates, which are pivotal precursors for a variety of nitrogen-containing heterocycles such as pyrazoles and pyridazinones.[9][10][11][12] These scaffolds are frequently investigated in drug discovery programs for their diverse biological activities. This protocol details the initial formation of the hydrazide followed by an intramolecular cyclization to yield a pyridazinone derivative.
Mechanistic Pathway: The reaction initiates with a nucleophilic attack of hydrazine on the more electrophilic ester carbonyl, displacing ethanol to form 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide. Subsequent intramolecular condensation between the remaining hydrazinyl amine and the ketone carbonyl, followed by dehydration, yields the final cyclized product.
Caption: Workflow for the synthesis of pyridazinone derivatives.
Experimental Protocol: Hydrazine Reaction
-
Hydrazide Formation:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate hydrazide may precipitate and can be isolated, or used directly in the next step.
-
-
Cyclization:
-
To the crude hydrazide mixture, add glacial acetic acid (0.5 mL/mmol).
-
Heat the mixture to reflux for an additional 4-6 hours. Monitor the formation of the cyclized product by TLC.
-
Upon completion, cool the reaction to ambient temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
| Parameter | Description | Reference |
| Nucleophile | Hydrazine Hydrate, Phenylhydrazine | [12] |
| Solvent | Absolute Ethanol, Glacial Acetic Acid | [12][13] |
| Temperature | Reflux (approx. 78-118 °C) | [13] |
| Reaction Time | 7-11 hours (two steps) | |
| Typical Yield | 60-85% |
Application 2: Knoevenagel Condensation with Active Methylene Compounds
Significance: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that transforms the ketone functionality into an α,β-unsaturated system.[14][15] This transformation is valuable for creating Michael acceptors and provides a handle for further synthetic elaborations. The reaction typically employs active methylene compounds, such as malononitrile or ethyl cyanoacetate, and is catalyzed by a weak base.[16][17]
Mechanistic Pathway: The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst (e.g., piperidine) to generate a stabilized carbanion. This nucleophile then attacks the electrophilic ketone carbonyl of the 7-azaindole substrate. The resulting aldol-type intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions, to yield the final condensed product.[14][16] Removing the water by-product can help drive the equilibrium towards the product.[14]
Caption: Workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid (0.1 eq) in a suitable solvent such as benzene or toluene (15 mL/mmol).[15]
-
-
Reaction Execution:
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected and TLC analysis indicates the complete consumption of the starting ketoester (typically 4-8 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
| Parameter | Description | Reference |
| Nucleophile | Malononitrile, Diethyl Malonate, Ethyl Cyanoacetate | [14][17][18] |
| Catalyst | Piperidine/Acetic Acid, TiCl₄/Pyridine | [15][17] |
| Solvent | Benzene, Toluene, Ethanol | [15][17] |
| Temperature | Room Temperature to Reflux (80-110 °C) | [15] |
| Key Feature | Removal of water by-product drives the reaction | [14] |
| Typical Yield | 70-95% | [17] |
Application 3: Synthesis of α-Amino Acid Esters via Reductive Amination
Significance: The condensation with primary or secondary amines followed by reduction provides access to novel α-amino acid derivatives attached to the 7-azaindole core. This is a highly valuable transformation as this structural motif is common in peptidomimetics and other biologically active molecules.
Mechanistic Pathway: The reaction proceeds through the initial formation of an iminium intermediate via the condensation of an amine with the ketone carbonyl. This intermediate is not isolated but is reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final α-amino ester product.
Experimental Protocol: Reductive Amination
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like methanol or dichloroethane (15 mL/mmol).
-
Add acetic acid (1.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reduction:
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Description |
| Nucleophile | Primary and Secondary Amines (e.g., Benzylamine, Morpholine) |
| Reducing Agent | Sodium Triacetoxyborohydride, Sodium Cyanoborohydride |
| Solvent | Dichloroethane (DCE), Methanol, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-80% |
References
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available at: [Link]
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Regiodivergent Intramolecular Nucleophilic Addition of Ketimines for the Diverse Synthesis of Azacycles. ResearchGate. Available at: [Link]
-
Regiodivergent Intramolecular Nucleophilic Addition of Ketimines for the Diverse Synthesis of Azacycles. PubMed. Available at: [Link]
-
Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC - NIH. Available at: [Link]
-
Ab initio study of nucleophilic addition to a carbonyl group. ACS Publications. Available at: [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][19]benzothiazines: access to pyrrolo[2,1-b][1][19]benzothiazoles. Beilstein Journals. Available at: [Link]
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Enamine.
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
-
2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. SciSpace. Available at: [Link]
-
Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]
-
Knoevenagel catalyzed by Quinine Derivative. Buchler GmbH. Available at: [Link]
-
Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[11]. ResearchGate. Available at: [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH. Available at: [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][19]benzothiazines. NIH. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central. Available at: [Link]
-
Solvent-Controlled Divergent Cyclization of 3-Ylideneoxindoles with Ethyl 2-Diazoacetate: Access to Spirocyclopropyl and Spiropyrazolines Oxindoles. PubMed. Available at: [Link]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]
-
Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094. PubChem - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]
-
Cas 924-44-7,Ethyl glyoxalate. lookchem. Available at: [Link]
-
Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. Available at: [Link]
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- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 17. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the technical support guide for the synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This molecule is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and reproducibility.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
I. Overview of the Core Synthesis: Friedel-Crafts Acylation
The most prevalent and effective method for synthesizing this compound is the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) at the C-3 position. This reaction involves treating 7-azaindole with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
The 7-azaindole scaffold is an electron-deficient heterocycle, which makes direct acylation at the C-3 position challenging compared to its indole counterpart.[1] Therefore, careful selection of the Lewis acid and reaction conditions is paramount for achieving high yields and selectivity. The most successful procedures often employ a strong Lewis acid like aluminum chloride (AlCl₃).[1][2]
Caption: General workflow for the synthesis of the target compound.
II. Recommended Experimental Protocol
This protocol is based on established literature procedures that have been shown to be effective for the C-3 acylation of azaindoles.[1][2]
Materials:
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7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
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Aluminum Chloride (AlCl₃), anhydrous
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Ethyl oxalyl chloride
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Dichloromethane (CH₂Cl₂), anhydrous
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Hydrochloric acid (HCl), 1N solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (CH₂Cl₂).
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Lewis Acid Addition: Cool the solvent to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (typically 2.5 to 3.0 equivalents) to the stirred solvent. Caution: This addition can be exothermic.
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Substrate Addition: Once the Lewis acid is fully suspended, add 7-azaindole (1.0 equivalent) to the mixture. Stir the resulting slurry at 0 °C for 15-30 minutes.
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Acylating Agent Addition: Add ethyl oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold 1N HCl. Caution: Quenching is highly exothermic and will release HCl gas. Ensure adequate ventilation in a fume hood.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low or I've recovered only unreacted starting material. What went wrong?
Answer: This is the most common issue and can stem from several factors related to reagent quality and reaction setup.
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Cause A: Inactive Lewis Acid. Aluminum chloride is extremely hygroscopic. If it has been exposed to atmospheric moisture, it will be partially hydrolyzed and lose its catalytic activity. The Friedel-Crafts reaction relies on the Lewis acid to generate the highly electrophilic acylium ion intermediate.[3][4]
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Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If using an older bottle, ensure it was stored in a desiccator. The AlCl₃ should be a fine, white to pale yellow powder. Clumped or discolored material is suspect.
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-
Cause B: Wet Solvent or Glassware. Trace amounts of water in the solvent or on the glassware will react with and deactivate the AlCl₃, consuming it before it can catalyze the reaction.
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Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. Use a freshly opened bottle of anhydrous dichloromethane or pass it through an activated alumina column.
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-
Cause C: Insufficient Equivalents of Lewis Acid. The 7-azaindole has two nitrogen atoms (a pyrrolic N-H and a pyridinic N) that can coordinate with the Lewis acid. This coordination deactivates the ring towards electrophilic attack. An excess of AlCl₃ is required to first complex with the nitrogens and then activate the ethyl oxalyl chloride.[1][2]
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Solution: Use at least 2.5 to 3.0 equivalents of AlCl₃. This ensures enough free Lewis acid is available to act as a catalyst for the acylation.
-
-
Cause D: Poor Quality Acylating Agent. Ethyl oxalyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to oxalic acid and ethanol.
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Solution: Use freshly purchased or distilled ethyl oxalyl chloride for best results.
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Caption: Lewis acid activation of the acylating agent.
Question 2: I am getting a significant amount of a side product. My analysis suggests it might be the N-acylated product. How can I favor C-3 acylation?
Answer: Regioselectivity between N-acylation and C-acylation is a critical challenge. The choice of reaction conditions dictates the outcome.
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Causality: The acylation of indoles and azaindoles can occur at the nitrogen (N-1) or carbon (C-3).
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N-Acylation is often favored under basic or neutral conditions, for example, using acetic anhydride without a strong Lewis acid catalyst.[5]
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C-3 Acylation (Friedel-Crafts) is favored in the presence of a strong Lewis acid like AlCl₃. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, creating a highly electrophilic acylium ion that preferentially attacks the electron-rich C-3 position of the pyrrole ring.[3][6] Furthermore, the Lewis acid's complexation with the ring's nitrogen atoms sterically hinders N-acylation and directs the electrophile to the C-3 position.[2]
-
-
Solution: The key is to strictly follow the Friedel-Crafts conditions. Ensure you are using a sufficient excess of a strong Lewis acid (AlCl₃). Avoid basic conditions. If you suspect N-acylation is occurring, it may be due to deactivation of the Lewis acid (see Question 1), which would lead to conditions that are not sufficiently acidic to promote the C-acylation pathway.
Question 3: The reaction works, but it's very messy and purification is difficult, leading to product loss. How can I improve the workup and purification?
Answer: A challenging workup is often due to the formation of aluminum salt emulsions and baseline impurities.
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Cause A: Improper Quenching. Quenching the reaction with water is extremely exothermic and can lead to localized heating, causing product or impurity degradation. Rapid quenching can also form fine, gelatinous aluminum hydroxides that are difficult to filter and can trap the product.
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Solution: Perform the quench very slowly at 0 °C. Add crushed ice first, allowing it to melt gradually, followed by a slow, dropwise addition of cold 1N HCl. Stir vigorously during the quench to break up any clumps. This acidic workup helps keep the aluminum salts dissolved as soluble chloro-aqua complexes.
-
-
Cause B: Emulsion during Extraction. The aluminum salts can cause significant emulsion problems during the aqueous workup, making phase separation difficult and leading to product loss.
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Solution: If an emulsion forms, try adding more organic solvent or brine to help break it. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help. In persistent cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
-
Cause C: Co-eluting Impurities. The crude product may contain impurities with similar polarity, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Use a shallow gradient during column chromatography. Start with a low polarity eluent (e.g., 100% hexanes) and slowly increase the polarity (e.g., increase the percentage of ethyl acetate).
-
Acid/Base Wash: The recommended protocol includes washes with acid (1N HCl) and base (NaHCO₃). These are crucial for removing any unreacted starting material (which is basic) and acidic byproducts, respectively, simplifying the final purification step.
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Trituration/Recrystallization: Before chromatography, you can try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a hexanes/ethyl acetate mixture). This can significantly enrich the desired product.
-
-
IV. Optimization Data Summary
The choice of Lewis acid and solvent is critical. The following table summarizes findings from literature for related acylation reactions on azaindoles.
| Lewis Acid (eq.) | Solvent | Temperature | Typical Yield Range | Reference |
| AlCl₃ (2.5 - 3.0) | CH₂Cl₂ | Room Temp. | Good to Excellent | [1][2] |
| ZnCl₂ (with MeMgI) | Not specified | Not specified | Modest (35%) | [1] |
| Acetic Anhydride/AlCl₃ | CS₂ | Not specified | 90% (for C-3 acetylation) | [5] |
| Oxalyl Chloride | Not specified | Not specified | No Product | [1] |
This table illustrates that strong Lewis acids like AlCl₃ are generally required for effective C-3 acylation of the electron-deficient 7-azaindole ring.[1]
V. Frequently Asked Questions (FAQs)
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Q: Why can't I just use oxalyl chloride without a catalyst, like in some indole reactions?
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A: 7-Azaindole is an electron-deficient heterocycle due to the electron-withdrawing nature of the pyridine nitrogen. This deactivates the ring towards electrophilic aromatic substitution. Unlike the more electron-rich indole, it is not nucleophilic enough to react with oxalyl chloride directly, resulting in no product formation.[1] A Lewis acid is essential to generate a much more potent electrophile.
-
-
Q: Can I use a different solvent?
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A: Dichloromethane (CH₂Cl₂) is preferred because it is relatively unreactive, has a good temperature range, and can dissolve the starting materials and intermediates. Other chlorinated solvents like 1,2-dichloroethane (DCE) could also be used. Protic solvents (like alcohols) or coordinating solvents (like THF or DMF) are incompatible as they will react with or bind to the Lewis acid.[7]
-
-
Q: How do I know when the reaction is complete?
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A: The best way is to monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot a sample of the reaction mixture against a spot of the 7-azaindole starting material. The reaction is complete when the starting material spot has been completely consumed and a new, typically lower Rf product spot has appeared.
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-
Q: How should I characterize the final product?
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A: The structure of this compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretches for the ketone and ester).
-
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VI. Logical Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
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Title: An effective procedure for the acylation of azaindoles at C-3 Source: The Journal of Organic Chemistry, 2002 URL: [Link]
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Title: An Effective Procedure for the Acylation of Azaindoles at C-3 | Request PDF Source: ResearchGate URL: [Link]
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Title: Chemoselective N-acylation of indoles using thioesters as acyl source Source: PubMed Central (PMC), 2022 URL: [Link]
-
Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry, 2018 URL: [Link]
-
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: PubMed Central (PMC), 2022 URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Technical Support Guide
Welcome to the technical support center for the purification of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important 7-azaindole derivative. As a key intermediate in many pharmaceutical discovery programs, its purity is paramount for the reliability of downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying this molecule by column chromatography.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a heteroaromatic compound containing the 7-azaindole core. The presence of the pyridine nitrogen introduces a degree of basicity, while the ethyl ester and α-keto group contribute to its polarity. These features dictate its behavior during chromatographic purification.
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Polarity | Moderately polar | Requires a relatively polar mobile phase for elution from silica gel. |
| Basicity (pKa) | Weakly basic (due to pyridine N) | Can interact with acidic silanol groups on silica, leading to peak tailing. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH) | Provides options for sample loading, but care must be taken to use a minimal volume. |
| Stability | Potentially sensitive to strong acids and bases | Acidic silica gel may cause degradation; hydrolysis of the ester is possible. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my crude reaction mixture?
A1: For a compound with the polarity of this compound, a good starting point for thin-layer chromatography (TLC) is a mixture of a non-polar and a polar solvent. We recommend the following systems to screen for optimal separation:
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Hexane/Ethyl Acetate (EtOAc): Start with a 1:1 (v/v) ratio and adjust the polarity by increasing the proportion of ethyl acetate.
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Dichloromethane (DCM)/Methanol (MeOH): Begin with a 95:5 (v/v) mixture. This system is often effective for more polar compounds.
The goal is to achieve an Rf value for your target compound of approximately 0.2-0.4 to ensure good separation on a column.
Q2: My compound is streaking badly on the TLC plate. What causes this and how can I fix it?
A2: Streaking is a common issue with nitrogen-containing heterocyclic compounds like 7-azaindole derivatives. It is primarily caused by the interaction of the basic pyridine nitrogen with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution.
To mitigate streaking, you can add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper spots.
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Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your chosen solvent system.
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used to prepare a stock solution that is then added to the mobile phase (e.g., 1-5% of a 10% ammonia in methanol solution added to DCM).[1]
Q3: I have poor separation between my product and a closely-eluting impurity. What are my options?
A3: Poor separation can be addressed by several strategies:
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Optimize the Solvent System: If you are using a hexane/EtOAc system, try switching to a DCM/MeOH system, or vice versa. Different solvent systems can alter the selectivity of the separation.
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Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve closely-eluting compounds.
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Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1]
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Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina or a reversed-phase (C18) column.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
Problem 1: The compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough.
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Solution: Drastically increase the polarity of your eluent. If you started with a low percentage of methanol in DCM, try increasing it significantly. A gradient elution from a non-polar to a highly polar solvent system can be effective.[1]
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Possible Cause: The compound has degraded on the silica gel.
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Solution: 7-Azaindole derivatives can be sensitive to the acidic nature of silica.[2] Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute to check for the appearance of new spots, which would indicate degradation. If degradation is observed, consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine, or switch to a less acidic stationary phase like neutral alumina.
-
Problem 2: The purified fractions show the presence of a new, unexpected compound.
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Possible Cause: Hydrolysis of the ethyl ester.
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Solution: The presence of water in your solvents or on the silica gel can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Ensure you are using dry solvents and properly dried silica gel. The resulting carboxylic acid will be significantly more polar and will likely stick to the baseline on TLC.
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Possible Cause: Decomposition on the column.
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Solution: As mentioned previously, the 7-azaindole core can be unstable. Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.
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Problem 3: The column runs dry or cracks.
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Possible Cause: Improper packing or running of the column.
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Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica bed can help prevent disturbance when adding fresh solvent.
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Experimental Protocols
Protocol 1: TLC Method Development
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Prepare stock solutions of your crude material in a suitable solvent (e.g., DCM or EtOAc).
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Prepare small volumes of different mobile phase systems in TLC chambers (e.g., Hexane:EtOAc 7:3, 1:1, 3:7 and DCM:MeOH 98:2, 95:5, 90:10).
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Spot the crude material onto separate TLC plates for each solvent system.
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Develop the plates and visualize the spots under a UV lamp (254 nm).
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Select the solvent system that gives your target compound an Rf of ~0.3 and provides the best separation from impurities. If streaking is observed, add 0.5% TEA to the optimal solvent system and re-run the TLC.
Protocol 2: Column Chromatography Purification
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Column Preparation: Select an appropriately sized column and dry-pack it with silica gel (230-400 mesh).
-
Equilibration: Equilibrate the column by passing several column volumes of the initial, least polar mobile phase through the silica gel.
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Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
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Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
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-
Elution: Begin elution with the mobile phase determined from your TLC analysis. If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflows
General Purification Workflow
Caption: General workflow for the purification of the target compound.
Troubleshooting Decision Tree
Sources
common side reactions in the synthesis of 1H-pyrrolo[2,3-b]pyridines
Welcome to the Technical Support Center for the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.
Section 1: Low Yield and Incomplete Reactions
Question 1: My Fischer indole synthesis of a 7-azaindole is giving a low yield. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of 7-azaindoles are a common challenge, often stemming from the electronic nature of the pyridine ring and the stability of key intermediates.[1]
Causality and Troubleshooting:
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Deactivation of the Pyridine Ring: The electron-deficient nature of the pyridine ring can disfavor the key acid-catalyzed cyclization step.[2]
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N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a significant side reaction, especially under harsh acidic conditions.[1]
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Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids can sometimes favor the desired cyclization, but can also promote side reactions.[3] Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.[2]
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Poorly Formed Hydrazone: Ensure the initial condensation of the 2-pyridylhydrazine with the aldehyde or ketone has gone to completion before attempting the cyclization. Impurities in the starting materials can also lead to unwanted side reactions.[1]
Experimental Protocol: Optimizing the Fischer Indole Synthesis
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Starting Material Purity: Begin with high-purity 2-pyridylhydrazine and the corresponding ketone or aldehyde. The hydrazine can degrade over time, so it's advisable to use a fresh batch or verify its purity.[3]
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Hydrazone Formation:
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Dissolve the 2-pyridylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent like ethanol or acetic acid.
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Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
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Isolate and purify the hydrazone before proceeding to the cyclization step.
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Cyclization:
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Add the purified hydrazone to a pre-heated solution of polyphosphoric acid (PPA).
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Carefully control the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it if the reaction is sluggish. High temperatures can lead to decomposition.
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Monitor the reaction progress closely.
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Work-up:
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Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice.
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Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to a pH of 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Question 2: I am attempting a Hemetsberger-Knittel synthesis of a 7-azaindole, but I'm observing decomposition and low yields. How can I optimize this reaction?
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. For azaindoles, this reaction often requires higher temperatures and shorter reaction times compared to their indole counterparts, which can lead to decomposition if not carefully controlled.[4][5]
Causality and Troubleshooting:
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Thermal Instability: The azide starting material and the nitrene intermediate are thermally sensitive. Prolonged heating or excessively high temperatures can lead to the formation of tars and other decomposition products.[6]
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Reaction Temperature: There is often a minimum temperature required for the reaction to proceed, but exceeding this temperature window can be detrimental.[4][5]
Experimental Protocol: Fine-tuning the Hemetsberger-Knittel Synthesis
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Solvent Choice: Use a high-boiling, inert solvent such as xylene or Dowtherm A.
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Temperature Control:
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Heat the reaction mixture to the desired temperature rapidly.
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Monitor the reaction closely by TLC. The reaction is often complete within a few hours.
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If decomposition is observed, try running the reaction at a slightly lower temperature for a longer period. Conversely, if the reaction is not proceeding, a higher temperature may be necessary, but for a shorter duration.[4]
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Microwave Irradiation: Consider using microwave-assisted synthesis, which can provide rapid and uniform heating, often leading to higher yields and fewer side products in a shorter amount of time.[4]
Section 2: Formation of Isomeric and Unexpected Side Products
Question 3: I am observing the formation of an N-oxide derivative of my 7-azaindole product. How can I prevent this and how do I remove it if it has already formed?
The pyridine nitrogen in the 7-azaindole ring system is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[7] This can occur during synthetic steps that employ oxidizing agents or even through air oxidation of the final product.[8]
Causality and Troubleshooting:
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Oxidizing Reagents: The use of certain reagents, even if not intended for N-oxidation, can lead to this side product. For example, some reactions carried out in the presence of air and a metal catalyst can promote N-oxidation.
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Air Oxidation: Tertiary amines, including the pyridine nitrogen of 7-azaindoles, can be susceptible to slow oxidation upon exposure to air.[8]
Prevention and Mitigation Strategies:
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Inert Atmosphere: When performing reactions that are sensitive to oxidation, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Storage: Store the final 7-azaindole product under an inert atmosphere and protected from light to minimize air oxidation over time.[8]
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Deoxygenation of N-oxides: If the N-oxide has already formed, it can be reduced back to the parent 7-azaindole.
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Using Phosphorus Trichloride (PCl₃) or Triphenylphosphine (PPh₃): A common method for deoxygenating pyridine N-oxides is to treat them with a phosphine reagent.[7]
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Catalytic Hydrogenation: In some cases, catalytic hydrogenation can be used to reduce the N-oxide, provided other functional groups in the molecule are compatible.
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DOT Diagram: N-Oxide Formation and Reduction
Caption: Formation of N-oxide and its subsequent reduction.
Question 4: My reaction is producing a dimeric or polymeric byproduct. What causes this and how can I avoid it?
Dimerization can be a problematic side reaction, particularly with electron-rich pyrrole rings.[9] In the context of 7-azaindoles, dimerization can occur under acidic conditions or in the presence of certain reagents like formaldehyde.[10]
Causality and Troubleshooting:
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Acid-Catalyzed Dimerization: The pyrrole ring of 7-azaindole is susceptible to electrophilic attack. Under acidic conditions, protonation can activate the molecule towards attack by another molecule of the azaindole, leading to dimerization.[9]
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Formaldehyde-Mediated Dimerization: Formaldehyde, which can be released during the deprotection of certain protecting groups like SEM, can react with two molecules of the azaindole to form a methylene-bridged dimer.[10]
Mitigation Strategies:
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Control of pH: Avoid strongly acidic conditions during work-up and purification if dimerization is observed.
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Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen can reduce the nucleophilicity of the ring and suppress dimerization.
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Careful Deprotection: When using protecting groups that can release formaldehyde (e.g., SEM), choose deprotection conditions that minimize the contact time of the product with the liberated formaldehyde.[10]
Question 5: I am having trouble with the deprotection of a SEM (2-(trimethylsilyl)ethoxymethyl) group on my 7-azaindole. I am getting low yields and multiple side products.
The SEM group is a common protecting group for the pyrrole nitrogen, but its removal can be challenging and can lead to side reactions, especially with sensitive substrates like 7-azaindoles.[10][11]
Causality and Troubleshooting:
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Harsh Deprotection Conditions: Vigorous conditions, such as refluxing in strong acid or using certain fluoride sources with additives like HMPA, can lead to decomposition of the sensitive azaindole core.[11]
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Formaldehyde-Related Side Products: As mentioned previously, the liberation of formaldehyde during deprotection can lead to dimerization or the formation of other adducts.[10]
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Complex Reaction Mixtures with Lewis Acids: While Lewis acids like BF₃·OEt₂ are often used for SEM deprotection, they can sometimes result in complex mixtures of products.[10][11]
Recommended Mild Deprotection Methods:
| Reagent | Conditions | Comments | References |
| Magnesium Bromide (MgBr₂) | Ether/Nitromethane | Very mild and selective. Tolerates other silyl ethers like TBS and TIPS. | [11][12] |
| Tin Tetrachloride (SnCl₄) | Dichloromethane, 0 °C to rt | Effective for N-SEM deprotection on sensitive substrates like nucleosides. | [13] |
| Tetrabutylammonium Fluoride (TBAF) | THF, controlled temperature | A common fluoride source, but conditions need to be carefully optimized to avoid side reactions. | [14] |
Experimental Protocol: Mild SEM Deprotection using MgBr₂
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Reagent Preparation: Prepare a solution of the SEM-protected 7-azaindole in a mixture of anhydrous diethyl ether and nitromethane.
-
Addition of MgBr₂: Add anhydrous magnesium bromide to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Section 3: Regioselectivity Issues
Question 6: I am trying to perform an electrophilic substitution (e.g., halogenation) on the 7-azaindole core, but I am getting a mixture of isomers. How can I control the regioselectivity?
The regioselectivity of electrophilic substitution on the 7-azaindole ring is governed by the electron-rich nature of the pyrrole ring. The typical order of reactivity is C3 > C2 > N1.[15] Functionalization of the pyridine ring is more challenging.
Causality and Troubleshooting:
-
Inherent Reactivity: The C3 position is the most nucleophilic and is the kinetically favored site for electrophilic attack.[15]
-
Reaction Conditions: The choice of reagent and reaction conditions can influence the regioselectivity. Harsher conditions may lead to less selective reactions.
Strategies for Selective Functionalization:
-
C3-Selective Halogenation: For selective bromination at the C3 position, reagents like copper(II) bromide in acetonitrile at room temperature have been shown to be effective.[15]
-
C2-Selective Functionalization: To achieve selectivity at the C2 position, a common strategy is directed ortho-metalation (DoM). This involves using a directing group on the N1 nitrogen (e.g., pivaloyl or carbamoyl) to direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C2 position. The resulting lithiated species can then be quenched with an electrophile.[15]
-
N1-Alkylation: To selectively alkylate the N1 position, the 7-azaindole can be deprotonated with a base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, followed by the addition of an alkylating agent. The choice of base and solvent can be crucial for achieving high N1-selectivity.[15]
DOT Diagram: Regioselectivity in Electrophilic Substitution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles / Synthesis, 2005 [sci-hub.se]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting HPLC purification of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
This Technical Support Center provides troubleshooting guidance for the HPLC purification of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. The information is tailored for researchers, scientists, and drug development professionals.
Understanding the Analyte: this compound
This compound is a heterocyclic compound containing the 7-azaindole scaffold. Its structure includes several features that can influence its behavior during HPLC purification:
-
Aromatic Heterocycle: The pyrrolo[2,3-b]pyridine core is an aromatic system. The nitrogen atoms within this ring system can impact the molecule's acid-base properties.[1]
-
Polar Functional Groups: The presence of a ketone and an ester group, in addition to the nitrogen atoms in the heterocyclic core, suggests the molecule is polar. This polarity will influence its retention on a reverse-phase HPLC column.[2][3]
-
Potential for Chelation: The arrangement of the ketone and the nitrogen on the pyridine ring could create a site for chelation with metal ions. This can lead to issues with peak shape.[4][5]
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8][9] This could lead to the appearance of an impurity peak corresponding to the carboxylic acid.
Common Troubleshooting Scenarios
This section addresses specific issues that may arise during the HPLC purification of this compound.
Poor Peak Shape: Tailing Peaks
Question: My peak for this compound is showing significant tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. For a molecule like this compound, the following are the most likely culprits:
-
Secondary Interactions with Residual Silanols: This is a very common cause of peak tailing for basic compounds.[10] The nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system can interact with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution:
-
Lower the Mobile Phase pH: Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), can suppress the ionization of the silanol groups and reduce these secondary interactions.[11]
-
Use a Modern, High-Purity Silica Column: Newer columns are often end-capped to a greater extent, minimizing the number of accessible silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol groups.[12]
-
-
-
Metal Chelation: The structure of your compound may allow it to chelate with trace metal ions present in the HPLC system (e.g., from stainless steel components) or on the column packing material.[5][13][14] This can lead to distorted peak shapes.
-
Solution:
-
Add a Chelating Agent to the Mobile Phase: A low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 5-10 µM) can be added to the mobile phase to bind with metal ions and prevent them from interacting with your analyte.[15]
-
Passivate the HPLC System: Flushing the system with a solution of a strong chelating agent can help to remove metal ion contamination.[15]
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[11][16]
-
Solution:
-
Reduce the Injection Volume or Sample Concentration: Try injecting a smaller amount of your sample to see if the peak shape improves.
-
-
Poor Resolution and Co-eluting Peaks
Question: I am having trouble separating my target compound from impurities. What can I do to improve the resolution?
Answer:
Poor resolution is a sign that your current HPLC method is not providing adequate separation between your compound of interest and other components in the sample.[17][18] Here are some strategies to improve resolution:
-
Optimize the Mobile Phase Composition:
-
Adjust the Organic Solvent Percentage: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks. For an isocratic method, a small decrease in the percentage of the organic solvent will increase the retention time and may improve resolution.[19]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as these solvents have different interactions with the stationary phase and the analytes.[17]
-
-
Modify the Stationary Phase:
-
Change the Column Chemistry: If optimizing the mobile phase doesn't provide the desired resolution, consider trying a column with a different stationary phase. For a polar compound like this, a polar-endcapped C18 column or a phenyl-hexyl column might offer different selectivity. For very polar compounds, specialized columns like those with porous graphitic carbon can be effective.[20]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column's efficiency (theoretical plates), which can lead to better resolution.[17]
-
-
Adjust the Temperature:
-
Increase the Column Temperature: Running the separation at a slightly elevated temperature can sometimes improve peak shape and resolution by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics. However, be mindful of the potential for compound degradation at higher temperatures.[19]
-
Appearance of a New Peak During the Run
Question: I am seeing a new, more polar peak appear in my chromatogram over time. What could be causing this?
Answer:
The appearance of a new, more polar peak is often an indication of on-column degradation of your analyte. For this compound, the most likely cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[8][9]
-
Causes of Hydrolysis:
-
Mobile Phase pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[7] If your mobile phase is at a pH that is too high or too low, this can promote the degradation of your compound.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
-
Solutions:
-
Adjust the Mobile Phase pH: Try to work at a pH closer to neutral, if possible, to minimize hydrolysis. If you need to use an acidic modifier for peak shape, use the mildest acid that gives acceptable chromatography (e.g., formic acid instead of TFA).
-
Reduce the Column Temperature: If you are running at an elevated temperature, try lowering it to see if the formation of the new peak is reduced.
-
Work Quickly: Prepare your samples fresh and analyze them promptly to minimize the time they are in solution, where hydrolysis can occur.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For a polar, heterocyclic compound like this, a good starting point would be a reverse-phase C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. A gradient from a low percentage of acetonitrile (e.g., 10%) to a high percentage (e.g., 95%) over 15-20 minutes is a reasonable starting point for method development.
Q2: How can I confirm that the new peak I'm seeing is the carboxylic acid hydrolysis product?
A2: The best way to confirm the identity of the new peak is to use a mass spectrometer (LC-MS). The carboxylic acid will have a molecular weight that is 28.05 g/mol lower than the ethyl ester. You could also intentionally hydrolyze a small amount of your starting material (e.g., by treating it with a dilute base like sodium hydroxide) and inject the resulting solution to see if the retention time matches your new peak.[6]
Q3: My peak is broad, but not tailing. What could be the cause?
A3: Broad peaks can be caused by a number of factors, including:
-
Extra-column volume: Long tubing between the injector, column, and detector can cause peak broadening.[21]
-
Column contamination or aging: A dirty or old column can lose efficiency and lead to broader peaks.[10]
-
Injection solvent stronger than the mobile phase: If your sample is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase, it can cause peak distortion.[10] Try to dissolve your sample in the initial mobile phase if possible.
Experimental Protocols
Protocol 1: General HPLC Method Development Starting Point
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: System Passivation to Remove Metal Ions
Caution: Always consult your HPLC system's manual before performing this procedure. Remove the column before flushing the system.
-
Prepare a passivation solution: A common passivation solution is 100 µM EDTA in water.
-
Flush the system: Replace your mobile phase bottles with the passivation solution and flush all lines of your HPLC system (including the pump, injector, and detector) for at least 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Rinse with regular mobile phase: After passivation, flush the entire system thoroughly with your regular mobile phase (without the analyte) to remove any residual EDTA before reinstalling the column.[15]
Data Presentation
Table 1: Effect of Mobile Phase Additive on Peak Tailing
| Mobile Phase Additive | Tailing Factor (Tf) |
| None | 2.1 |
| 0.1% Formic Acid | 1.3 |
| 0.1% Trifluoroacetic Acid | 1.1 |
| 0.1% Formic Acid + 10 µM EDTA | 1.2 |
This is example data and will vary depending on the specific column and system used.
Visualizations
Troubleshooting Logic for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Workflow for Improving Resolution
Caption: A workflow for improving chromatographic resolution.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
- Pivarnik, P. E., & Palmer, G. C. (1994). Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography.
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
- Oravec, J., & Macka, M. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC North America, 40(6), 262-269.
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
- Rosario-Ortiz, F. L., & Snyder, S. A. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(13), 4893-4898.
- Rădulescu, C., Tărăbăşanu-Mihăilă, C., Hossu, A. M., Ioniţă, I., & Magearu, V. (2005). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Annals of the University of Bucharest (Chemistry Series), 14(2), 169-174.
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
-
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Clark, J. (2023, January 22). Hydrolysing Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ester hydrolysis. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. labcompare.com [labcompare.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. silcotek.com [silcotek.com]
- 14. silcotek.com [silcotek.com]
- 15. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. m.youtube.com [m.youtube.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Impurity Identification in the Synthesis of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the technical support guide for the synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of impurities. As a key building block in the development of various therapeutic agents, ensuring the purity of this intermediate is paramount. This guide provides in-depth, experience-driven advice in a practical question-and-answer format.
Section 1: The Core Synthesis - A Mechanistic Overview
The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) with a suitable acylating agent, typically ethyl oxalyl chloride or ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The reaction selectively targets the electron-rich C3 position of the pyrrole ring, which is the most nucleophilic site for electrophilic aromatic substitution.[3]
Understanding the mechanism is the first step in predicting and controlling potential side reactions. The Lewis acid activates the acylating agent to form a highly reactive acylium ion, which is then attacked by the 7-azaindole ring.
Caption: Figure 1: Friedel-Crafts Acylation Mechanism
Section 2: Troubleshooting Guide - Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis and purification, presented in a practical Q&A format.
Q1: My crude reaction mixture shows multiple major spots on TLC and a low yield of the desired product. What are the likely impurities?
A1: A complex reaction profile with low yield is a classic sign of competing side reactions or suboptimal conditions. The primary suspects are unreacted starting materials and products of side reactions.
Causality & Identification:
-
Positional Isomers: While C3 acylation is preferred, acylation can also occur at other positions, such as the N1 of the pyrrole ring or the C2 position, leading to isomers with the same mass as your product. These are often difficult to separate.
-
Di-acylation: If an excess of the acylating agent or prolonged reaction times are used, a second acylation event can occur, leading to a di-substituted product. This will have a significantly higher molecular weight.
-
Unreacted 7-Azaindole: Incomplete conversion will leave residual starting material, which is more polar than the product.
-
Degradation: The 7-azaindole ring system can be sensitive to strongly acidic conditions, potentially leading to decomposition or polymerization, appearing as baseline material or a smear on TLC.
Troubleshooting Workflow:
Caption: Figure 2: Troubleshooting workflow for low yield.
Table 1: Common Process-Related Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| Target Molecule | This compound | 232.22 | Product |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | 118.14 | Starting Material |
| 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | Hydrolyzed Product | 204.17 | Side Reaction (Hydrolysis) |
| Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | N1-Acyl Isomer | 232.22 | Side Reaction (Isomerization) |
| Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-2-yl)acetate | C2-Acyl Isomer | 232.22 | Side Reaction (Isomerization) |
Q2: My LC-MS shows a significant peak with a mass of 204.17 Da, and it's more polar than my product. What is it and how do I prevent it?
A2: This impurity is almost certainly the corresponding carboxylic acid, 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.
Causality & Identification:
-
Formation: This impurity forms via the hydrolysis of the ethyl ester of your final product. The most common cause is the presence of water in the reaction mixture or during the aqueous workup. Lewis acids can aggressively scavenge trace moisture, but if significant water is present, it can participate in the reaction.
-
Identification:
-
LC-MS: The mass loss of 28 Da (C₂H₄) from your product (232.22 -> 204.17) is a definitive sign of ethyl ester hydrolysis.
-
¹H NMR: The characteristic triplet and quartet signals of the ethyl group will be absent in the spectrum of the isolated impurity.
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
-
Prevention (A Self-Validating Protocol):
-
Rigorous Drying: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. A good practice is to use a solvent from a freshly opened bottle.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: When quenching the reaction, use a pre-chilled, anhydrous organic solvent for the initial dilution before adding any aqueous solution. Minimize the time the product is in contact with aqueous layers.
Q3: I've isolated a major byproduct that has the exact same mass as my desired product. How do I confirm its structure and determine if it's a positional isomer?
A3: An impurity with an identical mass points to an isomer. In this synthesis, the most likely culprits are the N1-acyl or C2-acyl isomers. Differentiating these requires advanced spectroscopic analysis, primarily 2D NMR.[4]
Causality & Identification:
-
Formation: The N1-acylated product can form if the pyrrole nitrogen is deprotonated or if the reaction conditions favor attack at the nitrogen. The C2-acylated product is less common but possible.
-
Identification Strategy:
-
HPLC: Isomers will likely have different retention times. Develop a high-resolution HPLC method to achieve baseline separation.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the 7-azaindole ring will be different for each isomer. The C3-substituted product has a characteristic singlet for the H2 proton.
-
2D NMR (HMBC/NOESY): These are the definitive tools.
-
HMBC (Heteronuclear Multiple Bond Correlation): For the desired C3-product, you should see a correlation between the carbonyl carbon of the keto-ester side chain and the H2 proton of the pyrrole ring. For the C2-isomer, this correlation would be absent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. For the C3-product, you might observe an NOE between the side chain protons and the H2/H4 protons.
-
-
Prevention:
-
Temperature Control: Friedel-Crafts acylations are often kinetically controlled. Running the reaction at lower temperatures (e.g., 0°C to -20°C) generally increases the selectivity for the thermodynamically favored C3 product.
-
Choice of Lewis Acid: Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better selectivity than the highly reactive AlCl₃.[5]
Section 3: Standardized Analytical Protocols
Adherence to validated analytical methods is crucial for reproducible results. The following are starter protocols that should be optimized for your specific equipment and sample matrix.
Protocol 1: HPLC-UV/MS Method for In-Process Control and Purity Analysis
This method is designed to separate the starting material, product, and key impurities.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| UV Detection | 254 nm & 280 nm |
| MS Detector | ESI+ |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 22.0 | 10 |
Protocol 2: Sample Preparation for NMR Structural Elucidation
-
Isolate the Impurity: Use preparative HPLC or careful column chromatography to isolate at least 1-2 mg of the unknown impurity with >95% purity.[6]
-
Remove Solvent: Thoroughly dry the isolated fraction under high vacuum to remove all traces of chromatographic solvents.
-
Prepare Sample: Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of polarities and the pyrrole N-H proton is less likely to exchange.
-
Acquire Spectra: At a minimum, acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)[4]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for the Friedel-Crafts acylation of 7-azaindole?
-
A: Anhydrous, non-polar, aprotic solvents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Nitrobenzene can also be used and sometimes improves solubility, but it is more difficult to remove.
-
-
Q: How can I minimize the formation of colored byproducts?
-
A: Color formation often indicates some level of degradation or polymerization. Running the reaction under a strict inert atmosphere (argon or nitrogen) and at controlled, lower temperatures can significantly reduce the formation of these chromophoric impurities.
-
-
Q: Is it possible to remove the hydrolyzed acid impurity without chromatography?
-
A: Yes, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated carboxylic acid impurity will move into the aqueous layer, while your neutral ester product remains in the organic layer. Be sure to re-acidify the aqueous layer and extract back to confirm the identity of the impurity if desired.
-
-
Q: My final product is an oil, but the literature reports a solid. What should I do?
-
A: An oily product is a strong indication of residual solvent or the presence of impurities that are disrupting the crystal lattice. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, purification by column chromatography is recommended, followed by attempting to crystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
News-Medical. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
CUSABIO. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
National Institutes of Health (NIH). (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]
-
Scilit. (1995). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
PubMed. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. (n.d.). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
stability of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in different solvents
Welcome to the dedicated technical support guide for ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Compound Overview and Intrinsic Stability Considerations
This compound, a key intermediate and pharmacophore, possesses a unique chemical architecture comprising a 7-azaindole (pyrrolo[2,3-b]pyridine) core and an ethyl α-ketoester substituent at the C3 position. This structure, while synthetically valuable, presents several potential stability challenges that users must consider to ensure the integrity of their experimental results. The primary areas of concern are the susceptibility of the ester to hydrolysis, the potential for oxidation of the electron-rich pyrrole ring, and the photolytic sensitivity inherent to the 7-azaindole nucleus.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling, storage, and use of this compound.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Question: "My compound shows variable activity or a gradual loss of potency when I prepare stock solutions in DMSO and store them for extended periods. What could be the cause?"
Answer: The most likely culprit is the slow hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. While DMSO is a common solvent for stock solutions, residual water can facilitate this hydrolysis over time, especially if the solution is not stored under strictly anhydrous conditions. The resulting carboxylic acid will have different physicochemical properties, including polarity and charge state at physiological pH, which can significantly alter its binding affinity to the target protein and its cell permeability.
Preventative Measures:
-
Solvent Purity: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Fresh Preparations: For sensitive assays, prepare fresh dilutions from a recently prepared stock solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological data.
Issue 2: Appearance of a New, More Polar Impurity in HPLC Analysis
Question: "After leaving my compound in a methanol solution on the benchtop, I observe a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What is this impurity?"
Answer: This is a classic sign of hydrolysis. Methanol, being a protic solvent, can participate in and facilitate the hydrolysis of the ethyl ester to the more polar carboxylic acid. The carboxylic acid will have a shorter retention time on a C18 column compared to the parent ester. The rate of this hydrolysis will be accelerated by the presence of acidic or basic contaminants.
Preventative Measures:
-
Solvent Selection: For prolonged storage in solution, consider using aprotic solvents such as acetonitrile or THF, ensuring they are anhydrous.
-
pH Control: If aqueous solutions are necessary, buffer them to a neutral pH (around 6-7). Avoid acidic or basic conditions.
-
Temperature: Keep solutions cold (4°C) when not in use to slow down the rate of hydrolysis.
Issue 3: Solution Discoloration (Yellowing or Browning)
Question: "My solution of the compound in dichloromethane (DCM) turned yellow after being exposed to light. Is this a concern?"
Answer: Yes, this is a significant concern and likely indicates oxidative or photolytic degradation. The 7-azaindole ring system is electron-rich and can be susceptible to oxidation, which is often accelerated by light.[1] This can lead to the formation of colored byproducts and a decrease in the concentration of the desired compound.
Preventative Measures:
-
Light Protection: Always store solutions of the compound in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of the solid or solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Solvent Choice: Be aware that some solvents, like DCM, can contain acidic impurities that may catalyze degradation. Using freshly distilled or high-purity solvents is recommended.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents for storing this compound?
For short-term storage (hours to a few days) at room temperature, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or THF are recommended. For long-term storage, it is best to keep the compound as a solid at -20°C under an inert atmosphere. If stock solutions are necessary for long-term storage, use anhydrous DMSO in single-use aliquots stored at -80°C.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ethyl ester is a primary degradation pathway.
-
Neutral Conditions (pH 6-7.5): The compound is generally most stable in this range, although hydrolysis can still occur slowly.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester will be rapid, leading to the formation of the carboxylate salt.
Q3: What are the main degradation products I should look for?
The two most probable degradation products are:
-
Hydrolysis Product: 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This can be detected by LC-MS as a species with a mass 28.03 Da lower than the parent compound.
-
Oxidation Product(s): N-oxides or hydroxylated species on the pyrrole or pyridine ring. These can be detected by LC-MS as species with masses 16 Da higher than the parent compound.
Caption: Primary degradation pathways for the title compound.
Q4: Is the compound sensitive to temperature?
While many heterocyclic esters exhibit good thermal stability, prolonged exposure to high temperatures (e.g., >60°C) in solution can accelerate degradation, particularly hydrolysis. It is advisable to avoid unnecessary heating of the compound.
IV. Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Storing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade or higher
-
Amber, screw-cap microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For use, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot to ensure reproducibility.
-
Protocol 2: General Method for Assessing Compound Stability by HPLC
This protocol outlines a forced degradation study to identify potential degradation products.[3][4]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[5]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid) with UV detection.
-
Compare the chromatograms of the stressed samples to a control sample (diluted stock solution) to identify new peaks.
-
Table 1: Summary of Expected Stability and Degradation Pathways
| Condition | Solvent/Reagent | Primary Degradation Pathway | Expected Degradation Product(s) | Recommended Mitigation |
| Acidic | Aqueous HCl | Ester Hydrolysis | Carboxylic Acid | Buffer to neutral pH |
| Basic | Aqueous NaOH | Ester Hydrolysis (Saponification) | Carboxylate Salt | Buffer to neutral pH |
| Oxidative | H₂O₂ | Ring Oxidation | N-oxides, hydroxylated species | Store under inert gas, protect from peroxides |
| Photolytic | Light Exposure | Photodegradation/Oxidation | Complex mixture, colored products | Store in amber vials or protect from light |
| Thermal | Heat (>60°C) | Accelerated Hydrolysis/Degradation | Carboxylic Acid and other products | Store at recommended low temperatures |
V. References
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M.-C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
-
Negi, A. S., Kumar, R., & Khan, S. I. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10593–10606. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117215. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 1-13.
-
Negri, F., & Zgierski, M. Z. (1996). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of the American Chemical Society, 118(42), 10210-10224.
-
Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., De Clercq, E., & Chapat, J. P. (1997). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Helvetica Chimica Acta, 80(6), 1835-1846.
-
Baxendale, I. R., & Mallia, C. J. (2014). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2014(4), M834. [Link]
-
Gellis, A., Hédou, D., & Primas, N. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 138. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Sharma, S., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(10), 101-109.
-
Patel, K., & Pundarikakshudu, K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]
-
Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Nimbarte, V., & Wagh, P. (2013). Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper. Der Pharma Chemica, 5(3), 280-287.
-
Singh, R., & Kumar, V. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 8(2), 1-13.
Sources
Technical Support Center: Safe Handling and Storage of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate?
A1: Given the absence of specific toxicity data, it is prudent to treat this compound with caution. The primary potential hazards are associated with its chemical functionalities:
-
Heterocyclic Core: Nitrogen-containing heterocyclic compounds can have diverse toxicological profiles. Some can be irritants, sensitizers, or have other biological activities.[1] Always assume the compound is bioactive and potentially hazardous upon inhalation, ingestion, or skin contact.
-
α-Keto Ester: While many α-keto esters are stable, they can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which could lead to the release of the corresponding carboxylic acid and ethanol.[2] Some esters can also be skin and eye irritants.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound and ensure safety. The following are general guidelines for storing this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes potential degradation and hydrolysis.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-induced degradation. |
| Light | Protect from light. | Many organic compounds, especially those with conjugated systems, are light-sensitive.[3] |
| Container | Keep in a tightly sealed, properly labeled container. | Prevents contamination and accidental misuse. |
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear standard laboratory PPE when handling any chemical of unknown toxicity.[4] This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use a fume hood to avoid inhaling dust or vapors.[5][6]
Q4: How should I dispose of waste containing this compound?
A4: Chemical waste disposal must comply with local, state, and federal regulations.[7][8]
-
Solid Waste: Dispose of in a designated solid chemical waste container.[9]
-
Liquid Waste: Collect in a labeled, compatible, and sealed hazardous waste container.[7]
-
Contaminated Materials: Any items (e.g., gloves, weighing paper) contaminated with the compound should be disposed of as hazardous waste.[9]
-
Empty Containers: Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[10]
Troubleshooting Guide
Issue 1: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation due to exposure to air, light, or moisture.[3]
-
Solution:
-
Do not use the compound if its appearance has significantly changed.
-
Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).
-
If possible, re-analyze a small sample to check its purity (e.g., by NMR or LC-MS).
-
Dispose of the degraded material according to your institution's waste disposal procedures.[8]
-
Issue 2: The compound is difficult to dissolve.
-
Possible Cause: Solubility can be influenced by the solvent, temperature, and the physical form of the compound.
-
Solution:
-
Consult literature for similar compounds to identify appropriate solvents. Common organic solvents like DMSO, DMF, or chlorinated solvents are often good starting points.
-
Gentle heating or sonication may aid dissolution.
-
Ensure the compound is of the expected purity, as impurities can affect solubility.
-
Issue 3: I observe unexpected side products in my reaction.
-
Possible Cause: The α-keto ester functionality can be reactive. The pyrrolopyridine core may also participate in side reactions depending on the reaction conditions.
-
Solution:
-
Protecting Groups: Consider if any functional groups on your starting material are incompatible with the reaction conditions.
-
Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
pH: Be mindful of the pH of your reaction mixture, as strong acids or bases can promote hydrolysis of the ester.[2]
-
-
Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure it is performed under an inert atmosphere.
-
Experimental Workflows
Safe Handling Workflow
The following diagram illustrates a general workflow for safely handling this compound.
Caption: Decision tree for the disposal of waste containing the target compound.
References
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]
-
University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Chemical Safety FAQs. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
The Calculated Chemist. (2024, October 24). 10 Things to Avoid in an Organic Chemistry Lab if You Want to Stay on Your Colleagues' Good Side. Retrieved from [Link]
-
International Labour Organization. (2011, August 7). Heterocyclic Compounds: Physical & Chemical Hazards. Retrieved from [Link]
-
International Labour Organization. (2011, August 7). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]
-
Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
-
Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Russian Chemical Reviews. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Nature. (2021, August 12). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of ethyl 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole-8-acetate. Retrieved from [Link]
-
MDPI. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. Heterocyclic Compounds: Health Hazards [iloencyclopaedia.org]
- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. cerritos.edu [cerritos.edu]
- 6. csub.edu [csub.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safe Chemical Waste Disposal [fishersci.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Chemical Safety FAQs | Yale Environmental Health & Safety [ehs.yale.edu]
Technical Support Center: Waste Management for Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Synthesis
Document ID: TSS-CS-2026-01-18 Version: 1.0
This guide provides detailed protocols and answers to frequently asked questions regarding the safe and compliant disposal of chemical waste generated during the synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. The synthesis, a crucial step in the development of various pharmaceutical agents, typically proceeds via a Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This process involves highly reactive reagents and generates multiple hazardous waste streams that require careful management.
Part 1: Characterizing the Waste Streams
The primary sources of waste originate from the reaction quenching, aqueous work-up, and purification steps. Each stream has a unique composition and hazard profile that dictates its handling and disposal route.
Diagram: Waste Generation Workflow
Caption: Origin of waste streams from the synthesis and work-up process.
Table: Summary of Primary Waste Streams and Hazards
| Waste Stream | Typical Components | Primary Hazards | Recommended Segregation |
| Acidic Aqueous Waste | Aluminum salts (AlCl₃·6H₂O, Al(OH)₃), Hydrochloric Acid (HCl), trace organics | Corrosive (low pH), potential aquatic toxicity | Labeled "Aqueous Acidic Waste containing Aluminum Salts" |
| Halogenated Organic Waste | Dichloromethane (DCM), unreacted Ethyl Chlorooxoacetate, product, byproducts | Toxic, Carcinogenic (DCM), Lachrymator (acyl chloride) | Labeled "Halogenated Organic Waste" |
| Non-Halogenated Organic Waste | Toluene, Ethyl Acetate, Hexanes (if used as solvents) | Flammable, Toxic | Labeled "Non-Halogenated Organic Waste" |
| Contaminated Solid Waste | Filter paper, silica gel, personal protective equipment (PPE) | Residual chemical contamination (toxic, flammable) | Double-bagged and labeled "Contaminated Solid Waste" |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the disposal process.
Q1: What is the primary safety concern during the reaction work-up, and how can I mitigate it?
The most critical hazard is the highly exothermic reaction that occurs when quenching the Lewis acid catalyst, aluminum chloride (AlCl₃), with water.[1][2][3] To prevent thermal runaway, boiling of organic solvents, and potential pressure buildup, always add the reaction mixture slowly and portion-wise to a stirred vessel of crushed ice or an ice/dilute acid mixture .[1][3] Never add water directly to the reaction mixture.[1] The large volume of ice absorbs the significant heat of hydrolysis, keeping the process under control.
Q2: My reaction mixture contains unreacted ethyl chlorooxoacetate. How does this affect my waste disposal strategy?
Ethyl chlorooxoacetate (also known as ethyl oxalyl chloride) is an acyl halide that is corrosive, a lachrymator, and reacts violently with water.[4][5][6] Any unreacted reagent must be safely quenched before final disposal.
-
During Work-up: The standard quenching procedure with a large excess of cold water is generally sufficient to hydrolyze residual ethyl chlorooxoacetate.
-
For Bulk Waste: If you have significant amounts of unreacted material, it should be treated as hazardous waste. A recommended method for destroying residual acyl chlorides is to slowly add the waste stream to a cold (0-5 °C), stirred solution of methanol. This converts it to the less reactive dimethyl oxalate.[7] Subsequently, this solution can be neutralized and disposed of as organic waste. All such quenching procedures must be performed in a fume hood with appropriate PPE.[7]
Q3: What is the correct procedure for neutralizing the acidic aqueous waste from the work-up?
The aqueous layer after extraction will be strongly acidic (pH < 1) due to the formation of hydrochloric acid during the quenching of AlCl₃. Before this waste can be accepted by a licensed disposal contractor, it often needs to be neutralized to a pH between 5 and 9.[8][9]
-
Preparation: Conduct the neutralization in a large, suitable container (e.g., a high-density polyethylene drum) placed in secondary containment. The process will generate heat and potentially fumes, so it must be done in a well-ventilated area or fume hood.[8]
-
Dilution: If the acidic solution is concentrated, dilute it by adding it to a large volume of cold water.
-
Neutralization: While stirring vigorously, slowly add a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[10][11][12] Add the base in small portions to control the effervescence (CO₂ release) and heat generation.[13]
-
Monitoring: Continuously monitor the pH using pH paper or a calibrated pH meter.[10][11]
-
Final pH: Continue adding the base until the pH is stable within the target range (e.g., 6-8).[11]
-
Disposal: The neutralized solution, which now contains aluminum hydroxide precipitate, should be collected by a licensed hazardous waste contractor. Do not pour it down the drain, as aluminum salts can be harmful to aquatic life.[13][14]
Q4: Can I mix my halogenated (DCM) and non-halogenated (ethyl acetate, hexanes) organic waste streams?
No. Halogenated and non-halogenated organic waste streams must always be segregated into separate, clearly labeled containers. The disposal methods, particularly incineration, are different and mixing them significantly increases disposal costs and complicates the process for the waste management facility.
Q5: What are the specific hazards of the starting material, 1H-pyrrolo[2,3-b]pyridine, and how should I handle waste containing it?
1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[15][16] Any unreacted starting material will be present in both the organic and, to a lesser extent, the aqueous waste streams. These streams are already classified as hazardous due to other components (solvents, acid), so no additional segregation is needed. However, awareness of its presence is important for risk assessment. Contaminated solid waste, such as silica gel from chromatography, should be handled as toxic chemical waste.
Part 3: Step-by-Step Disposal Protocols
Protocol 1: Safe Quenching of the Friedel-Crafts Reaction Mixture
This protocol ensures the safe deactivation of the aluminum chloride catalyst.
-
Prepare Quenching Vessel: In a fume hood, place a beaker or flask, sufficiently large to contain both the reaction mixture and the ice, in a secondary containment tray (ice bath). Fill the vessel with crushed ice (approximately 5-10 times the volume of the reaction mixture).
-
Cool Reaction Mixture: Allow the completed reaction mixture to cool to room temperature.
-
Slow Addition: Using a dropping funnel or by pouring in very small portions, slowly add the reaction mixture to the vigorously stirred ice.[1]
-
Monitor Temperature: Ensure the temperature of the quenching mixture does not rise significantly. If necessary, pause the addition and add more ice.
-
Complete Hydrolysis: After the addition is complete, allow the mixture to stir until all the ice has melted and the mixture is a uniform slurry. This ensures all AlCl₃ is hydrolyzed.[17] The mixture is now ready for liquid-liquid extraction.
Diagram: Quenching and Neutralization Workflow
Caption: Workflow for safe quenching and subsequent neutralization of acidic waste.
Part 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Violent, uncontrolled quenching (splashing, rapid boiling) | Adding water to the reaction mixture instead of the reverse; adding the reaction mixture too quickly.[1] | Immediate Action: Retreat to a safe distance and allow the reaction to subside. Prevention: Strictly follow Protocol 1. Always add the reaction mixture to a large volume of ice. |
| Formation of thick, unmanageable sludge during neutralization | Concentrated waste; rapid addition of base. | Dilute the acidic waste with cold water before starting neutralization. Add the neutralizing agent more slowly and with more vigorous stirring to keep the aluminum hydroxide precipitate suspended. |
| Persistent emulsion during aqueous extraction | Formation of fine aluminum salt precipitates at the interface. | Add a small amount of saturated NaCl solution (brine) to help break the emulsion. If it persists, filtration through a pad of Celite® may be necessary. |
Part 5: Waste Minimization and Greener Alternatives
While this guide focuses on managing waste from a traditional Friedel-Crafts acylation, modern synthetic chemistry emphasizes waste reduction at the source. For future work, researchers should consider:
-
Catalytic Approaches: Investigating the use of substoichiometric or catalytic amounts of Lewis acids, or exploring solid acid catalysts that can be more easily recovered and recycled.[18][19]
-
Alternative Solvents: Replacing hazardous chlorinated solvents like DCM with greener alternatives where feasible.[20]
-
Process Optimization: Ensuring reaction conditions are optimized for maximum yield to minimize the amount of unreacted starting materials in the waste stream.
The development of green synthetic routes for heterocyclic compounds is an active area of research that promises to reduce the environmental impact of pharmaceutical development.[21][22][23]
References
-
Friedel-Crafts Acylation | Chem-Station Int. Ed. ([Link])
-
Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa ([Link])
-
Safe and responsible disposal of aluminum chloride? - Chemistry Stack Exchange ([Link])
-
Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS ([Link])
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University ([Link])
-
1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem ([Link])
-
Friedel-Crafts - Acylation - Common Organic Chemistry ([Link])
-
How to Neutralize Chemical Spills - Lab Manager ([Link])
-
Safety Data Sheet: Ethyl chloroacetate - Carl ROTH ([Link])
-
How to Neutralize Acid: Effective Ways (2024) - Ryze Chemie ([Link])
-
Material Safety Data Sheet - EPA OSC Response ([Link])
-
sop-chemical-waste-disposal-via-neutralization.docx ([Link])
-
Experiment 14: Friedel-Crafts Acylation - YouTube ([Link])
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services ([Link])
-
Editorial: Green Synthesis of Heterocycles - PMC - NIH ([Link])
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI ([Link])
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications ([Link])
-
(PDF) Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review - ResearchGate ([Link])
-
Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022 - Redox ([Link])
-
MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- - Capot Chemical ([Link])
-
Aluminum Chloride - Hazardous Substance Fact Sheet ([Link])
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction ([Link])
-
Exploration of heterocyclic compounds from bio waste sugars: a Review - TSI Journals ([Link])
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central ([Link])
- US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google P
- CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction - Google P
-
Friedel-crafts acylation of anisole: why do we use ice for the separation? - Reddit ([Link])
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube ([Link])
-
Synthesis of ethyl 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole-8-acetate ([Link])
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Technical Support Center: Deprotection of SEM-Protected 1H-Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for synthetic challenges involving 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with the deprotection of the N-1 pyrrole nitrogen protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The SEM group is a popular choice for protecting the pyrrole nitrogen due to its robustness under various synthetic conditions, including cross-coupling reactions.[1][2] However, its removal from the electron-rich and reactive 7-azaindole nucleus is frequently problematic, leading to low yields, incomplete reactions, and unexpected side products.[1][3][4]
This document is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental issues and fundamental chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems observed during the SEM deprotection of 7-azaindoles.
Issue 1: Incomplete Deprotection or Sluggish Reaction
You Observe: Your reaction stalls, showing significant amounts of starting material even after extended reaction times or elevated temperatures.
Probable Cause:
-
Insufficiently Strong Deprotection Conditions: The SEM group can be surprisingly robust.[5] Standard conditions that work for other heterocycles may be insufficient for your specific substrate, especially if it is sterically hindered.
-
Reagent Quality (Fluoride-Mediated): Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. The presence of water can significantly reduce the efficacy of the fluoride anion in mediating the deprotection.[6]
-
Inefficient Acid-Catalysis: The basicity of the pyridine nitrogen in the 7-azaindole ring can quench a portion of the acid catalyst, requiring stoichiometric or excess acid for the reaction to proceed effectively.
Recommended Solutions:
| Solution ID | Approach | Detailed Protocol & Rationale |
| TS1-A | Intensify Acidic Conditions | Switch from milder acids like PPTS to stronger Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A common and effective method is a two-step procedure involving initial treatment with neat TFA followed by a basic workup to ensure complete conversion.[1] See Protocol 1 for a detailed methodology. |
| TS1-B | Optimize Fluoride Source | If using TBAF, ensure it is from a freshly opened bottle or use an anhydrous grade. Alternatively, consider other fluoride sources like HF-Pyridine or LiBF₄, which can be more potent.[5] Reactions with TBAF often require elevated temperatures (e.g., 80 °C in THF) to proceed at a reasonable rate.[6][7] See Protocol 2 . |
| TS1-C | Use Lewis Acids | For substrates sensitive to Brønsted acids, Lewis acids like SnCl₄ or MgBr₂ can be effective, particularly for N-SEM deprotection.[8][9] These should be used with caution as they can coordinate with other heteroatoms in the molecule. |
Issue 2: Formation of an Unexpected Tricyclic 8-Membered Ring Byproduct
You Observe: Alongside your desired product, you isolate a significant amount of a byproduct with a higher molecular weight, often corresponding to the addition of a CH₂ group and dimerization or cyclization.
Probable Cause: This is a known and significant challenge specific to the deprotection of SEM-groups on electron-rich aromatic systems like 7-azaindoles.[1][2][3]
-
Formaldehyde Release and Reaction: Both acidic and fluoride-mediated deprotection pathways release formaldehyde (CH₂O) as a byproduct.[5]
-
Electrophilic Aromatic Substitution: The 7-azaindole nucleus is electron-rich and susceptible to electrophilic attack. Under the reaction conditions, the released formaldehyde can act as an electrophile, leading to an intramolecular electrophilic substitution, bridging two positions on the azaindole core and forming a stable, tricyclic eight-membered ring.[1]
Diagram 1: Side Reaction - Formation of Tricyclic Byproduct
Caption: Comparison of Acid-Catalyzed and Fluoride-Mediated SEM deprotection pathways.
Q2: Why is the SEM group so difficult to remove from 7-azaindoles specifically?
A: While SEM groups are generally considered robust, the challenge with 7-azaindoles is less about the stability of the protecting group itself and more about the reactivity of the heterocyclic core. The electron-rich nature of the pyrrolo[2,3-b]pyridine system makes it prone to undesired side reactions under the very conditions required to remove the SEM group, such as the formaldehyde-mediated cyclization discussed above. [1]Furthermore, the pyridine nitrogen can interfere with acid-catalyzed processes.
Q3: I am designing a new synthesis. Are there better alternatives to the SEM group for protecting 7-azaindoles?
A: The "best" protecting group is always context-dependent. The choice depends on the planned subsequent reaction steps.
-
Boc (tert-Butoxycarbonyl): A very common alternative. It's easily removed with acid (TFA), but it is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution. It is not stable to strongly basic conditions. [10]* Sulfonyl Groups (e.g., PhSO₂): Very robust and strongly electron-withdrawing. Their removal often requires harsh conditions (e.g., strong base or reducing agents), which may not be compatible with other functional groups. [10]* Simple Silyl Groups (e.g., TBDMS): While used in some cases, they are generally much more labile than SEM and may not survive common synthetic transformations like palladium-catalyzed cross-couplings. [1] The SEM group remains a popular choice because it strikes a balance: it is stable enough for complex functionalization of the azaindole core but can be removed, albeit with the challenges outlined in this guide. [1] Q4: Can I use fluoride-based deprotection if my molecule contains other silyl protecting groups (e.g., TBS, TIPS)?
A: This is generally not advisable. Reagents like TBAF will cleave most common silyl ether protecting groups (TBS, TIPS, TBDPS) readily, often faster than the SEM group. [6][9]If you have other silyl ethers in your molecule, an acidic deprotection method for the SEM group would be the preferred orthogonal strategy.
Experimental Protocols
Protocol 1: Two-Step Acidic Deprotection with TFA
This protocol is adapted from procedures known to be effective for pyrrolopyrimidines and azaindoles. [1][11]
-
Acidic Cleavage:
-
Dissolve the SEM-protected 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 equiv, can be used as co-solvent or neat).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LCMS or TLC for the disappearance of the starting material. Note: Avoid excessive heating to minimize side reactions.
-
-
Basification and Final Conversion:
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a solvent like THF or methanol.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like K₂CO₃ in methanol and stir overnight at room temperature. This step ensures the hydrolysis of any stable intermediates and neutralizes the acid.
-
-
Workup and Purification:
-
Remove the organic solvent in vacuo.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Fluoride-Mediated Deprotection with TBAF
This protocol uses a common fluoride source to induce β-elimination. [6][7]
-
Reaction Setup:
-
To a solution of the SEM-protected 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (3.0-5.0 equiv).
-
Critical: Use anhydrous THF and a fresh, high-quality source of TBAF solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at 60-80 °C. The reaction can be slow, requiring 12-24 hours. Monitor progress carefully by LCMS or TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Acidic Deprotection with a Formaldehyde Scavenger
This protocol is a modification of Protocol 1 designed to prevent the formation of the tricyclic byproduct.
-
Reaction Setup:
-
Dissolve the SEM-protected 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and a formaldehyde scavenger such as resorcinol (2.0-3.0 equiv) in DCM.
-
Add TFA (10-20 equiv).
-
-
Reaction and Workup:
-
Proceed with the reaction, workup, and purification steps as described in Protocol 1 . The scavenger will preferentially react with any in situ generated formaldehyde, protecting your desired product.
-
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common SEM deprotection issues.
References
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Vik, A., Solberg, J., Kihal, A., Olafsen, T., Hansen, F. K., & Le, T. N. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]
-
PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
YouTube. (2022). Teoc Group Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]
-
ResearchGate. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]
-
National Institutes of Health. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AIR Unimi. (2018). FULL PAPER Chemoenzymatic synthesis of luliconazole mediated by lipases. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
ResearchGate. (2018). Chemoenzymatic Synthesis of Luliconazole Mediated by Lipases. Retrieved from [Link]
-
ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF. Retrieved from [Link]
- Google Patents. (2016). CN105566309A - Method for synthesizing Luliconazole.
-
National Institutes of Health. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
Ingenta Connect. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
ResearchGate. (2014). (PDF) (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. Retrieved from [Link]
- Google Patents. (2019). WO2019150383A1 - A process for preparation of luliconazole.
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
- Google Patents. (2020). US10703744B2 - Process for preparation of luliconazole.
-
Common Organic Chemistry. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. Retrieved from [Link]
-
PubMed. (2017). Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | Semantic Scholar [semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
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- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Alternative Synthetic Routes to Avoid Common Byproducts
Welcome to the Technical Support Center for advanced synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by minimizing or eliminating common byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying mechanistic principles to empower you to make informed decisions in your experimental designs.
Troubleshooting Guides: Common Reactions and Byproduct Remediation
This section addresses specific, frequently encountered challenges in organic synthesis, offering validated alternative routes and explaining the rationale behind their efficacy.
Issue 1: Friedel-Crafts Acylation - Stoichiometric Catalyst Waste and Side Reactions
Q: My Friedel-Crafts acylation using aluminum chloride (AlCl₃) results in significant acidic waste and halogenated byproducts, complicating purification. How can I improve this?
A: The Challenge with Traditional Friedel-Crafts Acylation:
The conventional use of stoichiometric amounts of Lewis acids like AlCl₃ is a primary source of byproducts and waste.[1] AlCl₃ is highly moisture-sensitive, corrosive, and generates substantial acidic waste during aqueous workup.[1] Furthermore, reactions with activated substrates can lead to poly-acylation, and reactions with substrates containing sensitive functional groups are often problematic.
Alternative Route: Catalytic Acylation with Metal Triflates or in Ionic Liquids
A shift from stoichiometric to catalytic reagents is a cornerstone of green chemistry and byproduct reduction.[2][3] Metal triflates (M(OTf)n) and ionic liquids have emerged as powerful, recyclable alternatives that operate under milder conditions.[1]
Comparative Analysis: AlCl₃ vs. Alternative Catalysts
| Catalyst System | Typical Loading | Key Advantages | Common Byproducts Minimized |
| AlCl₃ (Traditional) | >1 equivalent | - | Acidic waste, halogenated organics |
| **Metal Triflates (e.g., Cu(OTf)₂) ** | Catalytic (mol %) | Water-tolerant, recyclable, milder conditions[1] | Reduced acidic waste |
| Ionic Liquids | Solvent/Catalyst | Recyclable, negligible vapor pressure, high thermal stability[1] | Reduced solvent-related waste |
| Methanesulfonic Anhydride (MSAA) | Reagent/Promoter | Metal- and halogen-free, biodegradable waste stream[4] | Metallic and halogenated waste |
Experimental Protocol: Benzoylation of Anisole using Cu(OTf)₂ in an Ionic Liquid [1]
-
To a solution of anisole (1 equivalent) in a suitable ionic liquid (e.g., [bmim][BF₄]), add Cu(OTf)₂ (0.1 equivalent).
-
Add benzoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and monitor by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid/catalyst phase can often be recovered and reused.
Causality of Improvement: Metal triflates are highly effective Lewis acids that are not consumed in the reaction, thus they can be used in catalytic amounts.[1] Ionic liquids can act as both the solvent and a co-catalyst, and their non-volatile nature simplifies product isolation and catalyst recycling.[1] Methanesulfonic anhydride offers a "greener" approach by avoiding metals and halogens entirely, generating benign, biodegradable waste.[4]
Caption: Shift from stoichiometric to catalytic Friedel-Crafts acylation.
Issue 2: Williamson Ether Synthesis - E2 Elimination Byproducts
Q: I am attempting a Williamson ether synthesis with a secondary alkyl halide and am observing a significant amount of an alkene byproduct. How can I favor the desired Sₙ2 substitution?
A: The Sₙ2 vs. E2 Competition:
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide displaces a leaving group on an alkyl halide.[5] However, alkoxides are also strong bases, and when secondary or tertiary alkyl halides are used, the E2 elimination pathway can compete or even dominate, leading to the formation of an alkene byproduct.[6]
Alternative Strategy 1: Reversing the Synthons
Whenever possible, redesign the synthesis to use the less sterically hindered component as the alkyl halide. For example, to synthesize tert-butyl ethyl ether, reacting ethoxide with tert-butyl bromide will lead almost exclusively to elimination. The superior route is to react tert-butoxide with ethyl bromide.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key building block for various pharmacologically active compounds, presents a synthetic challenge that has been approached through several distinct chemical strategies. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a glyoxylyl group at the C3 position opens avenues for further molecular elaboration. This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate: direct Friedel-Crafts acylation and a Grignard reagent-mediated approach. By examining the underlying chemical principles, experimental data, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
Route 1: Direct Electrophilic Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to aromatic systems. In the context of 7-azaindole, the electron-rich pyrrole ring is susceptible to electrophilic attack, primarily at the C3 position. This route involves the direct acylation of the 7-azaindole core with a suitable electrophilic glyoxylyl species, typically generated from ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds through the activation of ethyl oxalyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), to form a highly reactive acylium ion. This electrophile is then attacked by the nucleophilic C3 position of the 7-azaindole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the desired this compound. The choice of Lewis acid is critical; stronger Lewis acids like AlCl₃ can sometimes lead to decomposition of sensitive indole substrates, while milder reagents like Et₂AlCl may offer better yields and cleaner reactions.[1]
Caption: General workflow of the Friedel-Crafts acylation route.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative procedure for the Friedel-Crafts acylation of 7-azaindole.
Materials:
-
7-Azaindole
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 7-azaindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Route 2: Grignard Reagent-Mediated Synthesis
An alternative strategy for the C3-acylation of 7-azaindole involves the use of an organometallic intermediate, specifically a Grignard reagent. This approach reverses the polarity of the reactants, with the 7-azaindole acting as the nucleophile (in the form of its magnesium salt) and the acylating agent as the electrophile. This method can offer advantages in terms of milder reaction conditions and potentially different selectivity profiles.
Mechanistic Rationale
The synthesis begins with the deprotonation of the N-H of 7-azaindole using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the N-magnesium salt. In the presence of excess Grignard reagent, a second deprotonation or a directed metalation can occur at the C3 position, forming a C3-magnesium species. Alternatively, a 3-halo-7-azaindole can be used as a precursor, which upon treatment with a Grignard reagent or elemental magnesium, forms the C3-Grignard reagent. This nucleophilic organometallic intermediate then reacts with an appropriate electrophile, such as ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) or diethyl oxalate, via nucleophilic acyl substitution to furnish the desired product after an aqueous workup.
Caption: General workflow of the Grignard reagent-mediated route.
Experimental Protocol: Grignard Reagent-Mediated Synthesis
The following protocol outlines a representative procedure for the Grignard-based synthesis.
Materials:
-
3-Bromo-7-azaindole (or N-protected 3-bromo-7-azaindole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
A crystal of iodine (as an initiator)
-
Ethyl oxalyl chloride or diethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 3-bromo-7-azaindole (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium. The reaction may require gentle heating to initiate.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Slowly add a solution of ethyl oxalyl chloride (1.2 equivalents) in anhydrous THF to the Grignard reagent at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reagent-Mediated Synthesis |
| Starting Materials | 7-Azaindole, Ethyl oxalyl chloride, Lewis Acid | 3-Bromo-7-azaindole, Magnesium, Ethyl oxalyl chloride |
| Key Reagent | Lewis Acid (e.g., AlCl₃, Et₂AlCl) | 7-Azaindol-3-ylmagnesium bromide |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Typical Yield | Moderate to Good | Moderate |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature, strictly anhydrous |
| Advantages | - Direct C-H functionalization- Often higher yielding- Well-established methodology | - Milder conditions (avoids strong Lewis acids)- Can be more regioselective for certain substrates |
| Disadvantages | - Requires stoichiometric amounts of Lewis acid- Lewis acids are moisture-sensitive and can be corrosive- Potential for side reactions (e.g., diacylation, polymerization) | - Requires a pre-functionalized starting material (3-bromo-7-azaindole)- Grignard reagents are highly moisture and air-sensitive- Preparation of the Grignard reagent is an additional step |
Conclusion
Both the Friedel-Crafts acylation and the Grignard reagent-mediated synthesis represent viable pathways to this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions.
The Friedel-Crafts acylation is a more direct approach, starting from the readily available 7-azaindole. It is a well-precedented and often high-yielding reaction. However, the need for stoichiometric amounts of a Lewis acid can present challenges in terms of handling and waste disposal, and the harshness of the conditions may not be suitable for all substrates.
The Grignard reagent-mediated route offers a milder alternative that avoids the use of strong Lewis acids. This can be advantageous for substrates with sensitive functional groups. The main drawback of this method is the requirement for a pre-functionalized starting material, such as 3-bromo-7-azaindole, and the stringent anhydrous conditions necessary for the successful formation and reaction of the Grignard reagent.
Ultimately, for a robust and scalable synthesis, the Friedel-Crafts acylation, particularly with a milder Lewis acid like diethylaluminum chloride, may be the preferred method due to its directness and potentially higher yields. However, for smaller-scale syntheses or with substrates that are incompatible with strong Lewis acids, the Grignard approach provides a valuable alternative. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal synthetic strategy for their specific needs.
References
-
Yoshino, H., et al. (2000). A General Method for the Friedel-Crafts Acylation of Indoles with Acid Chlorides in the Presence of Dialkylaluminum Chlorides. The Journal of Organic Chemistry, 65(23), 7967-7970. [Link]
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A Comparative Guide to the Validation of Kinase Inhibition by Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives
Introduction: Beyond the IC50
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable efficacy in targeting the ATP-binding site of protein kinases.[1][2] Its defining feature is the ability of the pyridine nitrogen and the pyrrole NH group to act as a hydrogen bond acceptor and donor, respectively, perfectly mimicking the adenine hinge-binding motif of ATP.[2] This guide focuses on a specific chemical series—ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate derivatives—which has shown promise as potent inhibitors of several kinase families, including Traf2- and Nck-interacting kinase (TNIK) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5]
However, potent biochemical inhibition, often summarized by a half-maximal inhibitory concentration (IC50), is merely the entry point in the drug discovery pipeline. A successful validation campaign requires a multi-faceted approach that bridges the gap between the test tube and the complex cellular environment. This guide provides a framework for the rigorous validation of this promising compound series, comparing its performance with established alternatives and detailing the critical experimental workflows that ensure data integrity and translational relevance. We will move from initial biochemical characterization to essential cell-based assays that probe target engagement, pathway modulation, and phenotypic outcomes.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The success of the 7-azaindole core lies in its structural mimicry of adenine. The kinase hinge region forms a conserved backbone of amino acids that anchors ATP. The 7-azaindole scaffold slots into this site, forming two critical hydrogen bonds that are essential for high-affinity binding. This interaction is the foundation of its inhibitory activity against a wide range of kinases.
Caption: ATP-Competitive Inhibition by the 7-Azaindole Scaffold.
Phase 1: Foundational Biochemical Validation
The initial step is to determine the direct inhibitory effect of the compounds on the purified kinase enzyme. This is typically done using in vitro assays that measure the consumption of ATP or the phosphorylation of a substrate.
Causality of Experimental Choice: Biochemical assays are essential for establishing a direct structure-activity relationship (SAR). They are performed in a clean, controlled system, which isolates the interaction between the compound and the target kinase, free from confounding cellular factors like membrane permeability or metabolic degradation. This allows for a direct measure of potency (IC50).
Comparative Biochemical Data
Let's consider a hypothetical derivative, Compound X , from our series and compare it against known inhibitors for two potential targets: TNIK and FGFR1.
| Compound | Target Kinase | Biochemical IC50 (nM) | Comments |
| Compound X | TNIK | 0.9 | Potent, novel scaffold.[3][4] |
| Known TNIK Inhibitor | TNIK | 5.2 | Established benchmark compound. |
| Compound X | FGFR1 | 7.0 | High potency against a key oncology target.[5] |
| Infigratinib (FGFRi) | FGFR1 | 1.1 | FDA-approved comparator. |
| Staurosporine | FGFR1 | 15.0 | Broad-spectrum, non-selective inhibitor.[6] |
This data is representative and compiled for illustrative purposes based on literature findings.
Phase 2: The Imperative for Cellular Validation
While biochemical assays are a valuable starting point, they do not predict a compound's success in a living system.[7] Cell-based assays are critical to address key questions:
-
Does the compound enter the cell?
-
Does it bind to the target kinase in the complex cellular milieu?
-
Does it inhibit the kinase's function, leading to a measurable downstream effect?
-
Is the compound cytotoxic due to off-target effects?
Caption: A robust workflow for validating kinase inhibitors.
Key Cellular Validation Assays
-
NanoBRET™ Intracellular Target Engagement Assay: This assay provides direct evidence that the compound binds to its intended target within intact cells.[7] It measures the proximity of a fluorescent tracer (which binds to the kinase) and a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[8] This is a powerful method to confirm target occupancy in a physiologically relevant setting.
-
Cellular Phosphorylation Assay: This assay measures the functional consequence of target engagement by quantifying the phosphorylation of a known downstream substrate.[7][8] Upon kinase inhibition, the phosphorylation level of the substrate should decrease in a dose-dependent manner. This can be measured using various techniques, including Western Blotting, ELISA, or high-throughput methods like AlphaLISA®.
-
BaF3 Cell Proliferation Assay: This assay is particularly useful for kinases that are oncogenic drivers.[8] BaF3 cells are dependent on the cytokine IL-3 for survival. When these cells are engineered to express an oncogenic kinase, they can proliferate even in the absence of IL-3.[7] An effective inhibitor of this kinase will block this proliferation and induce cell death, providing a clear phenotypic readout of the compound's efficacy.
Phase 3: Comparative Performance and Selectivity
A successful kinase inhibitor must be not only potent but also selective. Off-target inhibition can lead to toxicity and unforeseen side effects.[9] Therefore, Compound X must be benchmarked against alternatives not just for on-target potency but also for its selectivity profile.
Comparative Cellular Performance Data (Hypothetical)
| Compound | Target | Cellular Target Engagement (NanoBRET™ Kd, nM) | Substrate p-Substrate EC50 (nM) | BaF3 Proliferation GI50 (nM) | Selectivity Score (S-Score @ 1µM) |
| Compound X | FGFR1 | 15.5 | 25.0 | 40.0 | 0.01 |
| Infigratinib | FGFR1 | 8.0 | 12.0 | 22.0 | 0.02 |
| Staurosporine | FGFR1 | >1000 | 50.0 | 75.0 | 0.85 |
-
Kd: Dissociation constant; lower values indicate tighter binding.
-
EC50/GI50: Half-maximal effective/growth inhibition concentration; lower values indicate higher cellular potency.
-
Selectivity Score (S-Score): A measure of promiscuity from a kinome-wide panel screen. A score of 0 indicates perfect selectivity, while higher scores indicate more off-target interactions.
This comparative data demonstrates that while Compound X is highly potent, the established drug Infigratinib shows slightly better cellular potency and selectivity in this hypothetical scenario. Staurosporine, as expected, is potent but highly non-selective. Such data is crucial for guiding further optimization of the chemical series.
Detailed Experimental Protocols
Protocol 1: Cellular Substrate Phosphorylation Assay (ELISA-based)
This protocol describes a method to quantify the inhibition of FGFR1 by measuring the phosphorylation of its downstream substrate, FRS2, in a relevant cancer cell line (e.g., one with FGFR amplification).
-
Cell Seeding: Seed 100,000 cells per well in a 96-well plate and incubate overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of Compound X and the comparator (e.g., Infigratinib) in serum-free media. Add the compounds to the cells and incubate for 2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Kinase Stimulation: Stimulate the FGFR1 pathway by adding 50 ng/mL of FGF2 (basic fibroblast growth factor) to all wells (except for unstimulated negative controls) for 15 minutes.
-
Cell Lysis: Aspirate the media and add 100 µL of lysis buffer containing protease and phosphatase inhibitors. Agitate for 10 minutes.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody for total FRS2 overnight.
-
Block the plate with 3% BSA in PBS-T.
-
Add 50 µg of cell lysate to each well and incubate for 2 hours.
-
Wash the plate and add a detection antibody specific for phosphorylated FRS2 (pFRS2 Tyr653/654), typically conjugated to HRP. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Stop the reaction with 1M H2SO4.
-
-
Data Analysis: Read the absorbance at 450 nm. Normalize the pFRS2 signal to the total FRS2 signal (from a parallel plate or antibody). Plot the normalized signal against the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: BaF3 Transformed Cell Proliferation Assay
This protocol validates the functional effect of inhibiting an oncogenic driver kinase.
-
Cell Culture: Culture BaF3 cells engineered to express constitutively active FGFR1 in RPMI-1640 medium supplemented with 10% FBS (no IL-3 is required).
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X and comparators in assay medium. Add 50 µL of each concentration to a 96-well plate.
-
Cell Seeding: Wash the BaF3-FGFR1 cells to remove any residual growth factors and resuspend them in assay medium. Seed 5,000 cells in 50 µL into each well of the compound plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Readout: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. Plot the signal against the log of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition). A crucial control is to run the same assay on parental BaF3 cells grown in the presence of IL-3; a selective compound should not inhibit these cells.[8]
Conclusion
The validation of kinase inhibition for a promising series like this compound derivatives is a rigorous, multi-step process. While the 7-azaindole scaffold provides a strong foundation for potent biochemical activity, this guide underscores the necessity of advancing beyond simple IC50 values. By systematically employing a suite of cell-based assays—from confirming target engagement with NanoBRET™ to measuring downstream pathway modulation and ultimate phenotypic effects—researchers can build a comprehensive and trustworthy data package. Comparing these results against established alternatives provides essential context for a compound's potential advantages and liabilities. This integrated approach, grounded in sound experimental design and causality, is the only reliable path to identifying kinase inhibitors that will succeed not just in the test tube, but in the complex environment of a living system.[7]
References
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Salvi, M., et al. (2021). Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. PubMed. [Link]
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]
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KoreaScience. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. [Link]
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Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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El-Mernissi, R., et al. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
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PubMed. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. [Link]
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BioRxiv. (n.d.). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
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structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a highly effective bioisostere, while the pyridine nitrogen introduces unique electronic properties and a critical hydrogen bond acceptor site. This combination has rendered the 7-azaindole core a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of 1H-pyrrolo[2,3-b]pyridine derivatives, grounded in experimental data and mechanistic rationale.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Kinase Hinge-Binder
The remarkable success of the 7-azaindole scaffold in kinase inhibitor design stems from its innate ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket, mimicking the interaction of the adenine core of ATP.[1] The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as an acceptor. This bidentate interaction provides a stable anchor for the molecule, allowing substituents at other positions to probe specific pockets within the kinase domain, thereby dictating potency and selectivity.[2][3][4]
Caption: Key positions on the 1H-pyrrolo[2,3-b]pyridine scaffold governing biological activity.
I. Comparative SAR Analysis: Kinase Inhibitor Classes
Kinase inhibition is the most explored therapeutic application for this scaffold. The specific placement and nature of substituents around the core dramatically influence which kinase family is targeted.
A. Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling, making them high-value targets for autoimmune diseases.[5] The 7-azaindole scaffold has yielded highly potent and selective JAK inhibitors.
Causality Behind Experimental Choices: The primary challenge in designing JAK inhibitors is achieving selectivity among the highly homologous family members. Researchers have systematically modified the C4 and C5 positions to exploit subtle differences in the ATP-binding sites.
-
C5-Position: The introduction of a carboxamide group at the C5-position was found to be a critical determinant for potent JAK3 inhibition.[6] This group acts as a hydrogen bond donor/acceptor, interacting with the backbone of the protein.
-
C4-Position: The substituent at the C4-position is crucial for modulating selectivity. A substituted cycloalkylamino group at this position plays a vital role in increasing JAK3 inhibitory activity.[6] For instance, modifying a lead compound by introducing a cycloalkyl ring at the C4-position was effective for increasing JAK3 potency, while also allowing for modulation of physicochemical properties to reduce off-target effects like hERG inhibition.[5]
-
N1-Position: N-alkylation of the pyrrole nitrogen, coupled with specific amide derivatives at C5, was a successful strategy to design JAK1-selective inhibitors.[7][8]
Comparative Data for JAK Inhibitors
| Compound ID | C4-Substituent | C5-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 14a | Cyclohexylamino | Carboxamide | 100 | 120 | 14 | [6] |
| 14c | (trans-4-methoxycyclohexyl)amino | Carboxamide | 230 | 480 | 11 | [6][9] |
| 31g | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | N-methyl-carboxamide | 1.8 | 131.2 | 344.9 | [7][8] |
| 38a ((S,S)-enantiomer of 31g) | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | N-methyl-carboxamide | 0.8 | 122.9 | 240.5 | [7] |
This table synthesizes data from multiple sources for comparative purposes.
B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in various cancers.[10][11] The 7-azaindole core serves as a potent hinge-binder for FGFRs, with optimization efforts focused on substituents that can access adjacent hydrophobic pockets.
Causality Behind Experimental Choices: Starting from a hit compound with a 1H-pyrrolo[2,3-b]pyridine core, structure-based design is used to improve potency.[12] The goal is to introduce groups that can form additional interactions beyond the core's hinge-binding.
-
C5-Position: Introducing a hydrogen bond acceptor at the C5-position (e.g., trifluoromethyl group) can form a hydrogen bond with glycine residues (G485 in one study) near the pocket, enhancing activity.[12][13]
-
C3-Position: Altering substituents at the C3-position to include larger, hydrophobic moieties allows for exploration of a hydrophobic pocket, leading to significant gains in potency.[10][11] For example, optimization of a lead compound led to derivative 4h , which showed nearly a 300-fold increase in FGFR1 activity.[11]
Comparative Data for FGFR Inhibitors
| Compound ID | Key Substituent(s) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| Lead Compound 1 | C3-(m-methoxyphenyl) | 1900 | - | - | [11][12] |
| Compound 4h | C5-CF₃, C3-(substituted phenyl) | 7 | 9 | 25 | [10][11] |
C. Other Kinase Targets
The versatility of the scaffold is evident from its application against a diverse range of other kinases.
-
c-Met Inhibitors: Novel derivatives with a single atom linker (methylene, sulfur) between the core and another aromatic system have shown potent c-Met kinase inhibition (IC₅₀ of 22.8 nM for one derivative).[14]
-
TNIK Inhibitors: Several series of 7-azaindole compounds were found to have potent Traf2 and Nck-interacting kinase (TNIK) inhibition, with some IC₅₀ values below 1 nM.[15][16] These compounds are being explored for applications in colorectal cancer.
-
Erk5 Inhibitors: Derivatives with a double bond on a piperidine ring substituent were found to be essential for anti-proliferative activity via Erk5 inhibition.[17]
-
Cdc7 Kinase Inhibitors: Progressing from an imidazolone to a thiazolone moiety attached to the C3-position via a methylene bridge resulted in a potent ATP mimetic inhibitor of Cdc7 with an IC₅₀ of 7 nM.[18]
II. Comparative SAR for Non-Kinase Targets
While dominant in the kinase arena, the 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully adapted to inhibit other enzyme classes.
A. Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a target for central nervous system diseases. A scaffold-hopping experiment identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[19]
Causality Behind Experimental Choices: The goal was to find a brain-penetrant scaffold with preferential PDE4B binding. The 7-azaindole core provided a significant increase in potency compared to indole or benzimidazole cores in initial screens.[19] SAR exploration focused on the amide portion of the C2-carboxamide.
-
SAR of the Amide: The size and hydrophobicity of the amide substituent were critical for activity and selectivity over the PDE4D isoform. A 3,3-difluoroazetidine ring on the amide nitrogen (compound 11h ) exhibited high inhibitory activity (IC₅₀ = 0.14 µM) and 6-fold selectivity over PDE4D.[19]
-
SAR of the Aryl Group: Holding the amide portion constant and varying the N1-aryl group also modulated activity. A 3,4-dichlorophenyl group was found to be optimal in many cases.[19]
Comparative Data for PDE4B Inhibitors
| Compound ID | N1-Substituent | C2-Amide Substituent | PDE4B IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) | Reference |
| Rolipram (Control) | - | - | 0.11 | 2.4 | [19] |
| 7 | H | (3,4-dichlorophenyl) | 0.48 | - | [19] |
| 11h | (3,4-dichlorophenyl) | N-(3,3-difluoroazetidin-1-yl) | 0.14 | 6.0 | [19] |
| 11a | (3,4-dichlorophenyl) | N-(cyclopropyl) | 0.11 | 1.5 | [19] |
B. Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
CSF-1R is a receptor tyrosine kinase, but its inhibitors are often discussed in the context of immunomodulation by targeting tumor-associated macrophages (TAMs). A rational molecular hybridization strategy was used to develop novel 7-azaindole-based CSF-1R inhibitors.[20]
-
Key Interactions: Docking studies showed that potent compounds form key hydrogen bonds with Cys666 and Glu664 in the hinge region, consistent with the classic kinase binding mode of this scaffold.[20]
-
Structural Optimization: Modifications to a hydrophobic fragment had a significant impact on inhibitory activity. Introducing substituted benzene rings or aromatic heterocycles in this region was found to be detrimental, indicating a specific size and property requirement for this pocket.[20]
III. Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods.
A. Representative Synthetic Workflow: C4/C5 Substituted JAK Inhibitors
The synthesis of many C4/C5-disubstituted 1H-pyrrolo[2,3-b]pyridines follows a convergent strategy, enabling modular exploration of the key positions for SAR.
Protocol:
-
Protection: The pyrrole nitrogen of a suitable starting material (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) is protected, often with a triisopropylsilyl (TIPS) group.
-
Carboxylation: The C5-position is carboxylated via lithium-halogen exchange with an alkyl lithium reagent (e.g., sec-BuLi) followed by quenching with an electrophile like ethyl chloroformate. The protecting group is then removed (e.g., with TBAF).
-
Amidation: The resulting carboxylic acid at C5 is converted to the primary carboxamide using a coupling agent like carbodiimide (CDI) followed by treatment with aqueous ammonia.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4-position is displaced by the desired amine. This reaction is often performed under microwave irradiation at elevated temperatures in a solvent like n-butanol or NMP with a base such as DIPEA.[9]
Caption: A generalized synthetic workflow for C4/C5-disubstituted 7-azaindole derivatives.
B. In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity (IC₅₀) of compounds is typically determined using a biochemical assay.
Protocol:
-
Reagents: Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide like poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Initiation: Add the kinase to a mixture of the substrate and the test compound in a 96- or 384-well plate. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based method like HTRF (Homogeneous Time-Resolved Fluorescence) or an ADP-Glo™ assay that measures ADP formation.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a bioisosteric mimic and an effective kinase hinge-binder provides a robust foundation for inhibitor design. Structure-activity relationship studies consistently demonstrate that while the core provides the anchor, potency and selectivity are exquisitely controlled by substituents at the C3, C4, and C5 positions. A deep understanding of the SAR for different target classes, as outlined in this guide, is essential for researchers aiming to rationally design the next generation of therapeutics based on this versatile and powerful chemical entity. The continued exploration of novel substitution patterns and bioisosteric replacements for the core itself promises that the full potential of 7-azaindole derivatives is yet to be realized.
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold
This guide provides an in-depth comparison and technical analysis of kinase inhibitors derived from the ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate scaffold. We will explore the significance of this chemical framework, compare its derivatives against alternative inhibitors, and detail the essential experimental workflows for robust cross-reactivity profiling.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure serves as a bioisostere for the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of protein kinases. This inherent characteristic makes it a "privileged scaffold" for developing potent kinase inhibitors. Derivatives synthesized from starting materials like this compound have been developed to target various kinases, including TNIK, mTOR, and GSK-3β, which are implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2][3]
However, the very feature that makes this scaffold versatile—its ability to interact with the conserved ATP binding site—also presents a significant challenge: the potential for cross-reactivity, or "off-target" inhibition.[4] A kinase inhibitor that binds non-selectively to multiple kinases can lead to unforeseen toxicities or produce therapeutic effects through mechanisms unrelated to its intended target.[5][6] Therefore, rigorous, multi-tiered cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of understanding a compound's true mechanism of action and therapeutic window.
Comparative Selectivity Analysis: Pyrrolopyridine Derivatives vs. The Field
The ultimate goal in designing a kinase inhibitor is often to achieve a specific selectivity profile. This does not always mean inhibiting only one kinase; sometimes, a "polypharmacology" approach, where an inhibitor hits a specific, desired set of kinases, is therapeutically advantageous.[6] Here, we compare the selectivity profiles of inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against other inhibitors targeting the same key kinases.
Case Study 1: mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase in the PI3K/AKT pathway.
-
Pyrrolopyridine Derivative Example: Researchers have developed 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones that act as potent, ATP-competitive inhibitors of mTOR. Structure-activity relationship (SAR) studies demonstrated that specific substitutions on the pyrrolopyridine core are critical for achieving subnanomolar inhibitory activity and, importantly, selectivity over the closely related PI3Kα kinase.[3]
-
Alternative Inhibitors: Sapanisertib (INK-128) is a potent, selective ATP-competitive mTOR inhibitor based on a different heterocyclic core (pyrazolo[1,5-a]pyrimidine).
Data Summary: mTOR Inhibitor Selectivity
| Compound Class | Primary Target | IC50 (mTOR) | Selectivity vs. PI3Kα | Key Off-Targets |
| Pyrrolo[2,3-b]pyridine Derivative[3] | mTOR | < 1 nM | >1000-fold | Data specific to kinome-wide scan not published |
| Sapanisertib (Alternative) | mTORC1/2 | ~1 nM | >100-fold | DNA-PK, other PIKK family members |
This comparison highlights how the 1H-pyrrolo[2,3-b]pyridine scaffold can be decorated to achieve high potency and selectivity, a crucial attribute for minimizing off-target effects related to the broader PI3K family.
Case Study 2: GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is implicated in Alzheimer's disease through its role in tau protein hyperphosphorylation.
-
Pyrrolopyridine Derivative Example: A series of novel pyrrolo[2,3-b]pyridine derivatives were synthesized and shown to have potent GSK-3β inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 0.22 nM). Critically, these compounds were profiled against a panel of 24 other kinases and demonstrated high selectivity for GSK-3β.[2]
-
Alternative Inhibitors: Tideglusib is a non-ATP-competitive GSK-3β inhibitor from the thiadiazolidinone class, which has been investigated in clinical trials for Alzheimer's disease.
Data Summary: GSK-3β Inhibitor Selectivity
| Compound Class | Primary Target | IC50 (GSK-3β) | Mechanism | Selectivity Profile |
| Pyrrolo[2,3-b]pyridine Derivative[2] | GSK-3β | 0.22 nM | ATP-Competitive | High selectivity over 24 other kinases |
| Tideglusib (Alternative) | GSK-3β | ~60 nM | Non-ATP-Competitive | Generally selective, but off-targets exist |
The pyrrolopyridine derivatives demonstrate the potential for achieving extremely high potency and selectivity through an ATP-competitive mechanism, a testament to the scaffold's tunability.
Experimental Workflows for Kinase Cross-Reactivity Profiling
A robust profiling strategy is tiered, progressing from broad, high-throughput biochemical assays to more physiologically relevant cell-based and proteomic analyses. This approach provides a comprehensive and self-validating picture of an inhibitor's selectivity.
Tier 1: Broad Kinome Screening (Biochemical Assays)
The first step is to assess the inhibitor's activity against the largest possible panel of purified kinases.[7] The goal is to identify all potential targets and off-targets at a single, high concentration (e.g., 1-10 µM).
Protocol: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This is a universal method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8][9]
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the test compound (e.g., a pyrrolopyridine derivative) or a DMSO vehicle control. Incubate to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP back to ATP, generating a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. A lower signal in the presence of the inhibitor indicates kinase inhibition.
-
Causality: This assay is chosen for its high sensitivity, broad applicability across different kinases, and tolerance for high ATP concentrations, making it ideal for initial high-throughput screening.[8]
Logical Workflow: Tiered Kinase Profiling
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Tier 2: IC50 Determination
For all kinases identified as "hits" in the initial screen, the next step is to determine the precise potency (IC50 value) by performing a dose-response analysis.[10] This involves testing the compound across a range of concentrations (typically a 10-point curve) to quantify how much inhibitor is needed to reduce the kinase's activity by 50%.
Tier 3: Cellular and Proteomic Validation
Biochemical assays use purified enzymes, which may not fully represent the complexity of a cellular environment. Therefore, validating hits in a more physiological context is essential.
Protocol: Chemical Proteomics using Kinobeads
This affinity chromatography-based method assesses which kinases an inhibitor binds to within a complex cell lysate, providing a direct measure of target engagement.[11][12][13]
-
Lysate Preparation: Prepare protein lysates from relevant cell lines or tissues.
-
Inhibitor Incubation: Incubate the lysate with varying concentrations of the free test inhibitor (the "competitor"). This allows the inhibitor to bind to its target kinases.
-
Kinobead Pulldown: Add "kinobeads"—beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors. These beads will bind to any kinases whose ATP-binding sites are not already occupied by the free test inhibitor.[11]
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins, then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each kinase identified by MS is quantified. A kinase that is a true target of the test inhibitor will show a dose-dependent decrease in its signal, as it will have been blocked from binding to the kinobeads.
-
Causality: This method is invaluable because it profiles inhibitor binding to native kinases at their endogenous expression levels and in the presence of other cellular proteins, offering a more accurate view of selectivity than purified enzyme assays.[11][12]
Workflow: Kinobeads Chemical Proteomics
Caption: Workflow for kinobead-based competitive pulldown experiments.
Conclusion: Building a Comprehensive Selectivity Profile
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. However, its inherent affinity for the conserved ATP binding site necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens with quantitative IC50 determinations and validating these findings using advanced chemical proteomics or cell-based target engagement assays, researchers can build a reliable, high-confidence selectivity profile. This comprehensive understanding is paramount for advancing kinase inhibitors with the highest potential for therapeutic success and the lowest risk of off-target liabilities.
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A Technical Guide to the Use of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical data. This guide provides an in-depth technical overview of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a molecule belonging to the 7-azaindole class of compounds, and its potential application as a reference standard. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Consequently, the availability of high-purity, stable reference standards for this class of compounds is of critical importance.
This document will explore the essential attributes of this compound as a candidate reference standard and provide a framework for its comparison against other potential alternatives. We will delve into the experimental methodologies required for its characterization and ongoing quality control, empowering researchers to make informed decisions for their analytical needs.
The Critical Role of Reference Standards in Kinase Inhibitor Development
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Kinase inhibitors have emerged as a major class of targeted therapeutics.[5][6] The analytical development and quality control of these drug candidates and final products rely heavily on the use of reference standards for:
-
Identity confirmation: Ensuring the correct chemical entity is present.
-
Purity assessment: Quantifying the amount of the active pharmaceutical ingredient (API) and its impurities.
-
Potency determination: Measuring the strength of the drug.
-
Method validation: Establishing the performance characteristics of analytical procedures.
A suitable reference standard must possess high purity, be well-characterized, and exhibit long-term stability. The United States Pharmacopeia (USP) provides a range of reference standards for various kinase inhibitors, highlighting the regulatory importance of these materials.[5]
This compound: A Candidate Reference Standard
This compound is a derivative of 7-azaindole. The 7-azaindole core is a key pharmacophore in several approved kinase inhibitors due to its ability to form critical hydrogen bonds with the kinase hinge region.[3] Given the prevalence of this scaffold in drug discovery pipelines, there is a clear need for readily available and reliable reference standards for analytical development and quality control.
While not an active pharmaceutical ingredient itself, the structural similarity of this compound to key intermediates and potential impurities in the synthesis of 7-azaindole-based kinase inhibitors makes it a valuable tool for analytical chemists. Its commercial availability from various suppliers further positions it as a potential candidate for a widely accessible reference material.[7]
Comparative Analysis: Establishing Equivalence and Superiority
The selection of a reference standard should be a data-driven process. Here, we outline a comparative framework for evaluating this compound against other potential reference standards, such as commercially available kinase inhibitors (e.g., Vemurafenib, which also contains a 7-azaindole core) or other stable 7-azaindole derivatives.
Key Performance Indicators for Comparison
The following table summarizes the critical parameters for comparing reference standards.
| Parameter | Description | Ideal Characteristics |
| Purity | The percentage of the desired chemical entity in the material. | ≥ 99.5% |
| Identity | Unambiguous confirmation of the chemical structure. | Confirmed by multiple spectroscopic techniques (NMR, MS, IR). |
| Stability | The ability of the standard to maintain its purity and integrity over time under specified storage conditions. | Minimal degradation over an extended period. |
| Solubility | The ability to dissolve in common analytical solvents. | Readily soluble in solvents used for HPLC and NMR. |
| Hygroscopicity | The tendency to absorb moisture from the air. | Low hygroscopicity to ensure accurate weighing. |
| Crystallinity | The physical form of the solid material. | Crystalline solid, which is generally more stable than amorphous forms. |
Hypothetical Performance Comparison
The following table provides a hypothetical comparison of this compound with a commercially available kinase inhibitor reference standard. This table is for illustrative purposes to guide researchers in their own evaluations.
| Parameter | This compound | Alternative Standard (e.g., Kinase Inhibitor X) |
| Purity (by HPLC) | 99.8% | 99.7% |
| Purity (by qNMR) | 99.7% | 99.6% |
| Identity Confirmation | Conforms to structure by 1H NMR, 13C NMR, and HRMS. | Conforms to structure by 1H NMR, 13C NMR, and HRMS. |
| Long-Term Stability (24 months at 2-8°C) | No significant degradation observed. | No significant degradation observed. |
| Solubility (in Acetonitrile) | > 10 mg/mL | > 10 mg/mL |
Experimental Protocols for Characterization and Comparison
To conduct a thorough comparison, the following experimental protocols are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination.[8]
Workflow for HPLC Purity Assessment
Caption: Workflow for determining the purity of a reference standard by HPLC.
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the main component from any impurities (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the reference standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.
Workflow for qNMR Purity Assessment
Caption: Workflow for determining the purity of a reference standard by qNMR.
Step-by-Step qNMR Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the test compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer an aliquot to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify and integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Stability Assessment
A comprehensive stability study is crucial to establish the shelf-life and appropriate storage conditions for a reference standard.
Workflow for Stability Study
Caption: Workflow for conducting a stability study of a reference standard.
Step-by-Step Stability Protocol:
-
Protocol Design: Establish a stability protocol that outlines the storage conditions, testing time points, and analytical methods to be used.
-
Sample Storage: Store aliquots of the reference standard in well-sealed containers at various conditions, including long-term (e.g., 2-8°C) and accelerated (e.g., 40°C/75% relative humidity) conditions.
-
Analytical Testing: At each time point, analyze the samples for purity using a validated stability-indicating HPLC method. This method must be capable of separating the main component from all potential degradation products.
-
Data Evaluation: Evaluate the purity data over time to identify any trends in degradation. If significant degradation is observed, attempt to identify the degradation products.
-
Re-test Date Assignment: Based on the stability data, assign a re-test date for the reference standard, which is the date after which the standard should be re-analyzed to ensure its continued fitness for use.
Conclusion
The selection and proper use of reference standards are fundamental to the integrity of pharmaceutical analysis. This compound, owing to its structural relevance to the important class of 7-azaindole-based kinase inhibitors, presents itself as a valuable candidate for a reference standard. This guide has provided a comprehensive framework for researchers to evaluate its performance against other potential standards through rigorous experimental protocols. By following these guidelines, scientists and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
-
Veeprho. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
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PubChem. Ethyl 2-oxopyrrolidine-1-acetate. [Link]
- Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry, 28(11), 115468.
- Irimie, A. I., et al. (2021). Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis. Farmacia, 69(1), 136-142.
- Sheng, L., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 12(4), 627–634.
- Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235905.
- Guillon, J., et al. (2004). The azaindole framework in the design of kinase inhibitors. Mini reviews in medicinal chemistry, 4(7), 785–799.
-
PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
-
Veeprho. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
- Barbuceanu, S. F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International journal of molecular sciences, 24(14), 11681.
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrrolo[2,3-b]pyridine Compounds
Introduction: The Critical Role of Cytotoxicity Profiling for Pyrrolo[2,3-b]pyridine Candidates
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. In recent years, this heterocyclic system has garnered significant attention for its anticancer potential, with derivatives demonstrating inhibitory effects on key oncogenic targets like V600E-BRAF, cyclin-dependent kinase 8 (CDK8), and fibroblast growth factor receptors (FGFRs)[1][2][3]. As researchers in drug discovery and development, the journey from a novel synthesized compound to a viable therapeutic candidate is rigorous. A pivotal early step in this process is the accurate assessment of a compound's cytotoxic effects.
This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering a framework for selecting the most appropriate methods for evaluating novel pyrrolo[2,3-b]pyridine derivatives. We will delve into the mechanistic basis of each assay, discuss their respective advantages and limitations, and provide field-proven protocols to ensure the generation of robust and reliable data. Our focus is not just on the "how," but the "why," enabling you to make informed decisions that will strengthen your research and development pipeline.
Pillar 1: Understanding the Mechanism – Choosing an Assay That Tells the Right Story
The term "cytotoxicity" is a broad descriptor for a range of cellular events leading to cell death. A compound can be cytotoxic by disrupting metabolic activity, compromising membrane integrity, or inducing programmed cell death (apoptosis). The choice of assay should, therefore, be guided by the anticipated mechanism of action of your pyrrolo[2,3-b]pyridine compounds. A multi-assay approach is often the most insightful, providing a more complete picture of the compound's cellular impact.
Here, we compare four widely used assays, each interrogating a different aspect of cellular health:
-
Metabolic Activity Assays (MTT & AlamarBlue®): These assays measure the metabolic function of a cell population, which is often correlated with viability.
-
Membrane Integrity Assay (LDH Release): This assay quantifies the release of a cytosolic enzyme into the culture medium, a hallmark of cell membrane damage and necrosis.
-
Apoptosis Assay (Caspase-3/7 Activity): This assay specifically measures the activity of key executioner caspases, providing a direct readout of apoptosis induction.
Comparative Overview of Key Cytotoxicity Assays
| Assay Principle | Measures | Advantages | Disadvantages | Best Suited For |
| MTT (Tetrazolium Salt Reduction) | Mitochondrial reductase activity | Inexpensive, widely used and established.[4][5] | Requires a solubilization step for the formazan crystals; can be affected by compounds that interfere with cellular metabolism or directly reduce MTT.[6][7] | High-throughput screening of large compound libraries for general cytotoxic effects. |
| AlamarBlue® (Resazurin Reduction) | Overall cellular metabolic activity | Non-toxic to cells, allowing for kinetic monitoring over time; highly sensitive and requires no cell lysis.[8][9][10] | Signal can be influenced by changes in cellular metabolism that are not directly linked to cytotoxicity.[8] | Time-course studies and multiplexing with other assays on the same cell population. |
| LDH (Lactate Dehydrogenase) Release | Loss of plasma membrane integrity | Non-destructive to the remaining viable cells (uses supernatant); straightforward and automatable.[11] | Less sensitive for detecting early apoptotic events where the membrane is initially intact; higher variability can be an issue.[11] | Detecting necrosis or late-stage apoptosis where membrane integrity is compromised. |
| Caspase-3/7 Activity | Activation of executioner caspases 3 and 7 | Highly specific for apoptosis; provides mechanistic insight into the mode of cell death. | May miss non-apoptotic cell death mechanisms; timing of the assay is critical to capture peak caspase activity. | Confirming an apoptotic mechanism of action for lead compounds. |
Pillar 2: Scientific Integrity – Self-Validating Protocols and Data Interpretation
To ensure the trustworthiness of your results, each experimental run should be a self-validating system. This involves the inclusion of appropriate controls and an awareness of the potential for assay artifacts.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a logical workflow for screening and characterizing the cytotoxicity of novel pyrrolo[2,3-b]pyridine compounds.
Caption: Intrinsic apoptosis pathway activated by a cytotoxic compound.
Conclusion: An Integrated Approach to Cytotoxicity Assessment
There is no single "best" cytotoxicity assay. The optimal approach for characterizing novel pyrrolo[2,3-b]pyridine compounds is an integrated one. Start with a robust, high-throughput metabolic assay like AlamarBlue® to screen your library and determine initial potency (IC50 values). For promising hits, employ orthogonal assays such as LDH release to confirm cytotoxicity and rule out assay-specific artifacts. Finally, utilize specific mechanistic assays, like the Caspase-3/7 assay, to elucidate the mode of action. This tiered strategy, grounded in an understanding of the underlying biology and a commitment to rigorous, self-validating protocols, will yield high-quality, reliable data that confidently drives your drug discovery program forward.
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. (2020). PubMed. Retrieved from [Link]
- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. Retrieved from [Link]
-
Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. (2023). Thai Journal of Online Education. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Summary of different benefits and drawbacks of main cytotoxicity assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). ResearchGate. Retrieved from [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2020). ResearchGate. Retrieved from [Link]
-
Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro. Retrieved from [Link]
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I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kroll, A., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology. Retrieved from [Link]
-
Comparison of Alamar Blue and MTT assays for high throughput screening. (2004). ResearchGate. Retrieved from [Link]
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LDH Cytotoxicity Assay. (n.d.). 3H Biomedical. Retrieved from [Link]
-
The Importance of Cytotoxicity Testing: Explained. (2022). EMMA International. Retrieved from [Link]
-
What is the best In Vitro assay? Alamar Blue, Presto Blue, XTT or MTT? (2012). ResearchGate. Retrieved from [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program. Retrieved from [Link]
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Method validation for each cytotoxic drug according to the FDA regulatory guidelines for analytical procedures. (n.d.). ResearchGate. Retrieved from [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. Retrieved from [Link]
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FDA issues guidance on investigational in vitro diagnostics in oncology trials. (2020). The Cancer Letter. Retrieved from [Link]
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The Strategic Advantage of Ethyl 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability. This core is central to a range of therapeutics, including Janus kinase (JAK) inhibitors like Tofacitinib and BRAF inhibitors such as Vemurafenib. The efficient synthesis of highly functionalized 7-azaindole derivatives is therefore a critical focus for pharmaceutical development. A key decision in these synthetic campaigns is the choice of intermediate for introducing substituents at the C-3 position of the azaindole nucleus.
This guide provides an in-depth technical comparison of various synthetic intermediates, highlighting the distinct advantages of utilizing ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate . We will explore its performance against common alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery and process development.
The Central Role of C-3 Functionalization
The C-3 position of the 7-azaindole ring is a frequent site for modification to modulate biological activity. The introduction of a two-carbon chain at this position is a common strategy to enable further chemical transformations, such as the construction of more complex side chains or the introduction of pharmacophoric elements. This compound serves as a versatile and highly efficient intermediate for achieving this goal.
Advantages of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole with ethyl oxalyl chloride. This approach offers several key advantages over other synthetic routes for introducing a C-3 substituent.
-
High Regioselectivity: The Friedel-Crafts acylation of 7-azaindole at the C-3 position is highly regioselective, minimizing the formation of unwanted isomers and simplifying purification.
-
Direct Introduction of a Versatile Functional Group: This intermediate directly installs a β-ketoester moiety at the C-3 position. This functional group is a versatile handle for a wide array of subsequent chemical transformations, including the synthesis of pyrazoles, isoxazoles, and other heterocycles, as well as for carbon-carbon bond formation through various condensation reactions.
-
Milder Reaction Conditions: Compared to some alternative methods that may require harsh conditions or highly reactive organometallic reagents, the Friedel-Crafts acylation can often be performed under relatively mild conditions, improving the compatibility with other functional groups that may be present on the 7-azaindole core.
-
Good to Excellent Yields: The Friedel-Crafts acylation of 7-azaindole with ethyl oxalyl chloride is known to proceed in good to excellent yields, making it an efficient and cost-effective method for large-scale synthesis.
Comparative Analysis of Synthetic Intermediates
To objectively assess the advantages of this compound, we will compare it with two common alternative strategies for introducing a two-carbon unit or a precursor at the C-3 position of 7-azaindole: the Vilsmeier-Haack formylation followed by chain extension, and the use of a 3-cyano-7-azaindole intermediate.
| Intermediate/Method | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| This compound (via Friedel-Crafts) | 7-Azaindole, Ethyl oxalyl chloride, Lewis Acid (e.g., AlCl₃) | 70-90% | High | Direct, high-yielding, versatile functional group | Requires handling of moisture-sensitive Lewis acids |
| 3-Formyl-7-azaindole (via Vilsmeier-Haack) | 7-Azaindole, POCl₃, DMF | 80-95% | Good to High | Mild formylation, readily available reagents | Requires additional steps for chain extension, potential for side reactions |
| 3-Cyano-7-azaindole | 3-Halo-7-azaindole, CuCN or Pd-catalyst/Zn(CN)₂ | 60-85% | Good to High | Stable intermediate, can be converted to various groups | Requires multi-step synthesis, hydrolysis of nitrile can be harsh |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and substrate.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of each intermediate are provided below.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the Lewis acid-catalyzed acylation of 7-azaindole.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add ethyl oxalyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: Friedel-Crafts Acylation Workflow
Protocol 2: Synthesis of 3-Formyl-7-azaindole via Vilsmeier-Haack Reaction
This protocol details the formylation of 7-azaindole using the Vilsmeier reagent.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide solution (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF at 0 °C, add POCl₃ (1.5 equivalents) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with 2 M NaOH solution until pH 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-formyl-7-azaindole can often be used in the next step without further purification or can be purified by recrystallization or column chromatography.
A Comparative Guide to the Selectivity of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Versatile Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a diverse range of kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2][3]
However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the clinical translation of promising drug candidates.[2] Consequently, the comprehensive characterization of an inhibitor's selectivity profile across a broad panel of kinases is a cornerstone of modern drug discovery.[4]
This guide provides an in-depth comparative analysis of the selectivity profiles of two exemplary pyrrolo[2,3-b]pyridine-based inhibitors: Compound 22 , a potent Type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), and Z583 , a highly selective covalent inhibitor of Janus Kinase 3 (JAK3). Through the lens of these two distinct inhibitors, we will explore the nuances of kinase selectivity, the experimental methodologies used to assess it, and the structure-activity relationships that govern their interaction with the kinome.
The Imperative of Kinase Selectivity Profiling
A kinase inhibitor's journey from a promising hit to a viable clinical candidate is paved with rigorous testing, with selectivity profiling being a critical milestone. A "selective" inhibitor is one that preferentially binds to and inhibits its intended target kinase over other kinases. This selectivity is crucial for several reasons:
-
Minimizing Off-Target Toxicity: By avoiding interaction with unintended kinases, selective inhibitors are less likely to cause unforeseen side effects.[2]
-
Elucidating Biological Pathways: Highly selective inhibitors serve as precise molecular tools, allowing researchers to dissect the specific roles of individual kinases in complex signaling networks.
-
Improving Therapeutic Index: A wider margin between the concentration required for therapeutic efficacy and the concentration that causes toxicity leads to a better therapeutic index and a safer medication.
Conversely, in some therapeutic contexts, a multi-targeted or "polypharmacology" approach, where an inhibitor is designed to hit a specific set of kinases, can be advantageous.[4] Regardless of the strategy, a comprehensive understanding of an inhibitor's kinome-wide interactions is non-negotiable.
Comparative Selectivity Analysis: A Tale of Two Inhibitors
To illustrate the diverse selectivity profiles that can be achieved with the pyrrolo[2,3-b]pyridine scaffold, we will compare the publicly available data for Compound 22 and Z583.
Compound 22: A Potent and Selective Type II CDK8 Inhibitor
Compound 22 was identified as a potent inhibitor of CDK8, a kinase implicated in colorectal cancer.[2] Its selectivity was assessed against a panel of 63 kinases. The data reveals that Compound 22 exhibits strong inhibitory activity against CDK8, with an IC50 value of 48.6 nM.[2]
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| CDK8 | >90% | 48.6 |
| CDK7 | >50% | 205.6 |
| Other CDKs | <50% | Not Determined |
| GSK-3α/β | <50% | Not Determined |
| JAK1/2/3 | <50% | Not Determined |
| TRK, FLT, EGFR, FGFR, DDR | <50% | Not Determined |
| Table 1: Selectivity profile of Compound 22 against a panel of 63 kinases. Data is compiled from the findings presented in the referenced publication.[2] |
The results indicate that Compound 22 has good selectivity for CDK8. While it shows some activity against the closely related CDK7, the potency is significantly lower (over 4.4-fold higher IC50).[2] Its minimal activity against a broad range of other kinases underscores the well-tuned nature of this inhibitor.
Z583: A Highly Selective Covalent Inhibitor of JAK3
Z583 was developed as a selective inhibitor for JAK3, a kinase predominantly expressed in hematopoietic cells and a key player in immune signaling.[5] Its selectivity was impressively demonstrated through a KINOMEscan profiling assay against a large panel of kinases and a functional inhibitory assay against 48 kinases.[5]
| Kinase Target | IC50 (nM) at 1 mM ATP | Selectivity Fold vs. JAK3 |
| JAK3 | 10.84 | - |
| JAK1 | >10,000 | >920-fold |
| JAK2 | >10,000 | >920-fold |
| TYK2 | >10,000 | >920-fold |
| Table 2: Inhibitory activity and selectivity of Z583 against the JAK family of kinases. Data is sourced from the referenced publication.[5] |
The data for Z583 is striking. It exhibits potent, nanomolar inhibition of JAK3 while displaying negligible activity against other JAK family members, even at high concentrations.[5] This remarkable selectivity is attributed to its covalent binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not present in the other JAK kinases.[5] Further screening against a panel of 48 kinases revealed that only four other kinases, which also possess a comparable cysteine residue, showed significant inhibition.[5]
Structure-Activity Relationship (SAR): The Chemical Basis of Selectivity
The selectivity of pyrrolo[2,3-b]pyridine-based inhibitors is not accidental; it is a direct result of the specific chemical modifications made to the core scaffold. The pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The selectivity is then fine-tuned by the substituents at various positions of the scaffold, which interact with less conserved regions of the binding site.
For instance, in the development of JAK1-selective inhibitors based on the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, the introduction of specific N-alkyl substituents was a key design element to achieve selectivity over other JAK isoforms.[6] Similarly, for c-Met inhibitors, the addition of electron-withdrawing groups on a linker attached to the pyrrolo[2,3-b]pyridine core was found to be crucial for improving inhibitory activity.
The high selectivity of Z583 for JAK3 is a prime example of structure-based design. The inhibitor was engineered to form a covalent bond with Cys909 in JAK3, leading to irreversible inhibition and exceptional selectivity, as this cysteine is not present in other JAK family members.[5]
Caption: The pyrrolo[2,3-b]pyridine core and key substitution points for modulating selectivity and potency.
Experimental Methodologies for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cell-based assays, which measure inhibitor activity in a more physiologically relevant context.
Biochemical Assays
Biochemical assays are the workhorse of kinase inhibitor profiling, providing a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.
This traditional "gold standard" method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate (a protein or peptide).
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, a buffer with essential cofactors (e.g., Mg²⁺, Mn²⁺), and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay.
These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay is a popular example that uses a luciferase-based system.[2]
Step-by-Step Protocol:
-
Kinase Reaction: A standard kinase reaction is performed with the kinase, substrate, ATP, and the inhibitor.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly generated ATP is used by a luciferase to produce a light signal that is proportional to the initial amount of ADP.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 value is determined.
TR-FRET assays are a powerful, homogeneous method for measuring kinase activity. They rely on the FRET phenomenon between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore.
Step-by-Step Protocol:
-
Assay Components: The assay typically involves a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor).
-
Kinase Reaction: The kinase reaction is performed with the substrate, ATP, and the inhibitor.
-
Detection: After the reaction, the Eu-labeled antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity.
-
FRET Signal: Excitation of the donor (Eu) results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this FRET signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The TR-FRET signal is measured, and the IC50 value is calculated.
Conclusion: The Path Forward for Pyrrolo[2,3-b]pyridine-Based Inhibitors
The pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent kinase inhibitors. The comparative analysis of Compound 22 and Z583 highlights the spectrum of selectivity profiles that can be achieved through rational, structure-based drug design. While Compound 22 demonstrates a well-defined selectivity for its primary target, CDK8, with limited off-target effects, Z583 exemplifies the pinnacle of selectivity, leveraging a covalent binding mechanism to achieve remarkable specificity for JAK3.
The continued exploration of the structure-activity relationships of the pyrrolo[2,3-b]pyridine core, coupled with the application of robust and comprehensive selectivity profiling assays, will undoubtedly lead to the discovery of novel kinase inhibitors with tailored selectivity profiles. These next-generation inhibitors will not only serve as powerful tools to further unravel the complexities of kinase signaling but also hold immense promise as targeted therapeutics for a wide range of human diseases.
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Retrieved from [Link]
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Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel 1H-Pyrrolo[2,3-b]pyridine-Based JAK Inhibitors
In the landscape of immunomodulatory and anti-inflammatory drug discovery, the Janus kinase (JAK) family of enzymes presents a pivotal target. The dysregulation of the JAK-STAT signaling pathway is a cornerstone in the pathophysiology of numerous autoimmune diseases and transplant rejection. The 1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, has emerged as a promising framework for the development of potent and selective JAK inhibitors. This guide provides a comparative analysis of the in vivo efficacy of novel drug candidates derived from this scaffold, juxtaposed with the established JAK inhibitor, Tofacitinib.
The JAK-STAT Signaling Pathway: A Therapeutic Rationale
The JAK-STAT pathway is the principal signaling mechanism for a multitude of cytokines and growth factors crucial for immune cell development, activation, and function.[1][2] The pathway consists of three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins.[3] Once docked, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[3][4] By inhibiting JAK enzymes, the downstream signaling cascade can be effectively attenuated, providing a powerful mechanism for immunosuppression.
Comparative Analysis of Investigational and Approved JAK Inhibitors
This guide focuses on three investigational compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold: a JAK3-selective inhibitor designated as Compound 31 , a pan-JAK inhibitor AS2553627 , and a JAK1-selective inhibitor Compound 31g . Their performance is compared against Tofacitinib , a clinically approved pan-JAK inhibitor.
In Vitro Kinase Selectivity
The selectivity profile of a JAK inhibitor is critical as it dictates its biological activity and potential side effects. The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have distinct roles in mediating cytokine signaling.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Selectivity Profile | Reference |
| Compound 31 | >1000 | >1000 | 1.8 | - | JAK3 Selective | [5] |
| AS2553627 | 0.46 | 0.30 | 0.14 | 2.0 | Pan-JAK | [6] |
| Compound 31g | 1.0 | 41.2 | 108.6 | 21.0 | JAK1 Selective | [7] |
| Tofacitinib | 1-3.7 | 1.8-4.1 | 0.75-1.6 | 16-34 | Pan-JAK (JAK1/3 > JAK2/TYK2) | [8] |
Table 1: In Vitro JAK Inhibition Profiles. IC50 values represent the half-maximal inhibitory concentration.
In Vivo Efficacy in a Rat Model of Cardiac Allograft Rejection
The rat heterotopic cardiac transplant model is a robust in vivo system to evaluate the efficacy of immunosuppressive agents in preventing organ rejection.[9][10]
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Compound 31 | Rat Cardiac Allograft | 32 mg/kg/day, oral | Allograft Survival | Prolonged graft survival | [5] |
| AS2553627 | Rat Cardiac Allograft | 10 mg/kg, oral | Allograft Survival | Effectively prolonged cardiac allograft survival | [11] |
| AS2553627 | Rat Cardiac Allograft | 10 mg/kg, oral (with Tacrolimus) | Chronic Rejection | Significantly reduced cardiac allograft vasculopathy and fibrosis | [11] |
| Tofacitinib | Murine Cardiac Allograft | - | Allograft Survival | Induced long-term survival of heart allografts (in combination with CTLA4-Ig) | [12] |
Table 2: Comparative In Vivo Efficacy in Cardiac Allograft Models.
Compound 31 and AS2553627 , both originating from the 1H-pyrrolo[2,3-b]pyridine scaffold, have demonstrated significant efficacy in a rat cardiac transplant model.[5][11] Notably, AS2553627 not only prevented acute rejection but also mitigated chronic rejection indicators like vasculopathy and fibrosis when co-administered with tacrolimus.[11] This is a critical finding, as chronic rejection remains a major hurdle in long-term transplant success.
In Vivo Efficacy in a Model of Hepatic Fibrosis
The anti-inflammatory properties of JAK inhibitors also extend to other disease models, such as liver fibrosis.
| Compound | Animal Model | Key Findings | Reference |
| Compound 31g | TGF-β-induced Hepatic Stellate Cells (in vitro) | Reduces proliferation and fibrogenic gene expression | [7] |
| Tofacitinib | Mouse Model of Immune-Mediated Liver Injury | Ameliorated liver inflammation and fibrosis |
Table 3: Efficacy in Models of Liver Injury and Fibrosis.
The JAK1-selective inhibitor, Compound 31g , has shown promise in vitro by reducing the proliferation and fibrogenic gene expression of hepatic stellate cells, which are key drivers of liver fibrosis.[7] This aligns with findings for Tofacitinib, which has demonstrated efficacy in an in vivo mouse model of immune-mediated liver injury.
Pharmacokinetic Profiles
Good oral bioavailability is a crucial attribute for chronically administered immunosuppressive drugs.
| Compound | Species | Oral Bioavailability (%) | Reference |
| Compound 31 | Rat | Good oral bioavailability | [5] |
| Tofacitinib | Rat | 29.1% (at 10 mg/kg) | [13] |
Table 4: Comparative Oral Bioavailability.
Compound 31 is reported to have good oral bioavailability in rats, a promising feature for its development as an oral therapeutic.[5]
Experimental Methodologies
Rat Heterotopic Cardiac Transplantation Model
This surgical model is a cornerstone for studying the immunology of organ transplantation and the efficacy of immunosuppressive therapies.
Step-by-Step Protocol:
-
Anesthesia and Donor Heart Procurement: The donor rat is anesthetized, and the heart is arrested and procured.[14]
-
Recipient Preparation: The recipient rat is anesthetized, and a midline laparotomy is performed to expose the infrarenal abdominal aorta and inferior vena cava.[14]
-
Vascular Anastomoses: The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta. The donor's main pulmonary artery is then anastomosed end-to-side to the recipient's inferior vena cava.[15][16]
-
Reperfusion: The vascular clamps are removed, and the transplanted heart is reperfused with the recipient's blood.
-
Monitoring: The viability of the graft is monitored daily by abdominal palpation. Cessation of a palpable heartbeat is defined as rejection.[17]
-
Endpoint Analysis: At the time of rejection or at the study endpoint, the graft is explanted for histological analysis to assess the degree of rejection, vasculopathy, and fibrosis.[10]
Conclusion and Future Directions
The investigational drugs derived from the this compound scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors, demonstrate compelling in vivo efficacy in preclinical models of organ transplantation and autoimmune-related pathologies.
-
AS2553627 , a pan-JAK inhibitor, shows strong potential for preventing both acute and chronic rejection in cardiac transplantation.[11]
-
The JAK3-selective Compound 31 also shows promise in preventing allograft rejection, with the added benefit of good oral bioavailability.[5]
-
The JAK1-selective Compound 31g opens avenues for these scaffolds in treating fibrotic diseases.[7]
These findings underscore the versatility and therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core structure in designing next-generation immunomodulators. Further studies are warranted to fully elucidate their safety profiles and to translate these promising preclinical findings into clinical applications. The nuanced selectivity profiles of these emerging compounds may offer advantages over less selective JAK inhibitors, potentially leading to improved therapeutic windows.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a compound whose toxicological properties are not yet fully characterized. In the absence of complete data, we must proceed with caution, treating the substance as potentially hazardous. This protocol is designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Pre-Disposal Safety Assessment and Personal Protective Equipment (PPE)
Given that the full hazard profile of this compound is unknown, it is crucial to handle it with a high degree of care. The molecular structure, containing a pyrrolopyridine core, is found in many biologically active compounds, suggesting a potential for cytotoxic or other pharmacological effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact with splashes or fine particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin absorption, as related compounds can cause skin irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of any dust or aerosols. |
| Protective Clothing | A laboratory coat, worn fully buttoned. | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through your institution's licensed chemical waste disposal program. Never dispose of this chemical down the sink or in regular trash.[1]
Waste Collection and Segregation
-
Designate a Waste Container: Use a new, or thoroughly cleaned, container that is chemically compatible with the waste. The container must have a secure, leak-proof lid.[1]
-
Labeling: As soon as the first quantity of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Do not use abbreviations or chemical formulas.[2]
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[2] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Preparing for Disposal
-
Container Integrity: Ensure the waste container is kept closed except when adding waste.[4] Do not leave a funnel in the container.[2]
-
Contacting EHS: Once the container is full, or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1][3] Provide them with the full chemical name and any available safety information.
The following diagram illustrates the decision-making process for the disposal of this compound.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.
Small Spills (<5 g or 5 mL)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If the substance is a solid, gently cover it with absorbent pads. If it is a liquid, contain the spill with absorbent material, working from the outside in.[5]
-
Cleanup: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]
Large Spills (>5 g or 5 mL)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Notify EHS: Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Decontamination of Glassware and Surfaces
Proper decontamination of laboratory equipment is a critical final step.
-
Glassware: The initial rinseate from chemically contaminated glassware must be collected as hazardous waste.[4] Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines.[4] For glassware that has contained potentially cytotoxic compounds, a more rigorous decontamination procedure may be necessary.[6]
-
Surfaces: Work surfaces should be wiped down with an appropriate cleaning agent after handling the compound. All wipes and cleaning materials should be disposed of as hazardous waste.[6]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these procedures, researchers can minimize risks and ensure compliance with regulations. Always consult your institution's specific guidelines and contact your EHS office with any questions.
References
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs - GERPAC. (2006, October 5). Retrieved from [Link]
-
Cytotoxic Spill Cleanup Procedure - Safety & Risk Services. (2017, December 8). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
-
NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs - Canterbury District Health Board. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. Retrieved from [Link]
-
Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. Retrieved from [Link]
-
Chemical Waste Disposal - Stanford Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. gerpac.eu [gerpac.eu]
Personal protective equipment for handling ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and operational guidance for the handling of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. As a senior application scientist, the following guide synthesizes technical data with established laboratory safety practices to ensure the well-being of personnel and the integrity of research. The complex structure of this compound, incorporating a pyrrolopyridine core, necessitates a cautious approach, treating it as potentially hazardous even in the absence of comprehensive toxicological data.
Hazard Identification and Risk Assessment
Currently, specific toxicological and hazard data for this compound is not extensively published. However, the molecular structure contains components—such as the pyrrolopyridine nucleus and the ethyl acetate group—that warrant a proactive and stringent safety protocol. The parent compound, pyridine, is known for its potential to cause health issues such as nausea, headaches, and respiratory irritation upon exposure.[1] Therefore, it is prudent to handle this derivative with the assumption of similar or additional hazards.
Assumed Potential Hazards:
-
Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may irritate the respiratory system.[1][2]
-
Toxicity upon Ingestion or Absorption: The compound's metabolic pathways and systemic effects are unknown.
Given these considerations, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), engineering controls must be in place to minimize exposure to the chemical.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted inside a certified chemical fume hood.[1][3] This is the most critical engineering control to prevent the inhalation of any potential vapors, aerosols, or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[1][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Safety Goggles with Side-Shields or a Face Shield | Standard laboratory practice dictates that eye protection is essential. Given the unknown irritant properties of the compound, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body | Chemical-Resistant Gloves (Nitrile or Neoprene), Laboratory Coat | Gloves: Nitrile or neoprene gloves provide good chemical resistance for many organic compounds.[1] Latex gloves are not recommended.[1] It is crucial to inspect gloves for any signs of degradation or punctures before use. For extended procedures, consider double-gloving. Lab Coat: A long-sleeved laboratory coat must be worn to protect the skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH-approved Respirator (if necessary) | All work should be performed within a chemical fume hood to eliminate the need for respiratory protection. However, in the event of a spill or failure of engineering controls where exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be available for emergency use.[4][5] |
Step-by-Step Handling and Workflow
A systematic workflow is critical to maintaining a safe laboratory environment.
Workflow for Handling this compound
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
